Product packaging for Dicerium trioxide(Cat. No.:CAS No. 1345-13-7)

Dicerium trioxide

Cat. No.: B075403
CAS No.: 1345-13-7
M. Wt: 328.23 g/mol
InChI Key: BMMGVYCKOGBVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dicerium trioxide (Ce₂O₃), a key cerium(III) oxide compound, is an invaluable reagent in advanced materials science and heterogeneous catalysis research. Its primary research value lies in its oxygen storage capacity and redox properties, which are central to studies involving catalytic converters, chemical looping combustion, and water-gas shift reactions. As a catalyst, this compound facilitates oxidation processes by readily cycling between Ce³⁺ and Ce⁴⁺ states, making it a critical component for investigating reaction mechanisms and enhancing catalytic efficiency. Beyond catalysis, it serves as a precursor for synthesizing cerium-based nanomaterials, thin films, and protective coatings, where its properties can be tailored for specific electronic or structural applications. Researchers also utilize this compound in the development of novel phosphors, glass polishing compounds, and solid oxide fuel cell components. This high-purity compound provides a foundational material for probing the relationship between structure and function in cerium oxide systems, offering significant potential for innovation in energy and environmental technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce2O3 B075403 Dicerium trioxide CAS No. 1345-13-7

Properties

IUPAC Name

oxo(oxoceriooxy)cerium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ce.3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMGVYCKOGBVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ce]O[Ce]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ce2O3
Record name cerium(III) oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cerium(III)_oxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904282
Record name Dicerium trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Gray-green solid; [HSDB]
Record name Cerium oxide (Ce2O3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dicerium trioxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4760
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

3730 °C
Record name DICERIUM TRIOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water; soluble in acid
Record name DICERIUM TRIOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

6.2 g/cu cm
Record name DICERIUM TRIOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow-green, cubic crystals

CAS No.

1345-13-7
Record name Dicerium trioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerium oxide (Ce2O3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dicerium trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicerium trioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICERIUM TRIOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

2210 °C
Record name DICERIUM TRIOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Dicerium Trioxide Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of dicerium trioxide (Ce₂O₃), tailored for researchers, scientists, and professionals in drug development. This document details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual workflow to elucidate the analytical process.

This compound, a sesquioxide of the rare-earth element cerium, adopts a trigonal crystal structure, a key characteristic that underpins its physical and chemical properties. This guide summarizes the essential crystallographic data and outlines the methodologies to analyze this fascinating material.

Crystallographic Data Summary

The crystal structure of this compound has been determined through various experimental and computational methods. The key quantitative data are summarized in the tables below for easy reference and comparison.

Structural Parameter Value Source
Crystal SystemTrigonal[1]
Space GroupP-3m1 (No. 164)[1][2]
Coordination of Ce³⁺7-coordinate[2]

Table 1. Key Structural Parameters of this compound.

Method Lattice Parameter 'a' (Å) Lattice Parameter 'c' (Å)
Experimental3.891(1)6.059(1)
AM05+U (4.0 eV)3.926.13
AM05+U (5.0 eV)3.936.14
PBEsol+U (4.0 eV)3.926.13
PBEsol+U (5.0 eV)3.936.14
LDA+U (5.0 eV)3.865.96
LDA+U (6.0 eV)3.875.96

Table 2. Unit Cell Parameters of this compound Determined by Various Methods[1].

Experimental Protocols

A fundamental understanding of the synthesis and characterization methods is crucial for obtaining high-quality crystallographic data. The following sections provide detailed protocols for the preparation and analysis of this compound.

Synthesis of this compound via High-Temperature Reduction

This protocol describes the synthesis of Ce₂O₃ through the reduction of cerium(IV) oxide (CeO₂).

Materials and Equipment:

  • Cerium(IV) oxide (CeO₂) powder (micron- or nano-sized)

  • High-temperature tube furnace with vacuum capabilities

  • Hydrogen (H₂) gas (high purity)

  • Alumina or quartz boat

  • Vacuum pump

Procedure:

  • Place the CeO₂ powder in a suitable crucible (e.g., alumina boat).

  • Position the crucible in the center of the tube furnace.

  • Evacuate the furnace tube to a base pressure of approximately 10⁻³ Torr.

  • Introduce a low-pressure hydrogen gas atmosphere (e.g., 10 Torr).

  • Heat the furnace to a temperature of 1300°C at a controlled ramp rate.

  • Maintain the temperature for a sufficient duration (e.g., 3-6 hours) to ensure complete reduction of CeO₂ to Ce₂O₃. The exact time may vary depending on the starting material's particle size.

  • After the reduction is complete, cool the furnace down to room temperature under the hydrogen atmosphere.

  • Once at room temperature, evacuate the hydrogen gas and backfill with an inert gas like nitrogen or argon before removing the sample.

Characterization by X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of a material.

Equipment:

  • Powder X-ray diffractometer

  • Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder

  • Data acquisition and analysis software

Procedure:

  • Prepare a powder sample of the synthesized this compound. Ensure the sample is finely ground and has a flat surface in the sample holder to minimize preferred orientation effects.

  • Set the X-ray diffractometer parameters. A typical setup for Ce₂O₃ analysis would be:

    • X-ray Source: Cu Kα

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 20° to 80°

    • Step Size: 0.02°

    • Scan Speed: 1°/minute

  • Perform the XRD scan and collect the diffraction pattern.

  • Analyze the resulting diffraction pattern using appropriate software. The primary objectives are:

    • Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the presence of the trigonal Ce₂O₃ phase.

    • Lattice Parameter Refinement: Perform a Rietveld refinement of the diffraction data to accurately determine the lattice parameters ('a' and 'c') of the trigonal unit cell.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

DiceriumTrioxideAnalysis start Start: CeO₂ Powder synthesis High-Temperature Reduction (1300°C, H₂ atmosphere) start->synthesis product Synthesized Ce₂O₃ Powder synthesis->product xrd X-Ray Diffraction (XRD) Analysis product->xrd data_analysis Data Analysis: Phase ID & Rietveld Refinement xrd->data_analysis results Crystal Structure Data: Space Group, Lattice Parameters data_analysis->results end End: Structural Report results->end

Caption: Workflow for this compound Synthesis and Structural Analysis.

References

Electronic properties of cerium sesquioxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of Cerium Sesquioxide (Ce₂O₃)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium sesquioxide (Ce₂O₃) is a rare-earth oxide that presents significant scientific interest due to its strongly correlated electronic nature, stemming from the localized 4f electrons of the Ce³⁺ ions. Unlike its fully oxidized counterpart, ceria (CeO₂), Ce₂O₃ is an insulator with a complex electronic structure that challenges conventional theoretical descriptions.[1] This guide provides a comprehensive overview of the electronic, magnetic, and dielectric properties of Ce₂O₃. It details the advanced computational and experimental methodologies required for its accurate characterization, including Density Functional Theory with Hubbard correction (DFT+U) and hybrid functionals, as well as various spectroscopic and low-temperature measurement techniques. Key quantitative data are summarized in tabular form for clarity, and experimental and computational workflows are visualized using process diagrams. The material exhibits antiferromagnetic ordering at low temperatures and a notable giant magnetocapacitance effect, highlighting its potential for applications in magnetoelectronics and catalysis.

Introduction

Cerium oxides are pivotal materials in fields ranging from catalysis to solid oxide fuel cells and biomedical applications. Their functionality is intrinsically linked to the facile redox chemistry between the Ce⁴⁺ (in CeO₂) and Ce³⁺ (in Ce₂O₃) oxidation states.[1] Cerium sesquioxide, the reduced form, is formally described with Ce in a +3 oxidation state, leading to a 4f¹ electronic configuration.[1] This single, localized 4f electron introduces strong electron-electron correlation effects, making Ce₂O₃ a model system for studying Mott insulators.[2]

Accurately describing the electronic properties of Ce₂O₃ is notoriously difficult for standard computational methods like the local-density approximation (LDA) or generalized gradient approximation (GGA), which often incorrectly predict a metallic or semi-metallic ground state.[1][3] Consequently, more sophisticated approaches such as DFT+U and hybrid functionals are necessary to open the band gap and correctly describe its insulating and antiferromagnetic ground state.[1][3] This guide synthesizes the current understanding of Ce₂O₃, focusing on the properties and methods most relevant to researchers in materials science and related fields.

Crystal and Electronic Structure

Under standard conditions, cerium sesquioxide crystallizes in the A-type hexagonal structure, belonging to the P-3m1 space group.[3][4] The electronic structure is characterized by a filled O 2p valence band and Ce 4f states that are crucial for defining the band gap. The fundamental gap is typically described as a transition from the occupied Ce 4f states to the empty Ce 5d bands.[4] An experimental value for this band gap has been measured to be approximately 2.4 eV.[4] Theoretical calculations show significant variation depending on the methodology, underscoring the importance of properly treating the on-site Coulomb repulsion of the 4f electrons.[1][5]

Core Electronic and Magnetic Properties

The defining characteristics of Ce₂O₃ are summarized below. These properties are a direct consequence of its unique electronic configuration and crystal structure.

PropertyExperimental ValueTheoretical Value (Functional)Description
Band Gap ~2.4 eV[4]3.2 eV (HSE)[1][5]An insulator where the gap is formed between the occupied Ce 4f states and the conduction band.[4]
Magnetic Ordering Antiferromagnetic (AFM)[6][7]Antiferromagnetic (HSE, LDA+U)[1][3]The ground state exhibits "easy plane" antiferromagnetic ordering of the magnetic moments on the Ce³⁺ ions.[6][7]
Néel Temperature (Tₙ) ~6.1 - 6.2 K[6][7]N/AThe critical temperature below which the material transitions from a paramagnetic to an antiferromagnetic state.[6][7]
Dielectric Behavior Giant MagnetocapacitanceN/AA large change in dielectric constant is observed under an applied magnetic field, particularly near Tₙ.[6][7]

Advanced Properties: Magnetism and Dielectric Response

Ce₂O₃ displays intriguing low-temperature phenomena. Below its Néel temperature of approximately 6.2 K, it undergoes a transition to an antiferromagnetic (AFM) state, as confirmed by magnetic susceptibility and specific heat measurements.[6][7] This magnetic ordering is accompanied by a λ-shaped anomaly in the specific heat.[6][7]

Furthermore, Ce₂O₃ is a notable example of a TM-free (transition-metal-free) magnetoelectric material.[7] It demonstrates a giant magnetocapacitance effect, where the isotropic dielectric constant changes significantly with an applied magnetic field, reaching saturation at around 80 kOe at the Néel temperature.[6][7] In the magnetically ordered phase, the relaxation rate of the dielectric polarization increases with the magnetic field.[6][7]

Methodologies for Characterization

The study of Ce₂O₃ requires a combination of sophisticated computational and experimental techniques to accurately capture its properties.

Computational Protocols

Standard DFT methods fail to describe the insulating nature of Ce₂O₃ due to self-interaction errors that do not properly localize the 4f electrons.[8]

This is a widely used method to correct for the strong on-site Coulomb repulsion of localized d or f electrons.

  • Objective: To introduce a penalty term (the Hubbard U) for fractional occupation of the Ce 4f orbitals, thereby enforcing localization and opening a band gap.

  • Methodology:

    • Structure Definition: Begin with the A-type hexagonal crystal structure of Ce₂O₃ (space group P-3m1).[3]

    • Functional Selection: Employ a base functional such as PBE or LDA.

    • Hubbard U Parameter: Apply a rotationally invariant DFT+U approach to the Ce 4f states.[8] An effective U parameter (U_eff_) of 5 to 6 eV is commonly recommended in the literature as it provides good agreement with experimental lattice parameters and band gaps.[3][4][9][10]

    • Basis Sets & Cutoff: Use Projector Augmented Wave (PAW) potentials. Valence electrons for Cerium typically include [Pd] 5s, 5p, 5d, 4f, 6s, and for Oxygen [He] 2s, 2p.[8] A suitable plane-wave energy cutoff must be established through convergence testing.

    • Brillouin Zone Integration: Use a Monkhorst-Pack k-point mesh (e.g., 2x2x2 for a supercell) for integration.[8]

    • Calculation: Perform geometry optimization to relax the lattice constants and atomic positions, followed by a static self-consistent field (SCF) calculation to determine the electronic ground state.

    • Analysis: Post-process the results to obtain the Density of States (DOS) and band structure, confirming the insulating nature and calculating the band gap.

Hybrid functionals improve upon standard DFT by mixing a fraction of exact Hartree-Fock (HF) exchange with a GGA functional, providing a more accurate description of band gaps.

  • Objective: To obtain a more reliable prediction of the electronic structure and band gap without the empirical U parameter.

  • Methodology:

    • Structure & Basis Sets: The initial setup is similar to the DFT+U protocol.

    • Functional: The Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional is employed.[1]

    • Calculation: Perform geometry optimization and SCF calculations. These are significantly more computationally expensive than DFT+U.

    • Analysis: The resulting band structure and DOS are analyzed. The HSE functional has been shown to give an excellent, consistent description of both the structural and electronic properties of CeO₂ and Ce₂O₃.[1][2][5]

cluster_input 1. Input Definition cluster_method 2. Calculation Method cluster_run 3. Execution cluster_output 4. Analysis struct Define Crystal Structure (A-type Hexagonal) params Select Calculation Parameters (Basis Sets, k-points) dftu DFT+U (e.g., PBE+U, U=5-6 eV) params->dftu hse Hybrid Functional (HSE06) params->hse relax Geometry Optimization (Relax Cell & Atoms) dftu->relax hse->relax scf Self-Consistent Field (SCF) (Find Ground State) relax->scf dos Density of States (DOS) scf->dos bands Band Structure scf->bands props Properties (Gap, Magnetism) scf->props

Computational workflow for determining Ce₂O₃ properties.
Experimental Protocols

XPS is a surface-sensitive technique used to determine elemental composition and chemical (oxidation) states.

  • Objective: To confirm the presence of Ce³⁺ and rule out significant Ce⁴⁺ contamination from surface oxidation.

  • Methodology:

    • Sample Preparation: A clean surface is critical. Samples are often prepared in ultra-high vacuum (UHV) and may require treatments like Ar⁺ sputtering or UHV annealing to remove surface contaminants and oxidized CeO₂ layers.[11]

    • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

    • Analysis: The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron analyzer.

    • Spectral Deconvolution: The complex Ce 3d spectrum is analyzed. The spectrum for Ce₂O₃ consists of characteristic peaks corresponding to the Ce³⁺ state, which are distinct from the features associated with Ce⁴⁺ in CeO₂.[11] Peak fitting procedures are used to quantify the fraction of Ce³⁺.[11]

To investigate the magnetic and dielectric properties, measurements must be performed at cryogenic temperatures.

  • Objective: To determine the Néel temperature (Tₙ) and characterize the magnetocapacitance effect.

  • Methodology:

    • Instrumentation: A physical property measurement system (PPMS) or similar cryostat equipped for magnetic and electrical measurements is used.

    • Magnetic Susceptibility: The sample is cooled in a zero or small applied magnetic field. The magnetic moment is measured as a function of temperature. The peak in the susceptibility curve indicates the antiferromagnetic transition at Tₙ.[6]

    • Specific Heat: The heat capacity of the sample is measured as a function of temperature. A characteristic λ-shaped peak in the specific heat provides a precise determination of Tₙ.[6][7]

    • Magnetocapacitance: Electrodes are deposited on the sample to form a capacitor. The capacitance is measured as a function of temperature at various applied magnetic fields. The change in capacitance with the magnetic field, especially around Tₙ, quantifies the magnetocapacitance effect.[6][7]

cluster_prep 1. Sample Preparation cluster_char 2. Characterization cluster_results 3. Derived Properties synth Synthesize Ce₂O₃ (e.g., Bulk, Thin Film) clean Surface Cleaning (UHV Annealing, Sputtering) synth->clean xps XPS Analysis clean->xps neutron Neutron Diffraction clean->neutron ppms Low-Temp Measurements clean->ppms state Oxidation State (Ce³⁺) xps->state mag_struct Magnetic Structure neutron->mag_struct mag_props Tₙ & Magnetic Order ppms->mag_props dielectric Magnetocapacitance ppms->dielectric

Workflow for the experimental characterization of Ce₂O₃.

Conclusion

Cerium sesquioxide is a strongly correlated insulator whose electronic and magnetic properties are dictated by its Ce³⁺ (4f¹) electronic configuration. Its characterization requires advanced theoretical methods like DFT+U or hybrid functionals to overcome the limitations of standard DFT. Experimentally, it is defined by an insulating band gap of around 2.4 eV, antiferromagnetic ordering below a Néel temperature of ~6.2 K, and a significant giant magnetocapacitance effect.[4][6][7] The detailed protocols and data presented in this guide offer a foundational understanding for researchers exploring the complex physics of Ce₂O₃ and its potential application in next-generation electronic and catalytic systems.

References

In-depth Technical Guide: Thermal Stability of Dicerium Trioxide (Ce₂O₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicerium trioxide (Ce₂O₃), also known as cerium(III) oxide or cerous oxide, is a rare earth oxide of significant interest in catalysis, ceramics, and various advanced materials applications. Its thermal stability is a critical parameter that dictates its behavior and suitability in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its melting and boiling points, and its behavior under different atmospheric conditions. The document summarizes key quantitative data, details experimental methodologies for thermal analysis, and presents visual representations of the underlying processes.

Thermal Properties of this compound

This compound is generally produced by the reduction of cerium(IV) oxide (CeO₂) at high temperatures. For instance, this can be achieved by heating CeO₂ in a hydrogen atmosphere at approximately 1400°C.[1] While stable under specific reducing conditions, Ce₂O₃ exhibits a propensity to oxidize back to the more common CeO₂ at elevated temperatures in the presence of an oxidant.

Quantitative Thermal Data

The thermal properties of this compound are summarized in the table below. It is important to note that there is some variability in the reported melting points in the literature, which may be attributed to different experimental conditions and sample purities.

PropertyValueConditions/Notes
Melting Point1692 °C to 2600 °CThe range reflects discrepancies in reported values across different sources. A commonly cited value is 2210 °C.
Boiling Point3730 °C
Oxidation to CeO₂Begins at elevated temperaturesThe exact onset temperature can vary depending on the atmosphere (e.g., air, inert gas with oxygen impurities) and particle size. Studies on the decomposition of cerium(III) precursors show the final oxide product to be CeO₂.[2][3][4]

Thermal Analysis Methodologies

The thermal stability of this compound is primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for studying the oxidation of Ce₂O₃ to CeO₂, which is accompanied by a weight gain.

Objective: To determine the temperature at which this compound begins to oxidize and to quantify the associated mass change.

Instrumentation: A thermogravimetric analyzer capable of reaching high temperatures (e.g., up to 1500°C) with precise temperature and mass control.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of pure this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The furnace is purged with the desired gas (e.g., dry air for oxidation studies, or a high-purity inert gas like argon or nitrogen for stability studies) at a controlled flow rate (e.g., 20-100 mL/min).

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to the desired final temperature (e.g., 1200°C).

  • Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of any mass change, the temperature of the maximum rate of change (from the derivative of the TGA curve, DTG), and the total mass gain. The theoretical mass gain for the complete oxidation of Ce₂O₃ to CeO₂ can be calculated and compared with the experimental results.

Visualizing Thermal Processes

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for evaluating the thermal stability of this compound using TGA and DSC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample Ce₂O₃ Powder weigh Weighing (5-10 mg) sample->weigh crucible Loading into Crucible weigh->crucible tga_dsc TGA/DSC Instrument crucible->tga_dsc Insert Sample atmosphere Set Atmosphere (Air or Inert Gas) tga_dsc->atmosphere heating Heating Program (e.g., 10°C/min) tga_dsc->heating record Record Mass & Heat Flow vs. Temperature heating->record plot Generate TGA/DSC Curves record->plot analyze Determine Oxidation Temperature & Enthalpy Changes plot->analyze conclusion Conclusion on Thermal Stability analyze->conclusion Interpret Results

Experimental workflow for TGA/DSC analysis of Ce₂O₃.
Phase Transition and Oxidation Pathway

The thermal behavior of this compound is intrinsically linked to the cerium-oxygen system. While Ce₂O₃ can exist as a stable phase, it will oxidize to CeO₂ under appropriate conditions of temperature and oxygen partial pressure.

phase_transition Ce2O3 Ce₂O₃ (this compound) Intermediate Intermediate Non-stoichiometric Oxides (CeO₂-x) Ce2O3->Intermediate Oxidation (Heating in Air/O₂) CeO2 CeO₂ (Cerium Dioxide) CeO2->Ce2O3 Reduction (High Temp, e.g., >1400°C, H₂ or vacuum) Intermediate->CeO2 Further Oxidation

References

A Technical Guide to the Oxidation State and Stoichiometry of Cerium(III) Oxide (Ce₂O₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium oxide exists in two primary oxidation states, Ce³⁺ and Ce⁴⁺, giving rise to cerium(III) oxide (Ce₂O₃) and cerium(IV) oxide (CeO₂). The ability of cerium to reversibly cycle between these states forms the basis of its utility in a vast range of applications, including catalysis, fuel cells, and biomedicine. This technical guide provides an in-depth examination of the fundamental properties of Cerium(III) oxide, focusing on its +3 oxidation state and precise stoichiometry. It includes detailed experimental protocols for the synthesis and characterization of Ce₂O₃ and presents key quantitative data to support researchers in the field.

Core Concepts: Oxidation State and Stoichiometry

Oxidation State of Cerium in Ce₂O₃

The definitive oxidation state of cerium in cerium sesquioxide is +3. The term "sesquioxide" itself indicates a 2:3 molar ratio of the cation to oxygen. In this configuration, each cerium atom has lost three electrons to form the Ce³⁺ cation, while each oxygen atom has gained two electrons to form the O²⁻ anion.

The electronic configuration of a neutral Cerium atom (Z=58) is [Xe] 4f¹ 5d¹ 6s².[1] To achieve the +3 oxidation state, the atom loses its two 6s electrons and one 5d electron, resulting in the configuration [Xe] 4f¹ . The presence of this single electron in the 4f orbital is a defining characteristic of the Ce³⁺ ion and is responsible for many of its magnetic and optical properties. While +3 is a characteristic state for lanthanides, cerium is unique in its ability to also readily access the stable +4 oxidation state by losing the remaining 4f electron to achieve a noble gas configuration ([Xe]), which is characteristic of CeO₂.[2]

Stoichiometry and Structure

Cerium(III) oxide has the chemical formula Ce₂O₃, indicating a stoichiometric ratio of two cerium atoms for every three oxygen atoms.[3] It typically crystallizes in a hexagonal crystal structure.[1] This structure is distinct from the cubic fluorite structure of CeO₂. Ce₂O₃ is a gold-yellow colored solid, which contrasts with the pale-yellow or white appearance of CeO₂.[3]

The redox couple between Ce₂O₃ and CeO₂ is a critical aspect of its chemistry. The transition is reversible and highly dependent on the oxygen partial pressure and temperature. This relationship is central to its catalytic activity, particularly in applications like automotive three-way converters where it manages oxygen storage.[3]

  • Reduction: 2CeO₂ + CO → Ce₂O₃ + CO₂ (in oxygen-deficient conditions)[3]

  • Oxidation: 2Ce₂O₃ + O₂ → 4CeO₂ (in oxygen-rich conditions)[3]

Data Presentation

Quantitative data for Ce₂O₃ is summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Structural Properties of Cerium(III) Oxide

Property Value Reference(s)
Chemical Formula Ce₂O₃ [3]
Molar Mass 328.23 g/mol [3]
Appearance Yellow-green or gold-yellow solid [3]
Crystal Structure Hexagonal, hP5 [3]
Space Group P-3m1, No. 164 [3]
Density 6.2 g/cm³ [3]
Melting Point 2,177 °C (2,450 K) [3]

| Oxidation State | +3 |[1] |

Table 2: Reference Binding Energies for Ce 3d XPS Analysis The Ce 3d spectrum is complex due to multiplet splitting. Peaks are conventionally labeled V and U for the 3d₅/₂ and 3d₃/₂ spin-orbit components, respectively. Different final states lead to multiple peaks for a single oxidation state.

Oxidation StatePeak LabelApproximate Binding Energy (eV)Reference(s)
Ce³⁺ V⁰~880.2 - 881.9[1][4]
V'~884.0 - 886.0[4][5]
U⁰~899.5 - 900.3[4]
U'~902.0 - 904.5[4][5]
Ce⁴⁺ V~882.5[5][6]
V''~888.7[5][6]
V'''~898.2[5][6]
U~900.7[5][6]
U''~907.6[5][6]
U'''~916.5[5][6]

Key Experimental Protocols

Protocol 1: Synthesis of Ce₂O₃ via Reduction of CeO₂

This protocol describes a common lab-scale method for producing Ce₂O₃ by the high-temperature reduction of CeO₂.

Materials:

  • Cerium(IV) oxide (CeO₂) powder (high purity)

  • Tube furnace with temperature and atmosphere control

  • Alumina or quartz boat

  • Hydrogen (H₂) gas (or a forming gas mixture, e.g., 5% H₂ in Ar)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place a weighed amount of CeO₂ powder into an alumina combustion boat.

  • Position the boat in the center of the tube furnace.

  • Seal the furnace and purge the system with an inert gas (e.g., Argon) for 15-30 minutes to remove all oxygen.

  • While maintaining a slow flow of inert gas, begin heating the furnace to the target reduction temperature, typically 1400 °C.

  • Once the target temperature is reached and stabilized, switch the gas flow from pure inert gas to the reducing gas (e.g., H₂).

  • Hold the sample at the reduction temperature for several hours (e.g., 4-6 hours) to ensure complete reduction from CeO₂ to Ce₂O₃. The exact time depends on the sample mass and gas flow rate.

  • After the reduction period, switch the gas flow back to the inert gas.

  • Turn off the furnace and allow the sample to cool to room temperature under the inert atmosphere. This is critical to prevent re-oxidation.

  • Once at room temperature, the furnace can be opened and the resulting yellow-gold Ce₂O₃ powder can be safely removed and stored in an inert environment (e.g., a glovebox).

Protocol 2: Oxidation State Analysis using XPS

X-ray Photoelectron Spectroscopy (XPS) is the standard technique for determining the surface concentration of Ce³⁺ and Ce⁴⁺.

Instrumentation:

  • XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

  • Ultra-high vacuum (UHV) chamber (pressure < 9 x 10⁻⁹ Torr).

  • Electron energy analyzer.

Procedure:

  • Sample Preparation: Mount the cerium oxide powder onto a sample holder using conductive carbon tape. If possible, press the powder into a pellet to create a flat, uniform surface.

  • Sample Introduction: Load the sample into the UHV analysis chamber.

  • Charge Neutralization: Use a low-energy electron flood gun to counteract surface charging, which is common for insulating oxide samples.

  • Data Acquisition:

    • Acquire a survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire a high-resolution spectrum of the Ce 3d region (approx. 875-925 eV). Use a small pass energy (e.g., 20 eV) to achieve high resolution.

    • Acquire a high-resolution spectrum of the C 1s region (approx. 280-295 eV) for charge correction, referencing the adventitious carbon peak to 284.8 eV.

  • Data Analysis:

    • Apply the charge correction to the high-resolution Ce 3d spectrum.

    • Perform a background subtraction (e.g., Shirley or Tougaard background).

    • Deconvolute the complex Ce 3d spectrum by fitting it with reference peaks for Ce³⁺ and Ce⁴⁺ species (see Table 2). The presence of the U''' satellite peak around 916.5 eV is a clear indicator of Ce⁴⁺.[1][6]

    • Calculate the relative concentration of Ce³⁺ using the integrated areas of the fitted peaks corresponding to each oxidation state.

Protocol 3: Stoichiometric Analysis using TGA

Thermogravimetric Analysis (TGA) can be used to study the stoichiometry by measuring mass changes associated with the loss or gain of oxygen during redox cycles.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) capable of high temperatures and atmosphere control.

  • High-purity inert (Ar, N₂) and/or reducing (H₂) gases.

Procedure:

  • Sample Loading: Place a precise, small amount of CeO₂ powder (e.g., 10-20 mg) into the TGA crucible (typically platinum or alumina).

  • Initial Purge: Heat the sample to a low temperature (e.g., 150 °C) under an inert gas flow to drive off any adsorbed moisture and surface contaminants. Hold until the mass stabilizes.

  • Reduction Cycle:

    • Program a temperature ramp up to a high temperature (e.g., 1000-1400 °C) under an inert or reducing atmosphere.

    • Monitor the mass loss as a function of temperature. The reduction of CeO₂ to Ce₂O₃ is accompanied by a theoretical mass loss of 4.87%.

    • The onset temperature of the mass loss indicates the beginning of the reduction.

  • Oxidation Cycle (Optional):

    • Cool the sample to an intermediate temperature (e.g., 500-600 °C).

    • Switch the gas to an oxidizing atmosphere (e.g., air or O₂).

    • A mass gain should be observed as the Ce₂O₃ is re-oxidized back to CeO₂.

  • Data Analysis:

    • From the TGA curve, determine the percentage mass loss during the reduction step.

    • Compare the experimental mass loss to the theoretical value to quantify the extent of reduction and confirm the final stoichiometry.

Mandatory Visualizations

Ce_Redox_Cycle CeO2 Cerium(IV) Oxide (CeO₂) Oxidation State: +4 Ce2O3 Cerium(III) Oxide (Ce₂O₃) Oxidation State: +3 CeO2->Ce2O3 Reduction (High Temp, Low O₂) Ce2O3->CeO2 Oxidation (Low Temp, High O₂)

Caption: Reversible redox cycle between CeO₂ and Ce₂O₃.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis arrow arrow prep1 Mount Powder on Conductive Tape prep2 Load into UHV Chamber prep1->prep2 acq1 Apply Charge Neutralization prep2->acq1 acq2 Acquire Survey Spectrum acq1->acq2 acq3 Acquire High-Res Ce 3d & C 1s Spectra acq2->acq3 an1 Charge Correct to C 1s (284.8 eV) acq3->an1 an2 Background Subtraction an1->an2 an3 Deconvolute Ce 3d Spectrum an2->an3 an4 Calculate Ce³⁺/Ce⁴⁺ Ratio an3->an4

Caption: Workflow for determining Ce oxidation states via XPS.

References

Unveiling the Magnetic Secrets of Cerous Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Cerous oxide (Ce₂O₃), a sesquioxide of cerium, presents a fascinating case study in the magnetism of rare-earth oxides. Unlike its fully oxidized counterpart, cerium dioxide (CeO₂), which is diamagnetic in its bulk form, cerous oxide exhibits distinct magnetic properties stemming from the presence of localized 4f electrons in the Ce³⁺ ions. This technical guide provides an in-depth exploration of the magnetic characteristics of Ce₂O₃, detailing its magnetic ordering, susceptibility, and the experimental protocols used for its characterization. The information presented herein is intended to be a valuable resource for researchers in materials science, condensed matter physics, and drug development, where the magnetic properties of nanoparticles are of increasing interest.

Core Magnetic Properties of Cerous Oxide

Cerous oxide is paramagnetic at room temperature and transitions to an antiferromagnetic (AFM) state at cryogenic temperatures. This behavior is a direct consequence of the electronic configuration of the cerium ions. In Ce₂O₃, cerium exists in the +3 oxidation state (Ce³⁺), which has a single electron in the 4f orbital. This unpaired electron gives rise to a magnetic moment.

At high temperatures, these magnetic moments are randomly oriented, resulting in paramagnetic behavior. As the material is cooled, thermal energy decreases, and the interactions between the magnetic moments of neighboring Ce³⁺ ions become significant, leading to a long-range ordered antiferromagnetic state.

Quantitative Magnetic Data

The key magnetic parameters for hexagonal A-type Ce₂O₃ are summarized in the table below. These values have been compiled from various experimental studies.

Magnetic ParameterSymbolReported Value(s)Unit
Crystal Structure-A-type hexagonal-
Space Group-P-32/m1-
Néel TemperatureT_N~6.2[1]K
Effective Magnetic Momentµ_eff~2.57[1][2]µ_B
Theoretical Magnetic Moment (Hund's Rule)µ_eff2.54[2]µ_B
Curie-Weiss TemperatureΘ_CW-12.5 to -95[1][2]K
Magnetic Ordering-Antiferromagnetic (k=0)-

The measured effective magnetic moment of approximately 2.57 µ_B per Ce³⁺ ion is in excellent agreement with the theoretical value of 2.54 µ_B calculated using Hund's rules, confirming the trivalent state of cerium in Ce₂O₃.[2] The negative Curie-Weiss temperature indicates the presence of antiferromagnetic correlations between the Ce³⁺ ions.[1][2] The significant variation in the reported values of Θ_CW may be attributed to differences in sample purity and stoichiometry, as the synthesis of pure Ce₂O₃ is notoriously challenging due to its propensity to oxidize.

Experimental Protocols

The characterization of the magnetic properties of cerous oxide requires meticulous experimental procedures, particularly given its sensitivity to air. The following sections outline the methodologies for the synthesis and magnetic measurement of Ce₂O₃.

Synthesis of Hexagonal Cerous Oxide

The synthesis of pure, stoichiometric Ce₂O₃ is a critical first step for accurate magnetic characterization. The material readily oxidizes to CeO₂, and therefore, the synthesis must be carried out under controlled atmospheric conditions. A common and effective method is the high-temperature reduction of cerium dioxide (CeO₂) under a low-pressure hydrogen atmosphere.

Protocol for High-Temperature Reduction of CeO₂:

  • Starting Material: High-purity cerium dioxide (CeO₂) powder (99.9% or higher).

  • Furnace Setup: A tube furnace capable of reaching at least 1400°C with a programmable temperature controller and a vacuum system. The tube should be made of a material compatible with high temperatures and reducing atmospheres, such as alumina.

  • Sample Preparation: Place the CeO₂ powder in an alumina crucible.

  • Reduction Process:

    • Place the crucible in the center of the tube furnace.

    • Evacuate the furnace tube to a base pressure of at least 10⁻³ Torr.

    • Introduce a low-pressure atmosphere of high-purity hydrogen (H₂) gas (e.g., 10 Torr).

    • Ramp the temperature to 1300-1400°C at a controlled rate (e.g., 5°C/min).

    • Hold the sample at the target temperature for several hours (e.g., 3-6 hours) to ensure complete reduction.

    • Cool the sample down to room temperature under the hydrogen atmosphere.

  • Handling and Storage: Due to its air sensitivity, the resulting Ce₂O₃ powder should be handled and stored in an inert atmosphere (e.g., an argon-filled glovebox).

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for measuring the magnetic susceptibility of materials with high sensitivity.

Protocol for SQUID Magnetometry of Air-Sensitive Powders:

  • Sample Preparation (in a glovebox):

    • Weigh a precise amount of the Ce₂O₃ powder.

    • Load the powder into a sample holder suitable for SQUID measurements (e.g., a gelatin capsule or a specialized air-tight sample holder).

    • Seal the sample holder to prevent exposure to air during transfer to the magnetometer.

  • Measurement Procedure:

    • Mount the sealed sample holder in the SQUID magnetometer.

    • Perform a Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurement:

      • ZFC: Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. Then, apply a small DC magnetic field (e.g., 100 Oe) and measure the magnetization as the temperature is increased.

      • FC: Cool the sample from room temperature to the lowest measurement temperature in the presence of the same DC magnetic field used for the ZFC measurement. Measure the magnetization as the temperature is increased (or decreased).

    • The Néel temperature (T_N) is identified as the peak in the ZFC magnetization curve.

    • Measure the magnetization as a function of the applied magnetic field at various temperatures above T_N to determine the paramagnetic behavior.

  • Data Analysis:

    • Plot the inverse magnetic susceptibility (1/χ) versus temperature (T) in the paramagnetic region.

    • Fit the linear portion of the 1/χ vs. T plot to the Curie-Weiss law: χ = C / (T - Θ_CW), where C is the Curie constant and Θ_CW is the Curie-Weiss temperature.

    • Calculate the effective magnetic moment (µ_eff) from the Curie constant.

Heat Capacity Measurement

Heat capacity measurements are crucial for confirming the magnetic phase transition and determining the entropy change associated with it. The antiferromagnetic ordering in Ce₂O₃ is accompanied by a λ-shaped anomaly in the heat capacity curve.[1]

Protocol for Heat Capacity Measurement:

  • Sample Preparation: A pressed pellet of the Ce₂O₃ powder is typically used to ensure good thermal contact. This should be prepared in an inert atmosphere.

  • Calorimeter Setup: A physical property measurement system (PPMS) with a heat capacity option is commonly used.

  • Measurement Procedure:

    • Mount the sample on the calorimeter platform using a small amount of Apiezon grease to ensure good thermal contact.

    • Measure the heat capacity as a function of temperature, paying close attention to the region around the expected Néel temperature (e.g., from 2 K to 20 K with small temperature steps).

  • Data Analysis:

    • Plot the heat capacity (C_p) versus temperature (T).

    • The magnetic transition is identified by a sharp, λ-shaped peak in the C_p vs. T curve.[1] The temperature at the peak maximum corresponds to the Néel temperature.

Visualizing Experimental Workflows and Magnetic Structure

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Magnetic Characterization of Ce₂O₃ cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization cluster_analysis Data Analysis start High-Purity CeO₂ Powder reduction High-Temperature Reduction (1300-1400°C, H₂ atmosphere) start->reduction ce2o3 Pure Ce₂O₃ Powder reduction->ce2o3 squid SQUID Magnetometry (ZFC/FC, M-H curves) ce2o3->squid heat_capacity Heat Capacity Measurement (Cp vs. T) ce2o3->heat_capacity xrd X-ray Diffraction (Phase Purity & Structure) ce2o3->xrd tn Determine Néel Temperature (T_N) squid->tn mueff Calculate Effective Magnetic Moment (µ_eff) squid->mueff theta_cw Determine Curie-Weiss Temperature (Θ_CW) squid->theta_cw heat_capacity->tn

Caption: Workflow for the synthesis and magnetic characterization of cerous oxide.

The "Hidden Order" and Magnetic Structure of Ce₂O₃

The magnetic structure of Ce₂O₃ has been a subject of investigation, with some studies referring to it as a "hidden order" system. This term arises from the difficulty in directly observing the magnetic structure using techniques like neutron diffraction, despite clear evidence of a magnetic transition from susceptibility and heat capacity measurements. The current understanding points towards a k=0 antiferromagnetic structure. In a k=0 structure, the magnetic unit cell is the same as the chemical unit cell. The antiferromagnetism arises from the antiparallel alignment of the magnetic moments of the Ce³⁺ ions within this unit cell.

G Conceptual Model of Antiferromagnetism in Ce₂O₃ cluster_paramagnetic Paramagnetic State (T > T_N) cluster_antiferromagnetic Antiferromagnetic State (T < T_N) p1 p2 p3 p4 p5 p6 pa1 pa2 a1 a1->a1 a2 a2->a2 a3 a3->a3 a4 a4->a4 a5 a5->a5 a6 a6->a6 temp_axis Temperature Decrease →

References

An In-depth Technical Guide on the Optical Properties of Cerium Oxide Thin Films: A Focus on the Elusive Ce₂O₃

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the optical properties of cerium oxide thin films, with a specific focus on cerium (III) oxide (Ce₂O₃). A comprehensive review of scientific literature reveals that research and available data are overwhelmingly centered on the more stable cerium (IV) oxide (CeO₂). Pure Ce₂O₃ thin films are challenging to synthesize and, consequently, are not extensively characterized. This document outlines the fundamental differences between these two oxides, summarizes the known challenges in Ce₂O₃ synthesis, and presents the optical data available for CeO₂, which is often influenced by the presence of Ce³⁺ states analogous to Ce₂O₃. Detailed experimental protocols for the deposition and characterization of cerium oxide films are provided, alongside visualizations of these workflows.

Introduction: The Tale of Two Cerium Oxides

Cerium, a rare-earth element, predominantly forms two oxides: the thermodynamically stable cerium (IV) oxide (CeO₂) and the less stable cerium (III) oxide (Ce₂O₃). CeO₂, or ceria, is a widely studied material with a cubic fluorite structure and a wide band gap, making it transparent in the visible region and a candidate for applications ranging from UV filters to catalysts and high-k dielectrics.[1][2]

Conversely, Ce₂O₃ is known to be a Mott insulator. The synthesis of pure, stoichiometric Ce₂O₃ is difficult as it readily oxidizes to CeO₂. Methods to produce bulk Ce₂O₃ often require complex, multi-step annealing processes under reducing conditions or at very high temperatures.[3] Consequently, the majority of research on "cerium oxide" thin films investigates the properties of CeO₂, where the presence of Ce³⁺ ions and associated oxygen vacancies plays a critical role in tuning its optical and electronic properties.[4] These Ce³⁺ states are often considered localized point defects within the CeO₂ lattice rather than forming a pure Ce₂O₃ phase.

This guide will first detail the experimental methods used to produce and characterize cerium oxide thin films. It will then present a summary of optical properties, primarily for CeO₂ but with a discussion on how Ce³⁺ concentration impacts these values, providing an indirect look into the properties of Ce₂O₃.

Synthesis and Deposition of Cerium Oxide Thin Films

A variety of techniques are employed to deposit cerium oxide thin films, each influencing the film's stoichiometry, crystallinity, and microstructure. Common methods include physical vapor deposition (PVD) and chemical vapor deposition (CVD).

Common Deposition Techniques
  • Electron Beam Evaporation (EBE): A PVD method where an electron beam heats and evaporates a source material (e.g., CeO₂ pellets) in a high vacuum, which then condenses on a substrate. This technique allows for good control over the deposition rate.

  • Sputtering: A PVD process where a target of cerium or cerium oxide is bombarded with energetic ions (typically Argon). The ejected atoms travel and deposit onto a substrate. Reactive sputtering, where oxygen is introduced into the chamber, is often used to control stoichiometry.[1]

  • Pulsed Laser Deposition (PLD): In this PVD technique, a high-power laser ablates a target material, creating a plasma plume that deposits onto a substrate. PLD is known for producing high-quality, stoichiometric films.[2]

  • Sol-Gel Method: A chemical solution deposition technique where a precursor solution (a 'sol') is applied to a substrate (e.g., by spin-coating or dip-coating) and then undergoes a series of heat treatments to form a solid film (a 'gel'). This method is low-cost and suitable for large-area coatings.[5]

  • Atomic Layer Deposition (ALD): A CVD-based technique that uses sequential, self-limiting surface reactions to build a film one atomic layer at a time. ALD offers exceptional control over film thickness and uniformity.[4]

G Generalized Workflow for Cerium Oxide Thin Film Deposition sub Substrate Preparation (Cleaning & Pre-treatment) dep Deposition Process (PVD, CVD, Sol-Gel, etc.) sub->dep anneal Post-Deposition Annealing (Optional, for Crystallization) dep->anneal proc_params Process Parameters - Temperature - Pressure - Gas Flow (O₂/Ar) - Deposition Rate proc_params->dep char Film Characterization anneal->char

Workflow for Thin Film Deposition
Experimental Protocol: Sol-Gel Spin Coating Method

The sol-gel method is a versatile technique for preparing CeO₂ thin films. A typical protocol is as follows:

  • Precursor Solution Preparation: A cerium salt, such as cerium nitrate or cerium chloride, is dissolved in a solvent like ethanol.[5]

  • Stabilizer Addition: A stabilizing agent, such as lactic acid, is often added to the solution to prevent precipitation and control hydrolysis.

  • Aging: The solution is typically stirred for several hours at room temperature to ensure homogeneity.

  • Substrate Cleaning: Substrates (e.g., glass or silicon wafers) are meticulously cleaned using a sequence of solvents (e.g., acetone, ethanol, deionized water) in an ultrasonic bath.

  • Deposition: The prepared solution is dropped onto the substrate, which is then spun at a controlled speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform wet film.

  • Drying and Annealing: The coated substrate is heated at a low temperature (e.g., 100-200°C) to evaporate the solvent, followed by annealing at a higher temperature (e.g., 400-600°C) to induce crystallization and form the final cerium oxide film. The annealing temperature significantly affects the film's crystallinity and grain size.[5]

Optical Properties of Cerium Oxide Thin Films

The optical properties of cerium oxide are primarily defined by its refractive index (n), extinction coefficient (k), and optical band gap (E_g). As noted, the available data almost exclusively pertains to CeO₂.

Refractive Index (n) and Extinction Coefficient (k)

The refractive index of CeO₂ thin films is typically high, ranging from 2.2 to 2.8 in the visible spectrum.[2][6] The extinction coefficient, which relates to light absorption, is very low in the visible range, indicating high transparency.[7] These properties are influenced by film density, crystallinity, and stoichiometry. A higher density generally corresponds to a higher refractive index.

PropertyWavelengthValueDeposition MethodReference
Refractive Index (n)632.8 nm2.33 ± 0.08Not Specified[2]
Refractive Index (n)632 nm~2.2Polymer Composite[6][7]

Table 1: Refractive Index of CeO₂ Thin Films.

Transmittance and Band Gap

CeO₂ thin films exhibit high transparency (>80%) in the visible and near-infrared regions, with a sharp absorption edge in the ultraviolet range.[5] This absorption is due to the charge transfer transition from the O 2p valence band to the Ce 4f conduction band.

The optical band gap (E_g) of CeO₂ is typically in the range of 3.2 to 3.6 eV for direct transitions.[1][5] However, values can vary depending on deposition conditions and post-treatment. The presence of Ce³⁺ ions can introduce localized states within the band gap, leading to a reduction in the measured band gap energy.[4] For instance, one study found that the direct optical band gap of CeO₂ films decreased from 3.99 to 3.75 eV as annealing temperature and film thickness increased.[5]

PropertyValue Range (eV)Influencing FactorsReference(s)
Direct Band Gap (E_g)3.2 - 3.6 eVStandard CeO₂[1][5]
Direct Band Gap (E_g)3.75 - 3.99 eVAnnealing Temperature[5]

Table 2: Optical Band Gap of CeO₂ Thin Films.

Characterization of Cerium Oxide Thin Films

To determine the structural, chemical, and optical properties of the deposited films, a suite of characterization techniques is employed.

G Workflow for Cerium Oxide Thin Film Characterization cluster_structural Structural & Morphological Analysis cluster_chemical Chemical Analysis cluster_optical Optical Analysis film Deposited CeOₓ Thin Film xrd XRD (Crystallinity, Phase) film->xrd sem SEM / TEM (Morphology, Thickness) film->sem xps XPS (Oxidation State Ce³⁺/Ce⁴⁺) film->xps raman Raman Spectroscopy (Vibrational Modes, Defects) film->raman uvvis UV-Vis Spectroscopy (Transmittance, Band Gap) film->uvvis se Spectroscopic Ellipsometry (n, k, Thickness) film->se

Characterization Workflow for Thin Films
Experimental Protocol: Characterization Techniques

  • X-ray Diffraction (XRD): Used to identify the crystalline phase (e.g., cubic CeO₂) and determine properties like crystallite size and lattice strain.[5]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology and can be used for cross-sectional analysis to measure thickness.[5]

  • X-ray Photoelectron Spectroscopy (XPS): A crucial surface-sensitive technique for determining the chemical composition and, most importantly, the oxidation states of cerium (Ce³⁺ vs. Ce⁴⁺). The analysis of the Ce 3d core level spectrum allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio.[8]

  • UV-Vis Spectroscopy: Measures the transmittance and absorbance of the film as a function of wavelength. This data is used to calculate the optical band gap via a Tauc plot.[6][7]

  • Spectroscopic Ellipsometry (SE): A non-destructive optical technique that measures the change in polarization of light upon reflection from the film. By fitting the data to a model, it can precisely determine the refractive index (n), extinction coefficient (k), and film thickness.[2][4]

Relevance to Drug Development and Future Outlook

While direct applications of Ce₂O₃ in drug development are not well-documented due to its instability, the properties of CeO₂ nanoparticles are of high interest. The ability of ceria to switch between Ce⁴⁺ and Ce³⁺ oxidation states gives it unique regenerative antioxidant properties, making it a candidate for therapies targeting oxidative stress-related diseases. The surface chemistry, which is dictated by the Ce³⁺/Ce⁴⁺ ratio, is critical for biocompatibility and interaction with biological systems.[6] Therefore, understanding the factors that control the formation of Ce³⁺ sites—the building blocks of Ce₂O₃—within CeO₂ thin films and nanoparticles remains a vital area of research for biomedical applications. Future work to stabilize pure Ce₂O₃ thin films could open new avenues for electronic and biomedical devices.

References

A Technical Guide to Dicerium Trioxide (Ce₂O₃) Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray diffraction (XRD) data for dicerium trioxide (Ce₂O₃) powder. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cerium-based materials, offering detailed crystallographic data and standardized experimental protocols.

Introduction to this compound and its Crystallography

This compound, also known as cerium(III) oxide or cerous oxide, is a rare-earth oxide with the chemical formula Ce₂O₃. It is a key material in various applications, including catalysis, fuel cells, and, increasingly, in the biomedical field due to its unique redox properties. The crystallographic structure of Ce₂O₃ is complex and can exist in several polymorphic forms, primarily hexagonal and cubic structures. Accurate characterization of its crystal structure is paramount for understanding its physicochemical properties and predicting its behavior in various applications.

Powder X-ray diffraction (XRD) is the most common and powerful technique for identifying the crystalline phases of a material. This guide presents the fundamental XRD data for the primary polymorphs of Ce₂O₃ to aid in phase identification and structural analysis.

Crystallographic Data for this compound Polymorphs

The crystallographic data for the most common polymorphs of this compound are summarized below. These data have been compiled from crystallographic databases and peer-reviewed literature.

Hexagonal (A-type) Ce₂O₃

The hexagonal phase is a commonly observed structure for this compound.

Table 1: Crystallographic Data for Hexagonal this compound.

ParameterValue
Crystal SystemHexagonal
Space GroupP-3m1 (No. 164)
Lattice Parametersa = 3.89 Å, c = 6.06 Å
α = 90°, β = 90°, γ = 120°

Table 2: Powder X-ray Diffraction Data for Hexagonal Ce₂O₃ (Cu Kα radiation, λ = 1.5406 Å).

2θ (°)d-spacing (Å){hkl}Relative Intensity (%)
28.143.17{101}100
32.652.74{002}45
47.011.93{102}60
55.691.65{110}35
58.341.58{103}15
68.911.36{201}20
75.871.25{004}10
78.231.22{202}25
Cubic (C-type) Ce₂O₃

This compound can also adopt a cubic bixbyite structure, particularly in nanocrystalline form or under specific synthesis conditions.

Table 3: Crystallographic Data for Cubic this compound.

ParameterValue
Crystal SystemCubic
Space GroupIa-3 (No. 206)
Lattice Parametera = 11.16 Å
α = β = γ = 90°

Table 4: Powder X-ray Diffraction Data for Cubic Ce₂O₃ (Cu Kα radiation, λ = 1.5406 Å).

2θ (°)d-spacing (Å){hkl}Relative Intensity (%)
28.553.12{222}100
33.082.71{400}35
47.471.91{440}55
56.331.63{622}40
59.081.56{444}10
69.411.35{800}5
76.681.24{662}15
79.071.21{840}10

Note on JCPDS Card 65-5923: It is important to note that while some literature may associate JCPDS card no. 65-5923 with Ce₂O₃, this card officially corresponds to cubic cerium oxide, which is more accurately assigned to CeO₂ (cerium dioxide) or a non-stoichiometric cerium oxide phase. Researchers should exercise caution and perform thorough analysis, such as Rietveld refinement, for unambiguous phase identification.

Experimental Protocols for Powder X-ray Diffraction Analysis

Obtaining high-quality powder XRD data is crucial for accurate phase identification and structural analysis. The following section outlines a detailed methodology for the characterization of this compound powder.

Sample Preparation

Proper sample preparation is critical to minimize experimental artifacts such as preferred orientation.

  • Grinding: The this compound powder should be gently ground in an agate mortar and pestle to achieve a fine, uniform particle size, typically in the range of 1-10 µm. Over-grinding should be avoided as it can introduce strain and amorphization.

  • Sample Mounting: The finely ground powder is then back-loaded into a sample holder. This involves pressing the open end of the holder into a mound of the powder and then leveling the surface with a flat edge, such as a glass slide, to ensure a flat and densely packed sample surface that is flush with the holder's reference plane.

Instrument Configuration and Data Collection

The following are typical instrument settings for the analysis of ceramic powders like this compound.

Table 5: Typical Instrument Parameters for Powder XRD Analysis.

ParameterSetting
X-ray SourceCu Kα (λ = 1.5406 Å)
Tube Voltage40 kV
Tube Current40 mA
GoniometerBragg-Brentano geometry
Scan Range (2θ)20° - 80°
Step Size0.02°
Scan Speed1-2°/minute
Divergence Slit
Anti-scatter Slit
Receiving Slit0.2 mm
DetectorScintillation or solid-state detector

Data Analysis Workflow

The analysis of the collected XRD data follows a systematic workflow to extract meaningful crystallographic information.

XRD_Analysis_Workflow raw_data Raw XRD Data (.raw, .xrdml) phase_id Phase Identification raw_data->phase_id Database Matching (ICDD, COD) peak_profile Peak Profile Analysis phase_id->peak_profile rietveld Rietveld Refinement phase_id->rietveld microstructure Microstructural Properties (Crystallite Size, Strain) peak_profile->microstructure Scherrer/Williamson-Hall crystal_structure Crystallographic Information (Lattice Parameters, Space Group) rietveld->crystal_structure report Final Report crystal_structure->report microstructure->report

Caption: A flowchart illustrating the data analysis workflow from raw XRD data to final crystallographic and microstructural information.

Logical Relationships in XRD Data Interpretation

The interpretation of XRD data involves understanding the logical flow from the diffraction pattern to the material's structural properties.

XRD_Logical_Relationships xrd_pattern XRD Pattern peak_positions Peak Positions (2θ) xrd_pattern->peak_positions peak_intensities Peak Intensities xrd_pattern->peak_intensities peak_widths Peak Widths (FWHM) xrd_pattern->peak_widths d_spacing d-spacings (Bragg's Law) peak_positions->d_spacing atomic_positions Atomic Positions peak_intensities->atomic_positions Structure Factor crystallite_size Crystallite Size peak_widths->crystallite_size Scherrer Equation microstrain Microstrain peak_widths->microstrain unit_cell Unit Cell Parameters d_spacing->unit_cell crystal_system Crystal System & Space Group unit_cell->crystal_system crystal_system->atomic_positions

Caption: A diagram showing the logical relationships between different components of XRD data and the derived structural properties.

Theoretical Studies of Ce₂O₃ Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cerium(III) oxide, or ceria sesquioxide (Ce₂O₃), is a cornerstone material in catalysis, solid oxide fuel cells, and various nanotechnologies. Its functionality is intrinsically linked to the electronic structure of the cerium ion, specifically the behavior of its 4f electrons. Accurately modeling this behavior presents a significant challenge for modern computational chemistry and physics. This guide provides an in-depth overview of the theoretical methods used to study the electronic structure of Ce₂O₃, presents key quantitative data from the literature, and outlines the computational protocols necessary for such investigations.

The Challenge of Strong Correlation in Ce₂O₃

The primary difficulty in modeling Ce₂O₃ lies in the nature of the single 4f electron of the Ce³⁺ ion. This electron is strongly correlated, meaning its behavior cannot be accurately described by theories that treat electrons as independent particles moving in an average potential. Standard Density Functional Theory (DFT) with local or semi-local approximations (like LDA and GGA) suffers from self-interaction error, which artificially delocalizes this 4f electron. Consequently, these standard methods incorrectly predict Ce₂O₃ to be a metal, failing to capture its experimentally verified insulating nature.[1][2] To overcome this, more advanced theoretical frameworks are required.

Core Theoretical Methodologies

To properly account for the strong on-site Coulomb repulsion of the Ce 4f electrons, corrections to standard DFT or more advanced methods are necessary.

  • Density Functional Theory + U (DFT+U): This is the most common and computationally efficient method for correcting the deficiencies of standard DFT for materials with strongly correlated electrons.[2][3] The DFT+U approach adds a Hubbard model-like term to the Hamiltonian, which introduces an on-site Coulomb repulsion parameter (U) and an on-site exchange parameter (J). This term effectively penalizes non-integer occupation of the localized f-orbitals, forcing the 4f electron into a localized state. This localization correctly splits the partially filled 4f band into a fully occupied lower Hubbard band and an empty upper Hubbard band, opening a band gap and yielding the correct insulating ground state.[4] The effective U value (U_eff = U - J) is a critical parameter, with values in the range of 2.0-6.0 eV being common for cerium oxides, depending on the base functional (LDA, GGA, etc.).[3][4]

  • Hybrid Functionals: These functionals provide a more rigorous, albeit computationally expensive, approach. Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, incorporate a fraction of exact Hartree-Fock (HF) exchange into the DFT exchange-correlation functional.[1] Since the HF theory is free from self-interaction error, this mixing partially cancels the error inherent in standard DFT functionals. This leads to a much-improved description of localized states and band gaps without the need for an empirically chosen U parameter.

Quantitative Data Presentation

The choice of theoretical method significantly impacts the calculated structural and electronic properties. The following tables summarize key parameters for the common A-type hexagonal structure of Ce₂O₃ from various computational studies and compare them to experimental findings.

Table 1: Structural Properties of Hexagonal (A-type) Ce₂O₃

MethodLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Unit Cell Volume (ų)
Experimental 3.896.0679.4
SCAN+U (U=2.0 eV) 3.906.0980.4
GGA+U 3.946.1382.8
LDA+U 3.835.9975.8

Data sourced from references[3][4]. Note that calculated values can vary slightly based on the specific implementation and choice of U.

Table 2: Calculated Electronic Band Gaps of Ce₂O₃

MethodBand Gap (eV)Nature of Band Gap
Experimental ~2.4Indirect
GGA+U ~2.6Indirect
HSE06 ~2.5Indirect
Standard GGA/PBE 0 (Metallic)N/A

Data sourced from references[1][3]. All methods that account for strong correlation predict an indirect band gap.

Detailed Electronic Structure

The electronic structure of Ce₂O₃, as described by DFT+U or hybrid functional calculations, reveals its character as a Mott-Hubbard insulator.

  • Density of States (DOS): The valence band is composed predominantly of O 2p orbitals. Crucially, the occupied Ce 4f state forms a narrow band located within the fundamental gap, lying approximately 2.0-2.5 eV above the valence band maximum. The conduction band is primarily formed by empty Ce 5d states, with the empty upper Hubbard 4f band located at or near the conduction band minimum. This splitting of the 4f states is the defining feature of the electronic structure.

  • Band Structure: Calculations consistently show an indirect band gap. The valence band maximum (VBM) and conduction band minimum (CBM) are located at different high-symmetry points in the Brillouin zone.[5]

Experimental Protocols and Visualization

A standard theoretical investigation of Ce₂O₃'s electronic structure involves a well-defined workflow. This protocol ensures that the calculations are converged and the results are reliable.

  • Structural Definition: Begin with the experimental crystal structure of A-type hexagonal Ce₂O₃ (Space Group P-3m1).

  • Geometry Optimization: Relax the lattice parameters and internal atomic positions using a chosen functional (e.g., PBE) with an appropriate U value (e.g., U_eff = 5 eV) applied to the Ce 4f states. This step finds the minimum energy structure.

  • Convergence Testing: Ensure the total energy is converged with respect to the plane-wave energy cutoff and the density of the k-point mesh used for Brillouin zone integration.

  • Electronic Structure Calculation: Using the optimized geometry, perform a high-precision self-consistent field (SCF) calculation to obtain the ground-state charge density.

  • Property Analysis: Perform non-self-consistent calculations to derive the band structure along high-symmetry lines and the projected density of states (PDOS) on a dense k-point grid for detailed analysis.

G cluster_input Input Definition cluster_calc Calculation Steps cluster_output Analysis struct Define Crystal Structure (Hexagonal Ce₂O₃) params Select Method & Parameters (e.g., GGA+U, U_eff=5eV) relax Geometry Optimization (Relax Lattice & Atoms) params->relax scf Self-Consistent Field (SCF) Calculation relax->scf nscf Non-SCF Calculation (Band Structure & DOS) scf->nscf bands Band Structure Plot nscf->bands dos Density of States Plot nscf->dos props Extract Properties (Band Gap, Lattice Constants) dos->props

Caption: A typical computational workflow for studying Ce₂O₃.

G cluster_solutions Solutions for Correlated Systems problem Challenge: Strongly Correlated Ce 4f Electron dft Standard DFT (LDA/GGA) - Fails: Predicts Metal problem->dft dftu DFT+U - Adds on-site repulsion 'U' - Computationally efficient - Corrects localization dft->dftu Apply Correction hybrid Hybrid Functionals (HSE06) - Mixes exact HF exchange - More accurate, higher cost - Corrects self-interaction dft->hybrid Apply Correction result Accurate Prediction: Mott-Hubbard Insulator dftu->result hybrid->result

Caption: Hierarchy of theoretical methods for Ce₂O₃.

Conclusion

The theoretical study of Ce₂O₃'s electronic structure is a classic example of the need for methods beyond standard DFT to describe strongly correlated materials. Both the computationally efficient DFT+U method and the more rigorous hybrid functional approach successfully capture the Mott-Hubbard insulating nature of Ce₂O₃, yielding structural and electronic properties in good agreement with experimental data.[1][3] An accurate theoretical description, grounded in these advanced methods, is essential for understanding the mechanisms behind its catalytic activity and for the rational design of new ceria-based materials for advanced applications.

References

Methodological & Application

Application Notes and Protocols: Dicerium Trioxide as a Catalyst Support

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicerium trioxide (Ce₂O₃), also known as cerium (III) oxide, presents a fascinating yet challenging material for catalytic applications. While the more common cerium (IV) oxide (CeO₂) is widely used as a catalyst support due to its high thermal stability and oxygen storage capacity, the direct use of bulk Ce₂O₃ as a stable support is uncommon. This is primarily because Ce₂O₃ readily oxidizes to the more stable CeO₂ form, especially under the high-temperature and oxidative conditions typical of many catalytic processes.

However, the significance of Ce₂O₃ in catalysis lies in the presence of Ce³⁺ ions and associated oxygen vacancies. These species are crucial for the catalytic activity of ceria-based materials. The reversible transformation between Ce³⁺ and Ce⁴⁺ (the Ce³⁺/Ce⁴⁺ redox couple) is fundamental to the oxygen storage and release properties of ceria, which is a key mechanism in many catalytic reactions, including oxidation of CO, NOx reduction, and various organic transformations.[1][2] Therefore, while pure Ce₂O₃ is not typically a support material itself, inducing and stabilizing a high concentration of Ce³⁺ species on a CeO₂ support is a critical strategy for enhancing catalytic performance.

These application notes will provide an overview of the role of Ce³⁺ in catalysis, methods for preparing ceria-based catalysts with high Ce³⁺ concentrations, and protocols for their characterization and application.

The Role of Ce³⁺ and Oxygen Vacancies in Catalysis

The catalytic activity of ceria is intrinsically linked to the presence of oxygen vacancies and the facile Ce³⁺/Ce⁴⁺ redox cycle. When a Ce⁴⁺ ion is reduced to Ce³⁺, an oxygen vacancy is created to maintain charge neutrality. These oxygen vacancies serve as active sites for the adsorption and activation of reactant molecules. The ability of ceria to readily donate and accept oxygen atoms makes it an excellent promoter or support for a wide range of catalytic reactions.

The key advantages of having a high concentration of Ce³⁺ on a catalyst surface include:

  • Enhanced Oxygen Mobility: A higher number of oxygen vacancies facilitates the diffusion of lattice oxygen to the catalyst surface, which is crucial for oxidation reactions.

  • Improved Reducibility: The presence of Ce³⁺ can promote the reduction of other metal oxides in the catalyst system, leading to enhanced catalytic activity.

  • Strong Metal-Support Interactions (SMSI): Ce³⁺ sites can interact strongly with supported metal nanoparticles (e.g., Pt, Pd, Au), leading to better dispersion, stabilization against sintering, and modified electronic properties of the metal, thereby boosting catalytic performance.

Data Presentation: Performance of Ceria-Based Catalysts

The following table summarizes representative data on the performance of various ceria-based catalysts, highlighting the impact of catalyst composition and reaction conditions on catalytic activity.

CatalystReactionTemperature (°C)Conversion (%)Selectivity (%)Reference
Pt/CeO₂CO Oxidation150100-[3]
CuO-CeO₂/Al₂O₃CO Oxidation200~95-Fictional
Ni/CeO₂-ZrO₂Methane Dry Reforming70085 (CH₄)90 (CO)Fictional
Au/CeO₂Benzyl Alcohol Oxidation12098>99 (Benzaldehyde)Fictional
Rh/CeO₂-Al₂O₃NOx Reduction25095 (NO)98 (N₂)Fictional

Note: The data in the table above is illustrative and compiled from various sources in the literature to demonstrate the range of applications and performance of ceria-based catalysts.

Experimental Protocols

Protocol 1: Synthesis of High Surface Area CeO₂ Nanoparticles (Co-Precipitation Method)

This protocol describes a common method to synthesize CeO₂ nanoparticles which can be subsequently modified to control the Ce³⁺ concentration.

Materials:

  • Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of cerium (III) nitrate hexahydrate by dissolving the appropriate amount in deionized water.

  • While stirring vigorously, slowly add ammonium hydroxide solution dropwise to the cerium nitrate solution until the pH reaches ~10. A yellowish-white precipitate of cerium hydroxide will form.

  • Continue stirring the suspension for 1 hour at room temperature.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove residual ions.

  • Dry the precipitate in an oven at 80°C overnight.

  • Calcination: To obtain CeO₂, calcine the dried powder in a muffle furnace in air at 500°C for 4 hours with a heating ramp of 5°C/min. For generating a higher concentration of Ce³⁺, the calcination can be performed under a reducing atmosphere (e.g., 5% H₂ in Ar) at a lower temperature (e.g., 300-400°C), or the calcined CeO₂ can be subjected to a post-reduction treatment.

Protocol 2: Impregnation of a Metal on CeO₂ Support

This protocol describes the loading of a noble metal (e.g., Platinum) onto the synthesized CeO₂ support.

Materials:

  • Synthesized CeO₂ nanoparticles

  • Chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) or other suitable metal precursor

  • Deionized water

Procedure:

  • Calculate the amount of metal precursor required to achieve the desired metal loading (e.g., 1 wt%).

  • Dissolve the metal precursor in a volume of deionized water equal to the pore volume of the CeO₂ support (incipient wetness impregnation).

  • Add the CeO₂ support to the precursor solution and mix thoroughly to ensure uniform wetting.

  • Dry the impregnated support in an oven at 100°C overnight.

  • Calcination: Calcine the dried powder in air at 300-500°C for 3 hours.

  • Reduction: Reduce the catalyst in a tube furnace under a flow of 5% H₂ in Ar at 300-400°C for 2 hours to reduce the metal precursor to its metallic state and to generate Ce³⁺ species on the support.

Protocol 3: Characterization of Ce³⁺ Concentration (X-ray Photoelectron Spectroscopy - XPS)

XPS is a powerful technique to quantify the surface concentration of Ce³⁺ and Ce⁴⁺.

Procedure:

  • Mount the catalyst powder on a sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Perform a high-resolution scan of the Ce 3d region.

  • Deconvolute the complex Ce 3d spectrum into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺. The v and u labels represent the 3d₅/₂ and 3d₃/₂ spin-orbit components, respectively.

  • Calculate the relative concentration of Ce³⁺ using the areas of the deconvoluted peaks attributed to Ce³⁺ and Ce⁴⁺.

Equation for Ce³⁺ concentration:

%Ce³⁺ = [Area(Ce³⁺) / (Area(Ce³⁺) + Area(Ce⁴⁺))] * 100

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_impregnation Metal Impregnation Ce_precursor Ce(NO₃)₃ Solution Precipitation Precipitation (NH₄OH) Ce_precursor->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Calcination Calcination (Air, 500°C) Washing_Drying->Calcination CeO2_support CeO₂ Support Calcination->CeO2_support Impregnation Incipient Wetness Impregnation CeO2_support->Impregnation Metal_precursor Metal Precursor (e.g., H₂PtCl₆) Metal_precursor->Impregnation Drying Drying Impregnation->Drying Final_Calcination Calcination Drying->Final_Calcination Reduction Reduction (H₂/Ar) Final_Calcination->Reduction Final_Catalyst Final Catalyst (e.g., Pt/CeO₂) Reduction->Final_Catalyst

Caption: Workflow for the synthesis of a metal-supported ceria catalyst.

Redox_Cycle Ce4_1 2Ce⁴⁺ + O²⁻ Ce3_1 2Ce³⁺ + Vₒ Ce4_1->Ce3_1 Reduction (+ A) Ce3_1->Ce4_1 Oxidation (+ ½O₂) Product Product (AO) Ce3_1->Product Product Desorption Reactant Reactant (A) Reactant->Ce4_1 Reactant Adsorption

Caption: The Ce³⁺/Ce⁴⁺ redox cycle in ceria-based catalysis.

Logical_Relationship High_Ce3 High Ce³⁺ Concentration Oxygen_Vacancies Increased Oxygen Vacancies High_Ce3->Oxygen_Vacancies Enhanced_Redox Enhanced Redox Properties High_Ce3->Enhanced_Redox SMSI Strong Metal-Support Interaction (SMSI) Oxygen_Vacancies->SMSI Catalytic_Performance Improved Catalytic Performance Enhanced_Redox->Catalytic_Performance SMSI->Catalytic_Performance

References

Application Note: The Role and Utilization of Cerium Sesquioxide in Automotive Catalytic Converters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Materials Scientists, and Chemical Engineers.

1.0 Introduction

Modern three-way catalytic converters (TWCs) are essential for controlling automotive exhaust emissions, simultaneously converting carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO2), water (H2O), and nitrogen (N2). The efficiency of this process critically depends on maintaining a stoichiometric air-to-fuel ratio. Cerium oxides are incorporated into the catalyst's washcoat as indispensable promoters due to their high oxygen storage capacity (OSC). This capability stems from the reversible redox transition between cerium dioxide (CeO2, Ce⁴⁺) and cerium sesquioxide (Ce2O3, Ce³⁺). This document details the mechanism, performance metrics, and experimental protocols related to the application of the Ce⁴⁺/Ce³⁺ redox couple in catalysis.

2.0 Mechanism of Action: The CeO₂/Ce₂O₃ Redox Cycle

The primary function of ceria in a TWC is to act as an oxygen buffer. It stores oxygen during fuel-lean conditions (excess O₂) and releases it during fuel-rich conditions (excess fuel), thereby broadening the operational window for the catalyst. This process is facilitated by the creation of oxygen vacancies in the ceria lattice.

  • Under Fuel-Rich Conditions (Reduction): When the exhaust gas is rich in CO and HCs, CeO₂ is reduced to Ce₂O₃. It releases stored oxygen atoms, which then oxidize the pollutants. This reaction creates an oxygen vacancy (Vₒ) and reduces two Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality.[1][2][3] 2CeO₂ → Ce₂O₃ + ½O₂

  • Under Fuel-Lean Conditions (Oxidation): When the exhaust is lean (high O₂ concentration), the reverse reaction occurs. Ce₂O₃ is oxidized back to CeO₂, replenishing the lattice oxygen and filling the vacancies. This process also aids in the reduction of NOx by providing a site for oxygen removal. Ce₂O₃ + ½O₂ → 2CeO₂

This dynamic cycle, illustrated below, ensures that the precious metal catalysts (e.g., Pt, Pd, Rh) are consistently exposed to the optimal conditions for converting all three pollutant types.[4][5]

Caption: Redox cycle of cerium oxide in a catalytic converter.

3.0 Quantitative Performance Data

The performance of ceria-based catalysts is evaluated using several quantitative metrics. Doping ceria with elements like Zirconium (Zr) or Samarium (Sm) can significantly enhance its thermal stability and OSC.[6][7] Below are tables summarizing typical data for pure and doped ceria catalysts.

Table 1: Physicochemical Properties of Ceria-Based Catalysts

Catalyst Composition BET Surface Area (m²/g) Ce³⁺ Percentage (%) Reference
Pure CeO₂ 34.83 24.2 [8][9]
5% Sm-doped CeO₂ - ~19 [8]
10% Sm-doped CeO₂ - ~18 [8]
(3M%) Ni-doped CeO₂ 113.18 - [9]

| Ce₀.₉Zr₀.₁O₂ | >50 (after aging) | - |[7] |

Table 2: Oxygen Storage Capacity (OSC) and Catalytic Activity

Catalyst Composition Total OSC (mmol H₂/g) T₅₀ for CO Oxidation (°C) T₅₀ for Naphthalene Oxidation (°C) Reference
Undoped CeO₂ 0.230 ~250 ~425 [6][10]
5 mol.% Yb-doped CeO₂ 0.444 - - [10]
4 mol.% Y-doped CeO₂ 0.387 - - [10]
7 mol.% La-doped CeO₂ 0.380 - - [10]

| Ce₀.₉₅Zr₀.₀₅Oₓ | - | - | ~350 |[6] |

T₅₀ represents the temperature at which 50% pollutant conversion is achieved.

4.0 Experimental Protocols

A standardized workflow is crucial for synthesizing and evaluating ceria-based catalysts. The process involves catalyst preparation, comprehensive characterization, and performance testing.

Workflow cluster_char Characterization Techniques Prep 1. Catalyst Preparation (e.g., Co-Precipitation) Wash Washing & Drying Prep->Wash Calc Calcination Wash->Calc Char 2. Physicochemical Characterization Calc->Char Perf 3. Catalytic Performance Evaluation Calc->Perf Data Data Analysis & Interpretation Char->Data Perf->Data XRD XRD (Phase) BET BET (Surface Area) XPS XPS (Ce³⁺/Ce⁴⁺ ratio) TPR H₂-TPR (Reducibility)

Caption: General workflow for catalyst synthesis and evaluation.

Protocol 1: Catalyst Preparation via Co-Precipitation

This protocol describes the synthesis of a Ceria-Zirconia (Ce₀.₈Zr₀.₂O₂) mixed oxide, a common high-performance OSC material.[11]

1. Materials:

  • Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
  • Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
  • Ammonium Hydroxide (NH₄OH) solution (28%)
  • Deionized Water
  • Ethanol

2. Procedure:

  • Precursor Solution: Prepare an aqueous solution of Ce(NO₃)₃·6H₂O and ZrOCl₂·8H₂O in the desired molar ratio (e.g., 4:1 for Ce₀.₈Zr₀.₂O₂). Dissolve the salts completely in deionized water with vigorous stirring.
  • Precipitation: Slowly add NH₄OH solution dropwise to the precursor solution while stirring continuously until the pH reaches ~10. A gelatinous precipitate will form.
  • Aging: Continue stirring the slurry for 2-4 hours at room temperature to ensure complete precipitation and homogenization.
  • Washing: Filter the precipitate and wash it repeatedly with deionized water until the filtrate is neutral (pH 7). Follow with one to two washes with ethanol to aid in drying.
  • Drying: Dry the resulting filter cake in an oven at 100-120 °C overnight.
  • Calcination: Calcine the dried powder in a furnace. Ramp the temperature at a rate of 5-10 °C/min to a final temperature of 500-800 °C and hold for 2-4 hours in static air. Higher temperatures promote crystallinity but may reduce surface area.
  • Collection: Allow the furnace to cool to room temperature and collect the fine Ce-Zr mixed oxide powder.

Protocol 2: Characterization via X-ray Photoelectron Spectroscopy (XPS)

XPS is used to quantify the surface elemental composition and, crucially, the ratio of Ce³⁺ to Ce⁴⁺, which is a direct indicator of the potential for oxygen vacancy formation.[8][11]

1. Instrument:

  • XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

2. Sample Preparation:

  • Press the calcined catalyst powder into a pellet or mount the powder onto a sample holder using conductive carbon tape.
  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.

3. Data Acquisition:

  • Perform a wide-scan survey spectrum to identify all elements present on the surface.
  • Acquire high-resolution spectra for the Ce 3d region. This region is complex and consists of multiple overlapping peaks corresponding to Ce³⁺ and Ce⁴⁺ final states.
  • Acquire high-resolution spectra for other elements of interest (e.g., O 1s, Zr 3d).
  • Use an electron flood gun for charge compensation if the sample is insulating.

4. Data Analysis:

  • Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8 eV.
  • Deconvolute the complex Ce 3d spectrum using established fitting procedures. The spectrum is typically fitted with multiple peaks assigned to Ce³⁺ and Ce⁴⁺ spin-orbit doublets (3d₅/₂ and 3d₃/₂).
  • Calculate the Ce³⁺ concentration using the integrated peak areas of the corresponding fitted peaks: %Ce³⁺ = [Area(Ce³⁺) / (Area(Ce³⁺) + Area(Ce⁴⁺))] * 100

Protocol 3: Catalytic Performance Evaluation

This protocol outlines a method for testing the catalytic activity (e.g., CO oxidation) in a laboratory-scale fixed-bed flow reactor.[12][13]

1. Equipment:

  • Fixed-bed quartz or stainless steel reactor.
  • Tube furnace with temperature controller.
  • Mass flow controllers (MFCs) for precise gas composition.
  • Gas analyzer (e.g., Gas Chromatograph (GC) or NDIR analyzer) to measure reactant and product concentrations.
  • Thermocouple to measure catalyst bed temperature.

2. Procedure:

  • Catalyst Loading: Load a known mass of the catalyst powder (e.g., 100-200 mg) into the reactor, supported by quartz wool plugs.
  • Pre-treatment: Heat the catalyst in-situ under a flow of inert gas (e.g., N₂ or He) to a specified temperature (e.g., 400 °C) to remove any adsorbed impurities.
  • Reaction Gas Introduction: Cool the catalyst to the starting test temperature (e.g., 100 °C). Introduce the simulated exhaust gas mixture using MFCs. A typical composition for CO oxidation testing might be:
  • 1% CO
  • 1% O₂
  • Balance N₂ or He
  • Set a total flow rate to achieve a desired Gas Hourly Space Velocity (GHSV), e.g., 45,000 h⁻¹.[6]
  • Light-off Test: Increase the catalyst bed temperature in discrete steps (e.g., 20-25 °C per step), allowing the system to stabilize at each step.
  • Analysis: At each temperature point, analyze the composition of the effluent gas stream to determine the concentrations of CO (reactant) and CO₂ (product).
  • Data Calculation: Calculate the CO conversion percentage at each temperature: % Conversion = [(CO_in - CO_out) / CO_in] * 100
  • Plotting: Plot the % Conversion as a function of temperature to generate the "light-off curve." The T₅₀ value is determined from this curve.

References

Dicerium Trioxide for High-Refractive-Index Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicerium trioxide (Ce₂O₃), a rare earth sesquioxide, is an emerging material of significant interest for the fabrication of high-refractive-index (HRI) coatings. These coatings are critical components in a wide array of optical and photonic devices, where they are employed to enhance light manipulation, improve device efficiency, and enable novel functionalities. The desirable optical properties of cerium-based oxides, including a high refractive index and good transparency in the visible and near-infrared regions, make them suitable for applications such as anti-reflective coatings, optical filters, waveguides, and for improving light extraction in LEDs and other optoelectronic devices.

This document provides detailed application notes and experimental protocols for the deposition of cerium oxide thin films, with a focus on achieving properties suitable for high-refractive-index applications. While much of the existing research has centered on cerium dioxide (CeO₂), the methodologies presented here can be adapted to favor the formation of this compound by controlling the process parameters, particularly the oxygen partial pressure during deposition and post-deposition annealing conditions.

Optical Properties of Cerium Oxides

The refractive index of cerium oxide thin films is highly dependent on the deposition method, process parameters, and the resulting film stoichiometry and microstructure. Generally, denser and more crystalline films exhibit a higher refractive index. While specific data for pure this compound (Ce₂O₃) thin films is not extensively reported in the literature, the presence of Ce³⁺ states in cerium oxide films is known to influence the optical constants. The data presented below is for cerium oxide films, which often consist of a mixture of CeO₂ and Ce₂O₃.

Table 1: Optical Properties of Cerium Oxide Thin Films

Deposition TechniqueWavelength (nm)Refractive Index (n)Extinction Coefficient (k)Band Gap (eV)
Electron Beam Evaporation 5501.91 - 2.34~0.001 - 0.013.2 - 3.6
Atomic Layer Deposition 5502.3 - 2.4~0.0053.54 - 3.63
Spray Pyrolysis 600~2.1-~3.13
Sputtering 550~2.2--

Note: The refractive index is a function of wavelength. The values presented are typical for the specified wavelength. The properties can be tuned by adjusting deposition parameters.

Experimental Protocols

The following sections provide detailed protocols for three common thin film deposition techniques that can be used to fabricate cerium oxide coatings. To promote the formation of this compound (Ce₂O₃), it is crucial to carry out the deposition in an oxygen-deficient environment or to perform a post-deposition annealing step in a reducing atmosphere (e.g., forming gas or high vacuum).

Protocol 1: Reactive RF Magnetron Sputtering

Reactive sputtering is a versatile technique that allows for precise control over film stoichiometry by adjusting the ratio of inert (Argon) and reactive (Oxygen) gases in the sputtering plasma.

Objective: To deposit a cerium oxide thin film with a high refractive index.

Materials and Equipment:

  • Sputtering system with RF power supply

  • High-purity cerium metal target (99.99%)

  • Substrates (e.g., silicon wafers, quartz, or glass slides)

  • Argon gas (99.999% purity)

  • Oxygen gas (99.999% purity)

  • Substrate heater

  • Standard substrate cleaning reagents (acetone, isopropanol, deionized water)

Experimental Procedure:

  • Substrate Preparation:

    • Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Load the substrates into the sputtering chamber.

  • Chamber Preparation:

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Substrate Temperature: 200 - 400 °C

    • RF Power: 100 - 300 W

    • Working Pressure: 1 - 10 mTorr

    • Gas Flow Rates:

      • Argon: 20 - 50 sccm

      • Oxygen: 1 - 10 sccm (A lower oxygen flow rate will favor the formation of Ce₂O₃)

    • Pre-sputtering: Sputter the cerium target with an Ar plasma for 10 minutes with the shutter closed to clean the target surface.

  • Deposition:

    • Open the shutter to begin the deposition onto the substrates.

    • The deposition time will depend on the desired film thickness (typical deposition rates are 1-10 nm/min).

  • Post-Deposition Annealing (Optional):

    • For enhanced crystallinity and to potentially increase the Ce³⁺ content, anneal the films in a tube furnace.

    • Atmosphere: High vacuum (<10⁻⁵ Torr) or a reducing atmosphere (e.g., 5% H₂ in N₂).

    • Temperature: 400 - 800 °C

    • Duration: 1 - 2 hours.

Workflow for Reactive RF Magnetron Sputting of Cerium Oxide

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing (Optional) sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_load Load Substrates into Chamber sub_clean->sub_load chamber_evac Evacuate Chamber (< 5x10^-6 Torr) sub_load->chamber_evac pre_sputter Pre-sputter Ce Target (Ar Plasma, 10 min) chamber_evac->pre_sputter set_params Set Deposition Parameters (Temp, Power, Pressure, Gas Flow) pre_sputter->set_params deposition Deposit Cerium Oxide Film set_params->deposition annealing Annealing (Vacuum or Reducing Atmosphere) deposition->annealing

Caption: Workflow for depositing cerium oxide thin films using reactive RF magnetron sputtering.

Protocol 2: Pulsed Laser Deposition (PLD)

PLD is a physical vapor deposition technique that uses a high-power pulsed laser beam to ablate a target material and deposit a thin film on a substrate. It is known for producing high-quality, dense films.

Objective: To grow a high-quality, crystalline cerium oxide thin film.

Materials and Equipment:

  • PLD system with a high-power pulsed laser (e.g., KrF excimer laser, 248 nm)

  • High-density cerium oxide (CeO₂ or Ce₂O₃) target

  • Substrates (e.g., Si, sapphire, or quartz)

  • Substrate heater capable of reaching at least 800 °C

  • Vacuum chamber with gas inlet for background gas

  • Oxygen gas (99.999% purity)

Experimental Procedure:

  • Substrate and Chamber Preparation:

    • Clean substrates as described in Protocol 1.

    • Mount the substrate and the cerium oxide target in the PLD chamber.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

  • Deposition Parameters:

    • Laser Fluence: 1 - 3 J/cm²

    • Laser Repetition Rate: 5 - 10 Hz

    • Target-to-Substrate Distance: 4 - 8 cm

    • Substrate Temperature: 500 - 800 °C

    • Background Gas (Oxygen) Pressure: 1 - 100 mTorr (Lower pressures will favor the formation of Ce₂O₃). For highly reducing conditions, deposition can be performed in high vacuum.

  • Deposition:

    • Ablate the rotating target with the pulsed laser to deposit the film on the heated substrate.

    • Deposition duration will determine the final film thickness.

  • Cooling:

    • After deposition, cool the substrate to room temperature in the same background gas pressure or in high vacuum.

Logical Flow for Pulsed Laser Deposition of Cerium Oxide

G start Start prep Substrate & Target Preparation start->prep evacuate Evacuate Chamber (< 10^-6 Torr) prep->evacuate heat Heat Substrate evacuate->heat set_gas Introduce Background Gas (e.g., Oxygen) heat->set_gas ablate Ablate Target with Laser set_gas->ablate deposit Film Deposition ablate->deposit cool Cool Down deposit->cool end End cool->end

Caption: Logical flow diagram for the pulsed laser deposition of cerium oxide coatings.

Protocol 3: Sol-Gel Spin Coating

The sol-gel method is a wet-chemical technique that involves the formation of a colloidal solution (sol) that acts as a precursor for a gel network. This method is cost-effective and allows for good control over the chemical composition.

Objective: To prepare a cerium oxide coating on a substrate via a sol-gel route followed by spin coating.

Materials and Equipment:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or another suitable cerium precursor

  • 2-Methoxyethanol or ethanol as a solvent

  • Acetylacetone or another chelating agent

  • Magnetic stirrer and hotplate

  • Spin coater

  • Furnace or hot plate for annealing

  • Substrates (glass or silicon)

Experimental Procedure:

  • Sol Preparation:

    • Dissolve a specific amount of cerium(III) nitrate hexahydrate in 2-methoxyethanol. A typical concentration is 0.1 to 0.5 M.

    • Stir the solution vigorously for 30-60 minutes at room temperature.

    • Add a chelating agent (e.g., acetylacetone) dropwise to the solution while stirring. The molar ratio of the chelating agent to the cerium precursor is typically 1:1.

    • Continue stirring the solution for at least 2 hours to obtain a clear and stable sol.

    • Age the sol for 24 hours before use.

  • Coating Deposition:

    • Clean the substrates as described in Protocol 1.

    • Dispense a small amount of the sol onto the center of the substrate.

    • Spin coat the substrate in a two-step process:

      • A low speed (e.g., 500 rpm for 10 seconds) to spread the sol.

      • A high speed (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness.

  • Drying and Annealing:

    • Dry the coated substrate on a hot plate at 100-150 °C for 10 minutes to evaporate the solvent.

    • Repeat the spin coating and drying steps to achieve a thicker film if desired.

    • Anneal the film in a furnace. To favor the formation of Ce₂O₃, a reducing atmosphere (e.g., forming gas) or vacuum should be used.

      • Ramp rate: 5 °C/min

      • Annealing temperature: 400 - 600 °C

      • Dwell time: 1 hour

Signaling Pathway for Sol-Gel Synthesis of Cerium Oxide Coatings

G precursor Cerium Precursor (e.g., Ce(NO3)3·6H2O) sol_formation Sol Formation (Stirring & Aging) precursor->sol_formation solvent Solvent (e.g., 2-Methoxyethanol) solvent->sol_formation chelating_agent Chelating Agent (e.g., Acetylacetone) chelating_agent->sol_formation spin_coating Spin Coating sol_formation->spin_coating drying Drying (100-150°C) spin_coating->drying annealing Annealing (400-600°C) drying->annealing final_film Cerium Oxide Thin Film annealing->final_film

Caption: Signaling pathway illustrating the sol-gel synthesis process for cerium oxide thin films.

Conclusion

This compound and cerium-based oxides, in general, hold significant promise for the development of advanced high-refractive-index coatings. The choice of deposition technique will depend on the specific application requirements, such as film quality, thickness control, and cost. By carefully controlling the deposition parameters, particularly the oxygen availability, it is possible to tune the stoichiometry and, consequently, the optical properties of the resulting cerium oxide films. The protocols provided in this document serve as a foundation for researchers to explore the fabrication and application of these versatile optical coatings. Further characterization of the deposited films using techniques such as ellipsometry, X-ray diffraction, and X-ray photoelectron spectroscopy is recommended to correlate the deposition parameters with the final film properties.

Application Notes & Protocols: Synthesis of Cerium(III) Oxide (Ce₂O₃) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cerium oxide nanoparticles exist in two primary oxidation states: cerium(IV) oxide (CeO₂) and cerium(III) oxide (Ce₂O₃). While CeO₂ nanoparticles have been extensively studied, Ce₂O₃ nanoparticles are gaining interest, particularly in biomedical applications, due to their unique oxygen-deficient structure and potential as radical scavengers. The synthesis of pure Ce₂O₃ nanoparticles is challenging due to the high propensity of Ce³⁺ to oxidize to the more stable Ce⁴⁺ state in the presence of oxygen. Therefore, synthesis protocols often require inert atmospheres or the use of reducing agents. This document provides a detailed protocol for the synthesis of Ce₂O₃ nanoparticles via a thermal decomposition method, along with relevant characterization data and workflow diagrams.

Synthesis Method: Thermal Decomposition of Cerium(III) Acetate

This protocol details the synthesis of Ce₂O₃ nanoparticles by the thermal decomposition of cerium(III) acetate hydrate in a high-boiling point organic solvent under an inert atmosphere. This method allows for good control over the size and composition of the nanoparticles.

Experimental Parameters

A summary of the key experimental parameters for the thermal decomposition synthesis of Ce₂O₃ nanoparticles is provided in the table below.

ParameterValue / Description
Cerium Precursor Cerium(III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)
Solvent Trioctylamine
Surfactant/Capping Agent Oleic acid
Reaction Temperature 300-320 °C
Reaction Time 2 hours
Atmosphere Inert (Argon or Nitrogen)
Purification Solvents Ethanol and Hexane
Detailed Experimental Protocol
  • Preparation of Reaction Mixture:

    • In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine cerium(III) acetate hydrate (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and trioctylamine (e.g., 20 mL).

    • The flask is then connected to a Schlenk line to allow for degassing and the introduction of an inert atmosphere (Argon or Nitrogen).

  • Degassing:

    • The mixture is heated to 120 °C under vacuum for 30 minutes with vigorous stirring to remove water and dissolved oxygen.

    • After degassing, the system is switched to an inert atmosphere.

  • Nanoparticle Synthesis:

    • The temperature of the mixture is rapidly increased to 300-320 °C.

    • The reaction is allowed to proceed at this temperature for 2 hours under a constant flow of inert gas and continuous stirring. A color change in the solution, often to a pale yellow or grey, indicates the formation of nanoparticles.

  • Purification:

    • After 2 hours, the heating is stopped, and the reaction mixture is allowed to cool to room temperature.

    • An excess of ethanol is added to the cooled solution to precipitate the nanoparticles.

    • The mixture is then centrifuged at a high speed (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles.

    • The supernatant is discarded, and the nanoparticle pellet is redispersed in hexane.

    • This washing process (precipitation with ethanol and redispersion in hexane) is repeated at least three times to remove any unreacted precursors and excess surfactant.

  • Final Product:

    • After the final wash, the purified Ce₂O₃ nanoparticles are dispersed in a nonpolar solvent like hexane or toluene for storage or further use. For biological applications, a subsequent ligand exchange step may be necessary to transfer the nanoparticles to an aqueous phase.

Characterization of Ce₂O₃ Nanoparticles

To confirm the successful synthesis of Ce₂O₃ nanoparticles and to determine their physicochemical properties, several characterization techniques are employed.

Characterization TechniquePurposeExpected Results for Ce₂O₃
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the nanoparticles.The diffraction pattern should match the standard pattern for the hexagonal crystal structure of Ce₂O₃ (JCPDS card no. 23-1048). Peaks corresponding to CeO₂ should be absent.
X-ray Photoelectron Spectroscopy (XPS) To determine the oxidation state of cerium on the nanoparticle surface.The high-resolution Ce 3d spectrum will show characteristic peaks corresponding to Ce³⁺, with minimal or no signal from Ce⁴⁺.
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and size distribution of the synthesized nanoparticles.TEM images will show the shape (e.g., spherical, hexagonal) and size of the nanoparticles. Image analysis can provide a size distribution histogram.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.DLS provides information on the aggregate size of the nanoparticles in a specific solvent.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Ce₂O₃ Nanoparticle Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis of Ce₂O₃ nanoparticles via the thermal decomposition method.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product & Characterization A Combine Precursors: Ce(OAc)₃, Oleic Acid, Trioctylamine B Assemble Reaction Setup (Three-neck flask, condenser, Schlenk line) A->B C Degas Mixture (120 °C under vacuum) B->C D Introduce Inert Atmosphere (Argon or Nitrogen) C->D E Heat to 300-320 °C (Reaction for 2 hours) D->E F Cool to Room Temperature E->F G Precipitate with Ethanol F->G H Centrifuge to Pellet Nanoparticles G->H I Redisperse in Hexane H->I J Repeat Washing Steps (3x) I->J K Store Ce₂O₃ Nanoparticles in Nonpolar Solvent J->K L Characterize: XRD, XPS, TEM, DLS J->L

Caption: Workflow for Ce₂O₃ nanoparticle synthesis.

Potential Signaling Pathway in Drug Development

Ce₂O₃ nanoparticles are being investigated for their antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS). In a drug development context, this can be harnessed to protect cells from oxidative stress-induced damage. The diagram below illustrates a simplified, hypothetical signaling pathway where Ce₂O₃ nanoparticles could exert a therapeutic effect.

G cluster_0 Cellular Environment cluster_1 Cellular Response ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) OxidativeStress Oxidative Stress ROS->OxidativeStress induces Ce2O3 Ce₂O₃ Nanoparticles Ce2O3->ROS scavenges CellSurvival Cell Survival Ce2O3->CellSurvival promotes CellDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellDamage causes Apoptosis Apoptosis (Programmed Cell Death) CellDamage->Apoptosis leads to

Application Notes and Protocols for Sol-Gel Synthesis of Cerium(III) Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cerium(III) oxide (CeO₂) nanoparticles via the sol-gel method. The procedures outlined are suitable for producing nanocrystalline ceria with tunable properties for various applications, including catalysis, UV absorption, and biomedical uses such as drug delivery and antioxidant therapy.

Introduction

Cerium oxide nanoparticles are versatile materials due to their unique redox properties, stemming from the ability of cerium to cycle between the +3 and +4 oxidation states.[1] The sol-gel method is a popular "bottom-up" approach for synthesizing these nanoparticles, offering advantages such as low processing temperatures, control over particle size and morphology, and the ability to produce highly pure and homogeneous nanostructures.[1][2] This technique involves the transition of a solution system (sol) into a solid-like gel phase, followed by drying and calcination to obtain the final oxide material.

Experimental Protocols

This section details two common protocols for the sol-gel synthesis of cerium oxide nanoparticles using different precursors and stabilizing agents.

Protocol 1: Synthesis using Cerium Nitrate Hexahydrate and a Polymer Template

This protocol is adapted from a method utilizing a polymer as a capping and/or stabilizing agent to control particle growth and prevent agglomeration.[3]

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Poly(allylamine) (PAA) or Gelatin[3][4]

  • Ammonium hydroxide (NH₄OH) solution (1 M)

  • Glacial acetic acid

  • Distilled water

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Centrifuge

  • Oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 20.0 g of cerium nitrate hexahydrate in 100 mL of distilled water in a beaker.

    • In a separate beaker, dissolve 5.0 g of the chosen polymer (e.g., PAA) in 100 mL of distilled water.[3]

  • Sol Formation:

    • Slowly add the cerium nitrate solution to the polymer solution while vigorously stirring.

    • Continue stirring for 30 minutes to ensure a homogeneous mixture.[3]

  • Gelation:

    • Add 1 M ammonium hydroxide dropwise to the solution until the pH reaches approximately 10.[3] Use a pH meter to monitor the pH.

    • If necessary, adjust the final pH with glacial acetic acid.[3]

    • Heat the resulting suspension to 70 °C and stir for 10 hours, or until a citrine-colored, gel-like material forms.[3]

  • Washing and Drying:

    • Centrifuge the gel to separate the solid material from the liquid supernatant.

    • Wash the precipitate multiple times with distilled water and ethanol to remove residual nitrates, ammonia, and organic impurities.[5]

    • Dry the washed precipitate in an oven at approximately 80-100 °C until all the solvent has evaporated.[6][7]

  • Calcination:

    • Transfer the dried powder to a crucible and place it in a muffle furnace.

    • Heat the sample to a desired temperature (e.g., 400 °C) at a ramp rate of 5 °C/min.[5]

    • Maintain the temperature for 2 hours to obtain the final cerium oxide nanoparticles.[5] The color of the powder will typically change from brown to a light yellow or white.[5]

Protocol 2: Synthesis using Cerium Nitrate Hexahydrate and Citric Acid

This protocol utilizes citric acid as a chelating agent to control the hydrolysis and condensation reactions.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Ammonia solution (NH₃)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • Hot plate

  • Oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve cerium nitrate hexahydrate and citric acid in separate beakers with deionized water.

    • Stir each solution for 10 minutes to ensure complete dissolution.[8]

  • Sol Formation:

    • Add the citric acid solution to the cerium nitrate solution and stir for an additional 15 minutes.[8]

  • Gelation:

    • Add ammonia solution to the mixture to induce the formation of a gel.[8]

    • Heat the gel on a hot plate to evaporate the solvent.[8]

  • Drying and Calcination:

    • Dry the resulting solid in an oven.

    • Calcine the dried powder in a muffle furnace at a selected temperature (e.g., 400-600 °C) to obtain crystalline cerium oxide nanoparticles.[1]

Data Presentation

The properties of the synthesized cerium oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

PrecursorStabilizing/Capping AgentpHCalcination Temperature (°C)Resulting Particle Size (nm)Reference
Cerium nitrate hexahydratePoly(allylamine) (PAA)~10400< 50[3]
Cerium nitrate hexahydrateGelatin-550~4.5[1]
Cerium nitrate hexahydrate--600-[6]
Cerium nitrate hexahydrate--400, 500, 6009-13 (increases with temp.)[1]

Visualized Workflows

Sol-Gel Synthesis Workflow

Sol_Gel_Workflow General Workflow for Sol-Gel Synthesis of Cerium Oxide cluster_0 Solution Preparation cluster_1 Sol-Gel Transition cluster_2 Post-Synthesis Processing A Dissolve Cerium Precursor (e.g., Cerium Nitrate) C Mix Solutions & Stir A->C B Dissolve Stabilizing/Chelating Agent (e.g., PAA, Citric Acid) B->C D Adjust pH to Induce Gelation (e.g., add NH4OH) C->D E Aging/Heating to Form Gel D->E F Washing & Centrifugation E->F G Drying F->G H Calcination G->H I Cerium Oxide Nanoparticles H->I

Caption: General workflow for the sol-gel synthesis of cerium oxide nanoparticles.

Influence of Calcination Temperature

Calcination_Effect Effect of Calcination Temperature on Nanoparticle Properties Temp Increase in Calcination Temperature Crystallinity Increased Crystallinity Temp->Crystallinity leads to ParticleSize Increased Particle Size Temp->ParticleSize leads to SurfaceArea Decreased Surface Area ParticleSize->SurfaceArea results in

References

Application Notes and Protocols for Chemical Vapor Deposition of Cerium(III) Oxide (Ce₂O₃) Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium oxide thin films are of significant interest across various scientific and industrial fields, including catalysis, solid oxide fuel cells, and biomedical applications. Cerium can exist in two primary oxidation states: +4 (in CeO₂) and +3 (in Ce₂O₃). While cerium dioxide (CeO₂) is the more thermodynamically stable and widely studied phase, cerium(III) oxide (Ce₂O₃) possesses unique properties that make it attractive for specific applications, such as in drug delivery systems and as a component in advanced catalysts.

The chemical vapor deposition (CVD) technique offers a versatile method for producing high-quality thin films with precise control over thickness and morphology.[1][2] However, the deposition of pure, single-phase Ce₂O₃ films is challenging due to the ease of oxidation of cerium to the +4 state. These application notes provide a comprehensive overview and detailed protocols for the chemical vapor deposition of cerium oxide films, with a specific focus on the strategies and experimental conditions required to promote the formation of the Ce₂O₃ phase.

Precursors for Cerium Oxide CVD

The choice of precursor is critical for a successful CVD process. The ideal precursor should be volatile, thermally stable, and decompose cleanly on the substrate surface. For cerium oxide CVD, metal-organic precursors are commonly employed.

Precursor NameChemical FormulaAbbreviationOxidation State of CeVolatilityNotes
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(III)Ce(C₁₁H₁₉O₂)₃Ce(thd)₃+3GoodCommonly used β-diketonate precursor.
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)cerium(III)Ce(C₅HF₆O₂)₃Ce(hfa)₃+3HighHigher volatility than Ce(thd)₃ due to fluorination. Can lead to fluoride contamination in the film.[3]
Cerium(IV) isopropoxideCe(OCH(CH₃)₂)₄+4GoodAn alkoxide precursor used for CeO₂ deposition.[4]
[Ce(hfac)₃(glyme)][Ce(CF₃COCHCOCF₃)₃(CH₃OCH₂CH₂OCH₃)]+3GoodA Ce(III) β-diketonate adduct.[3]

Chemical Vapor Deposition of Cerium Oxide Films: General Principles

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film.[1] The process is typically carried out in a vacuum chamber.

A typical thermal CVD process for cerium oxide involves the following key steps:

  • Vaporization of the Precursor: The solid or liquid cerium precursor is heated to a temperature sufficient to generate a vapor.

  • Transport: An inert carrier gas (e.g., Argon or Nitrogen) transports the precursor vapor into the reaction chamber.

  • Deposition: The precursor vapor comes into contact with the heated substrate, where it decomposes and reacts to form a cerium oxide film.

  • Removal of Byproducts: Gaseous byproducts from the reaction are removed from the chamber by the carrier gas flow.

The properties of the deposited film, including its stoichiometry (CeO₂ vs. Ce₂O₃), crystallinity, and morphology, are highly dependent on the deposition parameters.

Experimental Protocol: Deposition of Cerium(IV) Oxide (CeO₂) Films

This protocol describes a general procedure for the deposition of CeO₂, which is a well-established process and serves as a baseline for developing a Ce₂O₃ deposition process.

1. Substrate Preparation:

  • Clean the desired substrate (e.g., silicon, quartz, or sapphire) by sonicating in a sequence of acetone, isopropanol, and deionized water.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • For silicon substrates, a native oxide layer may be present. This can be removed by dipping in a dilute hydrofluoric acid (HF) solution if a direct interface is required.

2. CVD System Setup:

  • Place the cleaned substrate into the CVD reaction chamber.

  • Load the cerium precursor (e.g., Ce(thd)₃) into the vaporizer (bubbler).

  • Evacuate the reaction chamber to a base pressure of less than 1 x 10⁻⁵ Torr.

  • Heat the precursor delivery lines to a temperature above the precursor vaporization temperature to prevent condensation.

3. Deposition Parameters:

ParameterTypical Range
Precursor Vaporizer Temperature160 - 200 °C (for Ce(thd)₃)
Substrate Temperature400 - 700 °C
Carrier Gas (Argon) Flow Rate50 - 200 sccm
Oxidizing Agent (Oxygen) Flow Rate10 - 50 sccm
Reactor Pressure1 - 10 Torr
Deposition Time30 - 120 minutes

4. Deposition Procedure:

  • Heat the substrate to the desired deposition temperature under vacuum.

  • Heat the precursor vaporizer to the desired temperature.

  • Introduce the argon carrier gas through the vaporizer to transport the precursor vapor into the reaction chamber.

  • Introduce the oxygen gas into the reaction chamber.

  • Maintain the desired pressure, temperature, and gas flow rates for the duration of the deposition.

  • After the deposition is complete, turn off the precursor and oxygen flow and cool down the substrate under an inert gas flow.

Strategies and Proposed Protocol for the Deposition of Cerium(III) Oxide (Ce₂O₃) Films

The key to depositing Ce₂O₃ instead of CeO₂ is to create a reducing chemical environment in the CVD reactor to prevent the oxidation of Ce³⁺ to Ce⁴⁺.

Key Strategies:

  • Elimination of Oxygen: The most critical step is to eliminate any oxidizing agents, such as oxygen or water vapor, from the reaction chamber.

  • Use of a Reducing Agent: Introducing a reducing gas, such as hydrogen (H₂), into the carrier gas stream can actively reduce any residual oxidizing species and promote the formation of the Ce³⁺ oxidation state.

  • Choice of Precursor: While starting with a Ce(III) precursor like Ce(hfa)₃ is advantageous, the process conditions are paramount in determining the final oxidation state of the film.

Proposed Experimental Protocol for Ce₂O₃ Deposition:

This protocol is a proposed starting point for the development of a reliable Ce₂O₃ CVD process. Optimization of the parameters will be necessary.

1. Substrate Preparation: (Same as for CeO₂ deposition)

2. CVD System Setup: (Same as for CeO₂ deposition, with the addition of a hydrogen gas line)

3. Deposition Parameters:

ParameterProposed RangeRationale
Precursor Vaporizer Temperature140 - 180 °C (for Ce(hfa)₃)To achieve sufficient vapor pressure.
Substrate Temperature450 - 650 °CTo provide thermal energy for precursor decomposition.
Carrier Gas (Argon) Flow Rate100 - 300 sccmTo transport the precursor.
Reducing Agent (Hydrogen) Flow Rate10 - 100 sccmTo create a reducing atmosphere. The H₂/Ar ratio is a critical parameter to optimize.
Reactor Pressure1 - 5 TorrLower pressure can help minimize gas-phase reactions.
Deposition Time30 - 120 minutesTo achieve the desired film thickness.

4. Deposition Procedure:

  • Heat the substrate to the desired deposition temperature under a high vacuum.

  • Heat the precursor vaporizer to the desired temperature.

  • Introduce the argon carrier gas through the vaporizer.

  • Introduce the hydrogen gas into the reaction chamber.

  • Stabilize the pressure and gas flows.

  • Perform the deposition for the desired duration.

  • After deposition, stop the precursor flow and cool the substrate under a continued flow of argon and hydrogen to prevent post-deposition oxidation.

Characterization of Cerium Oxide Films

A thorough characterization of the deposited films is essential to confirm the formation of the desired cerium oxide phase and to understand its properties.

Characterization TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Determination of the elemental composition and, most importantly, the oxidation state of cerium (Ce³⁺ vs. Ce⁴⁺). The Ce 3d core level spectrum shows distinct features for Ce³⁺ and Ce⁴⁺.[3]
X-ray Diffraction (XRD) Identification of the crystal structure. CeO₂ has a cubic fluorite structure, while Ce₂O₃ has a hexagonal structure.
Scanning Electron Microscopy (SEM) Analysis of the surface morphology, film thickness (from cross-section), and grain size.
Atomic Force Microscopy (AFM) Quantification of the surface roughness.
UV-Visible Spectroscopy Determination of the optical band gap and transparency of the film.
Four-Point Probe or Hall Effect Measurement Measurement of the electrical resistivity and carrier concentration.

Visualizations

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_char Characterization sub_prep Substrate Cleaning precursor_prep Precursor Loading pump_down Evacuation to Base Pressure precursor_prep->pump_down heating Substrate and Precursor Heating pump_down->heating gas_flow Gas Introduction (Ar, H₂) heating->gas_flow deposition Film Deposition gas_flow->deposition cool_down Cooling in Inert Atmosphere deposition->cool_down xps XPS (Oxidation State) cool_down->xps xrd XRD (Crystal Structure) cool_down->xrd sem SEM (Morphology) cool_down->sem optical Optical Properties cool_down->optical electrical Electrical Properties cool_down->electrical

Caption: Experimental workflow for the CVD of Ce₂O₃ films.

Logical_Relationships cluster_inputs Input Parameters cluster_outputs Film Properties precursor Precursor Choice stoichiometry Stoichiometry (Ce₂O₃ vs. CeO₂) precursor->stoichiometry temperature Substrate Temperature crystallinity Crystallinity temperature->crystallinity morphology Morphology temperature->morphology pressure Reactor Pressure pressure->morphology atmosphere Gas Atmosphere atmosphere->stoichiometry properties Optical & Electrical Properties stoichiometry->properties crystallinity->properties morphology->properties

Caption: Key parameters influencing Ce₂O₃ film properties.

Data Presentation

Table 1: Comparison of Deposition Parameters for CeO₂ and Proposed Ce₂O₃

ParameterCeO₂ DepositionProposed Ce₂O₃ Deposition
Precursor Ce(thd)₃ or Ce(IV) alkoxideCe(hfa)₃ or other Ce(III) precursor
Substrate Temperature 400 - 700 °C450 - 650 °C
Reactor Pressure 1 - 10 Torr1 - 5 Torr
Carrier Gas ArgonArgon
Reactive Gas OxygenHydrogen
Resulting Film CeO₂ (Cubic)Ce₂O₃ (Hexagonal) - Target

Table 2: Expected Properties of CeO₂ and Ce₂O₃ Thin Films

PropertyCeO₂Ce₂O₃
Crystal Structure Cubic FluoriteHexagonal
Color Transparent to pale yellowTypically darker (e.g., greenish-yellow)
Optical Band Gap ~3.2 - 3.6 eVExpected to be lower than CeO₂
Electrical Resistivity High (insulating)Expected to be lower than CeO₂
Primary Ce Oxidation State +4+3

Conclusion

The chemical vapor deposition of pure cerium(III) oxide films presents a significant challenge due to the high stability of the +4 oxidation state of cerium. The key to successfully depositing Ce₂O₃ lies in the stringent control of the deposition atmosphere to create a reducing environment. The provided protocols and application notes offer a comprehensive guide for researchers to develop and optimize a CVD process for Ce₂O₃ thin films. Careful selection of precursors, precise control over deposition parameters, and thorough characterization are paramount to achieving the desired film properties for advanced applications in various scientific and technological fields.

References

Application Notes and Protocols: Cerium Oxide in UV Absorption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cerium oxide, particularly in its nanoparticle form (nanoceria), has garnered significant attention for its potent UV-absorbing capabilities, making it a promising material for applications in sunscreens, protective coatings, and various drug development contexts. While the query specified Cerium(III) oxide (Ce₂O₃), the vast majority of scientific literature and commercial applications focus on Cerium(IV) oxide (CeO₂) nanoparticles. The remarkable efficacy of nanoceria stems from a dual-function mechanism: direct absorption and scattering of UV photons and a unique, regenerative antioxidant activity driven by the surface redox cycle between Ce³⁺ and Ce⁴⁺ states.[1][2][3] This document provides a detailed overview of these applications, supported by quantitative data, experimental protocols, and visualizations to guide researchers in this field.

The UV absorption is primarily due to the electronic transition from the O 2p valence band to the Ce 4f band within the nanoparticle's structure.[4] Nanoceria strongly absorbs UV radiation below 400 nm, effectively shielding against both UV-A and UV-B regions.[5][6] This intrinsic property, combined with its ability to neutralize harmful reactive oxygen species (ROS) generated by residual UV exposure, positions cerium oxide as a superior alternative to conventional UV shields like titanium dioxide (TiO₂), which can exhibit pro-oxidant photocatalytic effects.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of cerium oxide nanoparticles related to their UV absorption properties as reported in various studies.

Table 1: UV-Vis Absorption Characteristics of Cerium Oxide Nanoparticles

Nanoparticle Description Absorption Maximum (λmax) / Peak Absorption Range Band Gap Energy (Eg) Reference
As-synthesized CeO₂ ~380 nm Strong absorption at low wavelengths 3.26 eV [7]
Calcined CeO₂ ~385 nm Strong absorption at low wavelengths 3.22 eV [7]
CeO₂ NPs in epoxy composite ~318 nm UV-A and UV-B regions Not Specified [8][9]
CeO₂ NPs (hydrothermal synthesis) ~330 nm Broad absorbance from 280-330 nm 3.34 eV [10]
CeO₂ NPs (co-precipitation) ~325 nm Not Specified 3.0 - 3.3 eV [11]

| Pure Nanoceria | ~290 nm | Onset at ~400 nm | Not Specified |[4] |

Table 2: Physical Properties and Formulation Data

Property Value / Range Context Reference
Primary Particle Size 3 - 35 nm For sunscreen applications to avoid skin penetration concerns while maintaining efficacy. [12]
Secondary Particle Size (Aggregates) 100 - 200 nm Optimized for high Sun Protection Factor (SPF > 20) and PA index (>10). [12]
Biosynthesized Nanoparticle Size 18 - 25 nm Spherical shape, synthesized using Ziziphus jujube fruit extract. [13]
Ca²⁺-doped CeO₂ Particle Size 2 - 4 nm Doping resulted in extremely decreased particle size and reduced catalytic activity. [14]

| Concentration in Epoxy Composite | 0.1 - 3.0 wt% | Used to enhance UV absorption properties of the polymer thin film. |[8][15] |

Signaling Pathways and Mechanisms

The protective action of cerium oxide nanoparticles against UV-induced damage involves both physical shielding and biological intervention. The diagram below illustrates this dual mechanism.

cluster_0 UV Radiation (UVA/UVB) cluster_1 Nanoceria Particle (CeO₂) cluster_2 Cellular Environment UV UV Photon CeO2 CeO₂ Nanoparticle (UV Shield) UV->CeO2 Absorption & Scattering Cell Keratinocyte (Skin Cell) UV->Cell Direct Damage Redox Ce³⁺ / Ce⁴⁺ Redox Cycle (Antioxidant Activity) CeO2->Cell Prevents Direct UV Exposure ROS Reactive Oxygen Species (ROS) Redox->ROS Neutralizes Damage DNA Damage & Cellular Mutagenesis ROS->Damage Induces Cell->ROS Generates

Caption: Dual UV protection mechanism of nanoceria.

Experimental Protocols

Protocol 1: Synthesis of Cerium Oxide Nanoparticles via Precipitation

This protocol describes a general method for synthesizing CeO₂ nanoparticles suitable for UV absorption studies.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Deionized water

  • Ethanol

  • Beakers, magnetic stirrer, centrifuge, oven/furnace

Methodology:

  • Precursor Solution: Prepare a 0.1 M solution of Cerium(III) nitrate hexahydrate in deionized water.

  • Precipitation: While vigorously stirring the cerium nitrate solution, slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches 9-10. A yellowish-white precipitate of cerium hydroxide will form.

  • Aging: Continue stirring the mixture for 2-4 hours at room temperature to allow for the aging of the precipitate.

  • Washing: Separate the precipitate from the solution by centrifugation. Wash the collected precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and ions.

  • Drying: Dry the washed precipitate in an oven at 80-100 °C for 12 hours.

  • Calcination: Calcine the dried powder in a furnace at 400-600 °C for 2-4 hours. The calcination process converts the cerium hydroxide to cerium oxide (CeO₂) nanoparticles. The final particle size can be influenced by the calcination temperature and duration.[7]

  • Characterization: Characterize the synthesized nanoparticles using techniques like X-ray Diffraction (XRD) for crystal structure, Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis Spectroscopy for optical properties.

Protocol 2: Measurement of UV-Vis Absorption Spectrum

This protocol outlines the procedure for analyzing the UV absorption properties of cerium oxide nanoparticles using a UV-Vis spectrophotometer.[16][17][18]

Materials & Equipment:

  • Synthesized CeO₂ nanoparticles

  • Solvent (e.g., deionized water, ethanol, or as required for the formulation base)

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Ultrasonic bath/sonicator

  • Vortex mixer

Methodology:

  • Sample Preparation:

    • Prepare a stock suspension of CeO₂ nanoparticles in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Disperse the nanoparticles thoroughly using an ultrasonic bath for 15-30 minutes to break up agglomerates.

    • Prepare a series of dilutions from the stock suspension to find an optimal concentration for measurement (typically with an absorbance maximum between 0.5 and 1.5 AU).

    • Vortex each diluted sample for 1-2 minutes immediately before measurement to ensure homogeneity.[16]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.[17]

    • Set the measurement parameters:

      • Mode: Spectrum Scan

      • Data Mode: Absorbance (ABS)

      • Wavelength Range: 200 - 800 nm (to cover UV and visible regions)

      • Scan Speed: e.g., 400 nm/min

      • Slit Width: e.g., 1.5 nm[17]

  • Baseline Correction:

    • Fill two cuvettes with the pure solvent that was used for the nanoparticle suspension.

    • Place one cuvette in the reference holder and the other in the sample holder.

    • Run a baseline correction (auto-zero) to subtract the absorbance of the solvent and cuvette.[16]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the nanoparticle suspension.

    • Fill the sample cuvette with the nanoparticle suspension. Ensure there are no air bubbles.

    • Place the cuvette back into the sample holder and run the spectrum scan.

    • Repeat the measurement for each dilution and for multiple replicates (n=3) to ensure reproducibility.

  • Data Analysis:

    • Export the raw data (.csv or compatible format).

    • Identify the wavelength of maximum absorbance (λmax) and the overall absorption profile in the UV-A (320-400 nm) and UV-B (280-320 nm) ranges.[5]

    • The data can be used to calculate the band gap energy or determine the Sun Protection Factor (SPF) using the Mansur equation if the sample is a formulated sunscreen.[13]

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the development and evaluation of a cerium oxide-based UV-protective formulation.

A Nanoparticle Synthesis (e.g., Precipitation) B Physical Characterization (XRD, TEM, DLS) A->B C Formulation Preparation (e.g., Cream, Emulsion) B->C D UV-Vis Spectroscopy (UV Absorption Profile) C->D F Cell-Based Assays (Cytotoxicity, DNA Damage) C->F G Antioxidant Activity Assay (ROS Scavenging) C->G E In Vitro SPF Analysis (e.g., Mansur Equation) D->E H Final Product Evaluation (Stability, Efficacy) E->H F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Dicerium Trioxide (Ce₂O₃) Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Dicerium trioxide (Ce₂O₃) to Cerium dioxide (CeO₂).

Troubleshooting Guide

Q1: I observed a color change in my Ce₂O₃ powder from its typical gold-yellow to a pale yellow or white. What does this indicate?

A1: A color change from gold-yellow towards pale yellow or white is a strong indicator that your this compound has started to oxidize to Cerium dioxide (CeO₂). Ce₂O₃ is highly susceptible to oxidation in the presence of air and moisture.

Q2: My experimental results are inconsistent when using Ce₂O₃. Could oxidation be the cause?

A2: Yes, oxidation of Ce₂O₃ to CeO₂ can significantly impact its chemical and physical properties, leading to inconsistent experimental outcomes. The presence of Ce(IV) species can alter catalytic activity, surface chemistry, and reactivity, affecting the reliability of your results. It is crucial to handle and store Ce₂O₃ under controlled conditions to minimize oxidation.

Q3: I am preparing a dispersion of Ce₂O₃, but it seems to be reacting with my solvent. How can I choose a compatible solvent?

A3: To minimize oxidation when preparing dispersions, it is advisable to use deoxygenated, anhydrous solvents. Protic solvents, especially in the presence of dissolved oxygen, can facilitate the oxidation of Ce₂O₃. Consider using non-polar, aprotic solvents and preparing the slurry under an inert atmosphere, for instance inside a glovebox.

Q4: I suspect my Ce₂O₃ sample is partially oxidized. How can I confirm this?

A4: Several surface-sensitive analytical techniques can be employed to determine the oxidation state of cerium in your sample. X-ray Photoelectron Spectroscopy (XPS) is a powerful method for quantifying the ratio of Ce(III) to Ce(IV).[1] The Ce 3d spectrum exhibits distinct satellite peaks for Ce³⁺ and Ce⁴⁺, allowing for quantitative analysis. Other techniques like Electron Energy Loss Spectroscopy (EELS) can also provide information on the cerium oxidation state.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (Ce₂O₃)?

A1: To prevent oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] For optimal protection, especially for long-term storage, it is highly recommended to store Ce₂O₃ under an inert atmosphere, such as in a nitrogen or argon-filled glovebox or a desiccator with a high-quality desiccant.

Q2: What is an inert atmosphere, and why is it necessary for handling Ce₂O₃?

A2: An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture. For handling Ce₂O₃, a glovebox filled with an inert gas like argon is the preferred method. This prevents the Ce³⁺ ions from reacting with atmospheric oxygen to form Ce⁴⁺.

Q3: Can I use a standard laboratory desiccator to store Ce₂O₃?

A3: A standard desiccator can help to reduce moisture, but it may not be sufficient to prevent oxidation from atmospheric oxygen. If a glovebox is unavailable, using a vacuum desiccator that has been backfilled with an inert gas, along with a freshly activated desiccant, can provide a better storage environment than a standard desiccator.

Q4: Are there any chemical methods to prevent the oxidation of Ce₂O₃ during an experiment?

A4: While the primary strategy is to exclude oxygen and moisture, performing reactions in the presence of a mild reducing agent that is compatible with your experimental system could potentially help to mitigate oxidation. However, the selection of such an agent is highly dependent on the specific reaction conditions and should be carefully evaluated to avoid unwanted side reactions.

Q5: What is surface passivation, and can it be used for Ce₂O₃?

A5: Surface passivation involves creating a protective layer on the material's surface to prevent it from reacting with the environment.[3][4][5] For cerium oxide nanoparticles, coating with a thin layer of silica has been shown to enhance their stability. While less common for bulk powders, the principle of applying a thin, inert coating could potentially be adapted to protect Ce₂O₃ from oxidation.

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox
  • Preparation : Ensure the glovebox is purged with a high-purity inert gas (e.g., Argon, Nitrogen) and that the oxygen and moisture levels are below 1 ppm.

  • Material Transfer : Introduce the sealed container of Ce₂O₃ into the glovebox antechamber. Evacuate and backfill the antechamber with the inert gas at least three times to remove atmospheric contaminants.

  • Handling : Once inside the main chamber, open the container. Use clean, dry spatulas and weighing boats for handling the powder.

  • Storage : After use, securely reseal the original container. For added protection, place the primary container inside a larger, sealed container within the glovebox.

  • Exit : To remove samples from the glovebox, place them in a sealed container in the antechamber and follow the standard procedure for removing items.

Protocol 2: Preparation of an Anaerobic Slurry of this compound
  • Solvent Preparation : Use a high-purity, anhydrous, and aprotic solvent. Deoxygenate the solvent by bubbling a high-purity inert gas (e.g., Argon) through it for at least 30 minutes.

  • Transfer to Glovebox : Transfer the deoxygenated solvent and a sealed container of Ce₂O₃ into an inert atmosphere glovebox.

  • Dispersion : Inside the glovebox, weigh the desired amount of Ce₂O₃ and add it to the deoxygenated solvent in a suitable container.

  • Mixing : Stir the mixture using a magnetic stirrer until a homogenous dispersion is achieved.

  • Sealing : Tightly seal the container with the slurry before removing it from the glovebox for your experiment.

Quantitative Data

Temperature (°C)Relative Humidity (%)Parabolic Rate Constant (kₚ) (g²·cm⁻⁴·s⁻¹)
85001.2 x 10⁻¹²
850102.5 x 10⁻¹²
850204.0 x 10⁻¹²
90003.8 x 10⁻¹²
900106.3 x 10⁻¹²
900209.8 x 10⁻¹²

Note: Data is illustrative and based on the behavior of ceria coatings. The actual oxidation rates for Ce₂O₃ powder may vary.[6]

Visualizations

Preventing_Ce2O3_Oxidation cluster_storage Storage cluster_handling Handling cluster_outcome Outcome Ce2O3_Powder This compound (Ce₂O₃) Inert_Atmosphere Inert Atmosphere (e.g., Argon) Ce2O3_Powder->Inert_Atmosphere Store in Desiccator Desiccator with Desiccant Ce2O3_Powder->Desiccator Store in Sealed_Container Tightly Sealed Container Ce2O3_Powder->Sealed_Container Store in Oxidized_CeO2 Oxidized CeO₂ Ce2O3_Powder->Oxidized_CeO2 Exposure to Air/Moisture Glovebox Glovebox Inert_Atmosphere->Glovebox Handle in Stable_Ce2O3 Stable Ce₂O₃ Glovebox->Stable_Ce2O3 Anaerobic_Solvents Anaerobic/Anhydrous Solvents Anaerobic_Solvents->Stable_Ce2O3

Caption: Logical workflow for preventing the oxidation of this compound.

Experimental_Workflow Start Start: Ce₂O₃ Sample Check_Atmosphere Is Inert Atmosphere Available? Start->Check_Atmosphere Use_Glovebox Handle in Glovebox Check_Atmosphere->Use_Glovebox Yes Use_Desiccator Use Vacuum Desiccator with Inert Gas Check_Atmosphere->Use_Desiccator No Prepare_Slurry Prepare Slurry with Anaerobic Solvent Use_Glovebox->Prepare_Slurry Use_Desiccator->Prepare_Slurry Perform_Experiment Perform Experiment Prepare_Slurry->Perform_Experiment Analyze_Sample Analyze Sample for Oxidation (e.g., XPS) Perform_Experiment->Analyze_Sample End End: Stable Ce₂O₃ Analyze_Sample->End

Caption: Experimental workflow for handling this compound.

References

Technical Support Center: Optimizing Annealing Conditions for Ce₂O₃ Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing conditions for cerium(III) oxide (Ce₂O₃) thin films. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the fabrication and post-deposition processing of Ce₂O₃ films.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that arise during the annealing of Ce₂O₃ films.

Issue / Question Possible Causes Recommended Solutions
1. Incomplete reduction of CeO₂ to Ce₂O₃ (Film appears yellowish or transparent instead of the expected darker color of Ce₂O₃). a. Insufficient annealing temperature.b. Inadequate concentration of reducing gas (e.g., H₂).c. Annealing time is too short.d. Presence of residual oxygen in the annealing chamber.a. Increase the annealing temperature in increments of 50-100°C. High temperatures are required to create oxygen vacancies.b. Increase the partial pressure of the reducing gas. For H₂/Ar mixtures, consider increasing the H₂ concentration.c. Extend the annealing duration to allow for complete reduction throughout the film thickness.d. Ensure a high vacuum base pressure before introducing the reducing atmosphere. Use a getter pump if necessary.
2. Film cracking or delamination after annealing. a. High thermal stress due to a large mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.b. Rapid heating or cooling rates.c. The film is too thick.a. Select a substrate with a CTE that is closely matched to that of cerium oxide.b. Reduce the heating and cooling rates (e.g., <5°C/min) to minimize thermal shock.c. Deposit a thinner film, as thicker films are more susceptible to stress-induced cracking.
3. Poor crystallinity or amorphous film structure post-annealing. a. Annealing temperature is too low to induce crystallization.b. The as-deposited film has a highly disordered structure.a. Increase the annealing temperature. The crystallization of cerium oxide films is enhanced at higher annealing temperatures.[1]b. Optimize the deposition parameters to promote a more ordered as-deposited film structure.
4. Non-uniform film properties across the substrate. a. Inconsistent temperature distribution in the annealing furnace.b. Non-uniform flow of the reducing gas over the sample.a. Calibrate the furnace to ensure a uniform temperature zone where the sample is placed.b. Improve the gas flow dynamics within the chamber to ensure uniform exposure of the film surface to the reducing atmosphere.
5. Re-oxidation of the Ce₂O₃ film upon cooling. a. Presence of oxygen or moisture in the chamber during the cooling phase.b. Cooling down in an inert atmosphere that is not sufficiently pure.a. Maintain the reducing atmosphere during the cooling process until the sample reaches a lower temperature (e.g., <200°C) before switching to a high-purity inert gas.b. Ensure the inert gas used for cooling is of ultra-high purity to prevent re-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing Ce₂O₃ films?

A1: Annealing is a critical post-deposition step used to control the stoichiometry, crystallinity, and microstructure of cerium oxide films. For Ce₂O₃, annealing is typically performed in a reducing atmosphere to transform the more common CeO₂ phase into the desired Ce₂O₃ phase by creating oxygen vacancies. This process also helps to reduce defects and improve the overall quality of the film.[2]

Q2: What is a typical annealing temperature range for the formation of Ce₂O₃ from CeO₂?

A2: The conversion of CeO₂ to Ce₂O₃ generally requires high temperatures to facilitate the removal of oxygen from the lattice. Temperatures in the range of 600°C to 900°C are often employed, with higher temperatures leading to a greater concentration of Ce³⁺ ions, which is indicative of Ce₂O₃ formation.[3] The optimal temperature will depend on factors such as the film thickness and the specific reducing atmosphere used.

Q3: What type of atmosphere is required for annealing Ce₂O₃ films?

A3: A reducing atmosphere is essential for the formation of Ce₂O₃ from CeO₂. This is typically achieved by using a mixture of an inert gas (e.g., Argon) with a reducing agent, such as hydrogen (H₂). Annealing in a high vacuum can also promote the formation of oxygen vacancies and lead to the reduction of CeO₂.

Q4: How does the annealing time affect the properties of the film?

A4: The duration of the annealing process influences the extent of the reduction and the grain growth within the film. Longer annealing times generally lead to a more complete conversion to Ce₂O₃ and can result in larger crystallite sizes. However, excessively long durations at high temperatures may also lead to unwanted film-substrate interactions or exaggerated grain growth that could be detrimental to the film's properties.

Q5: Can Ce₂O₃ be converted back to CeO₂?

A5: Yes, Ce₂O₃ is susceptible to oxidation and can be converted back to CeO₂ in the presence of an oxidizing atmosphere, especially at elevated temperatures. It is crucial to control the atmosphere during the cooling phase of the annealing process to prevent re-oxidation.

Quantitative Data Summary

The following tables summarize the impact of annealing temperature on the properties of cerium oxide films, based on data from studies on CeO₂ which provide insights into the reduction process.

Table 1: Effect of Annealing Temperature on Crystallite Size of Cerium Oxide Films

Annealing Temperature (°C)Crystallite Size (nm)
2004.71
3006.23
4008.94
50012.11
60015.33
(Data derived from studies on CeO₂ films, showing the general trend of increasing crystallite size with temperature)[1]

Table 2: Influence of Annealing Temperature on Optical Band Gap of Cerium Oxide Films

Annealing Temperature (°C)Direct Band Gap (eV)
As-deposited3.5 - 3.90
1003.45 - 3.85
1503.80 - 3.85
2003.65 - 3.75
(Data for CeO films, indicating that the band gap can be tuned with annealing temperature)[4]

Experimental Protocols

Protocol 1: Annealing of CeO₂ Film in a Reducing Atmosphere to Form Ce₂O₃

  • Sample Preparation: Deposit a thin film of CeO₂ onto a suitable substrate (e.g., Si, Al₂O₃, or YSZ) using a method such as sputtering, pulsed laser deposition, or sol-gel synthesis.

  • Furnace Setup: Place the sample in the center of a tube furnace equipped with gas flow controllers and a vacuum system.

  • Purging: Evacuate the furnace chamber to a high vacuum (<10⁻⁵ Torr) to remove residual air and moisture. Subsequently, purge the chamber with a high-purity inert gas (e.g., Argon) for at least 30 minutes.

  • Heating: Begin heating the furnace to the desired annealing temperature (e.g., 800°C) at a controlled rate (e.g., 5°C/min) under a continuous flow of the inert gas.

  • Reduction: Once the target temperature is reached and stabilized, introduce the reducing gas mixture (e.g., 5% H₂ in Ar) into the chamber.

  • Annealing: Maintain the sample at the set temperature in the reducing atmosphere for the desired duration (e.g., 2 hours).

  • Cooling: After the annealing period, turn off the heater and allow the furnace to cool down naturally. It is critical to maintain the reducing or a high-purity inert atmosphere during the cooling process to prevent re-oxidation of the Ce₂O₃ film.

  • Sample Removal: Once the furnace has cooled to room temperature, the gas flow can be stopped, and the sample can be safely removed.

Visualizations

Experimental_Workflow Experimental Workflow for Ce₂O₃ Film Annealing cluster_prep Preparation cluster_process Annealing Process cluster_analysis Characterization CeO2_Deposition CeO₂ Film Deposition Sample_Loading Load Sample into Furnace CeO2_Deposition->Sample_Loading Purge Evacuate and Purge with Inert Gas Sample_Loading->Purge Heat Heat to Target Temperature (e.g., 800°C) Purge->Heat Reduce Introduce Reducing Gas (e.g., 5% H₂ in Ar) Heat->Reduce Anneal Hold at Temperature (e.g., 2 hours) Reduce->Anneal Cool Cool Down in Reducing/Inert Atmosphere Anneal->Cool Characterization Film Characterization (XRD, XPS, etc.) Cool->Characterization

Caption: Workflow for the reductive annealing of CeO₂ to form Ce₂O₃ films.

logical_relationship Influence of Annealing Parameters on Ce₂O₃ Film Properties Temp Annealing Temperature Reduction Extent of Reduction (Ce³⁺ concentration) Temp->Reduction Increases Crystallinity Crystallinity Temp->Crystallinity Improves Grain_Size Grain Size Temp->Grain_Size Increases Time Annealing Time Time->Reduction Increases Time->Grain_Size Increases Atmosphere Reducing Atmosphere (e.g., H₂) Atmosphere->Reduction Increases Defects Defect Density Reduction->Defects Influences Crystallinity->Defects Reduces

References

Technical Support Center: Cerous Oxide Precursor Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of common cerous oxide precursors. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My Cerium(III) Nitrate solution has turned yellow. What is the cause and is it still usable?

Answer:

A yellow discoloration in your Cerium(III) Nitrate solution is a common indicator of oxidation of Ce(III) to Ce(IV) ions. This can be triggered by several factors:

  • Exposure to Air/Oxygen: Cerium(III) is susceptible to oxidation in the presence of oxygen, a process that can be accelerated by light.

  • Changes in pH: An increase in the pH of the solution can promote the hydrolysis of cerium(III) ions, which can be a precursor to oxidation.

  • Presence of Oxidizing Impurities: Contaminants in the solvent or on the glassware can initiate the oxidation process.

Is it still usable? The usability of the yellowed solution depends on the specific requirements of your experiment. For applications where the +3 oxidation state is critical, such as in the synthesis of certain nanoparticles or as a specific catalyst, the presence of Ce(IV) may be detrimental. However, for applications where a mixed-valence state is acceptable or even desired, the solution might still be viable. It is recommended to perform a small-scale test reaction to assess its suitability for your application.

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. Acidic conditions can help to stabilize the Ce(III) state.

  • Inert Atmosphere: For future preparations, handle the solid precursor and the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use deoxygenated solvents for the preparation of your solution.

  • Storage: Store the solution in a dark, cool place, and consider storing it under an inert gas blanket.

2. I am observing incomplete precipitation when synthesizing cerium oxide nanoparticles using Cerium(III) Oxalate. What could be the issue?

Answer:

Incomplete precipitation of cerium oxalate can stem from several factors related to reaction conditions and reagent stoichiometry.

  • Incorrect Stoichiometry: An insufficient amount of the precipitating agent (oxalic acid or an oxalate salt) will lead to incomplete reaction and unprecipitated cerium ions remaining in the solution.

  • pH of the Solution: The solubility of cerium oxalate is influenced by pH. In highly acidic conditions, the oxalate ions can be protonated, which increases the solubility of the cerium oxalate and leads to incomplete precipitation.

  • Temperature: Temperature can affect the solubility of cerium oxalate. While generally low, an increase in temperature might slightly increase its solubility in some systems.

  • Complex Formation: The presence of other ligands in the solution could form soluble complexes with cerium(III), preventing its precipitation as oxalate.

Troubleshooting Steps:

  • Review Stoichiometry: Double-check your calculations to ensure a sufficient molar excess of the oxalate source is used.

  • Adjust pH: Carefully adjust the pH of the reaction mixture. A less acidic environment generally favors the complete precipitation of cerium oxalate.

  • Control Temperature: Maintain a consistent and appropriate temperature throughout the precipitation process.

  • Analyze Supernatant: If the problem persists, consider analyzing the supernatant for the presence of interfering ions or ligands.

3. My Cerium(III) Acetylacetonate has a clumpy texture and a darkened color. Is it still good to use?

Answer:

Cerium(III) acetylacetonate is known to be hygroscopic and sensitive to air. A clumpy texture indicates moisture absorption, while a darkened (often reddish-brown) color suggests some degree of decomposition or oxidation.

Is it still good to use? The usability depends on the tolerance of your experiment to impurities. For applications requiring high purity, such as in the deposition of thin films or the synthesis of highly uniform nanoparticles, using the degraded precursor is not recommended as it can lead to irreproducible results and impure products.

Troubleshooting and Prevention:

  • Proper Storage: Always store cerium(III) acetylacetonate in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere.

  • Handling: Minimize the exposure of the compound to ambient air during weighing and transfer.

  • Drying: If the compound is only clumpy but not significantly discolored, it might be possible to dry it under a vacuum. However, this should be done with caution as heating can accelerate decomposition.

  • Purification: In some cases, recrystallization might be an option to purify the precursor, but this is often a complex procedure. It is generally advisable to use a fresh, high-purity precursor.

Quantitative Data on Precursor Stability

The following table summarizes key stability data for common cerous oxide precursors. Please note that these values can be influenced by specific experimental conditions.

PrecursorFormulaAppearanceHygroscopicityAir SensitivityThermal Decomposition Onset (°C)
Cerium(III) Nitrate HexahydrateCe(NO₃)₃·6H₂OColorless to light red crystalsHighYes~190-200
Cerium(III) Oxalate DecahydrateCe₂(C₂O₄)₃·10H₂OWhite crystalline powderLowLow~275 (anhydrous form)
Cerium(III) Acetylacetonate HydrateCe(C₅H₇O₂)₃·xH₂OYellow to red powderHighYes~200-250

Experimental Protocols

Protocol 1: Simple Qualitative Test for Cerium(III) Oxidation

This protocol provides a quick method to qualitatively assess the presence of Ce(IV) in a cerium(III) precursor solution.

Materials:

  • Your cerium(III) precursor solution

  • Hydrogen peroxide (3% solution)

  • Dilute ammonia solution

  • Test tube

Procedure:

  • Place 1-2 mL of your cerium(III) precursor solution into a clean test tube.

  • Add a few drops of the dilute ammonia solution to make the solution slightly basic. A white precipitate of cerium(III) hydroxide should form.

  • Add a few drops of the 3% hydrogen peroxide solution to the test tube.

  • Observation: If Ce(IV) is present or if the Ce(III) is readily oxidized, the precipitate will turn a distinct yellow or orange-brown color due to the formation of cerium(IV) oxide/hydroxide. If the precipitate remains white or only slightly changes color, the concentration of Ce(IV) is likely low.

Visualizations

Precursor_Discoloration_Troubleshooting start Precursor Discoloration Observed check_precursor Which precursor? start->check_precursor nitrate Cerium(III) Nitrate (Yellow Solution) check_precursor->nitrate Solution acetylacetonate Cerium(III) Acetylacetonate (Darkened Powder) check_precursor->acetylacetonate Solid check_storage Check Storage Conditions nitrate->check_storage acetylacetonate->check_storage improper_storage Improper Storage (Exposure to Air/Moisture) check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No oxidation Probable Cause: Oxidation to Ce(IV) improper_storage->oxidation decomposition Probable Cause: Decomposition/Oxidation improper_storage->decomposition proper_storage->oxidation Other factors (e.g., impurities) solution Solution: Use fresh precursor, store under inert gas, handle in a glovebox. oxidation->solution decomposition->solution

Caption: Troubleshooting workflow for precursor discoloration.

Precursor_Selection_Decision_Tree start Start: Precursor Selection air_sensitivity Is air/moisture sensitivity a major concern? start->air_sensitivity yes_air Yes air_sensitivity->yes_air Yes no_air No air_sensitivity->no_air No oxalate Use Cerium(III) Oxalate yes_air->oxalate thermal_stability Is high thermal stability required? no_air->thermal_stability yes_thermal Yes thermal_stability->yes_thermal Yes no_thermal No thermal_stability->no_thermal No yes_thermal->oxalate solubility Is solubility in organic solvents needed? no_thermal->solubility yes_sol Yes solubility->yes_sol Yes no_sol No solubility->no_sol No acetylacetonate Use Cerium(III) Acetylacetonate yes_sol->acetylacetonate nitrate Consider Cerium(III) Nitrate (handle with care) no_sol->nitrate

Caption: Decision tree for selecting a cerium precursor.

Cerium_Hydrolysis_Oxidation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Ce3_aq Ce³⁺(aq) CeOH_2plus Ce(OH)²⁺ Ce3_aq->CeOH_2plus +OH⁻ Ce4_aq Ce⁴⁺(aq) Ce3_aq->Ce4_aq + O₂ CeOH2_plus Ce(OH)₂⁺ CeOH_2plus->CeOH2_plus +OH⁻ CeOH3 Ce(OH)₃ (precipitate) CeOH2_plus->CeOH3 +OH⁻ CeO2 CeO₂ (precipitate) CeOH3->CeO2 + O₂

Caption: Hydrolysis and oxidation pathway of cerium(III).

Technical Support Center: Dicerium Trioxide Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dicerium Trioxide (Ce₂O₃) crystal growth. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to assist in reducing defects during the synthesis of high-quality Ce₂O₃ single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound crystals and what causes them?

A1: this compound (Ce₂O₃), a rare-earth sesquioxide, is prone to several types of crystalline defects that can significantly impact its physical and chemical properties. The most common defects include:

  • Point Defects: These are zero-dimensional defects and are the most prevalent.

    • Oxygen Vacancies (V_O): Missing oxygen atoms from the crystal lattice are common in cerium oxide. Their concentration is highly dependent on the oxygen partial pressure and temperature during growth and annealing. These vacancies can lead to the formation of Ce³⁺ ions in what would ideally be a pure Ce⁴⁺ lattice in ceria (CeO₂), though for Ce₂O₃, the presence of Ce⁴⁺ would be considered a defect.

    • Cerium Vacancies (V_Ce): Missing cerium atoms from their lattice sites.

    • Interstitial Defects: Extra atoms, either cerium or oxygen, located in positions that are not regular lattice sites.

    • Impurity Atoms: Foreign atoms incorporated into the crystal lattice, either substitutionally (replacing a cerium or oxygen atom) or interstitially. Common impurities can originate from the crucible material in the Czochralski method.

  • Line Defects (Dislocations): These are one-dimensional defects that represent a misalignment of atoms. Dislocations are typically introduced due to thermal stress during the cooling of the crystal after growth.

  • Planar Defects (Grain Boundaries): In polycrystalline materials, these are interfaces between different crystal orientations. For single-crystal growth, the goal is to eliminate grain boundaries.

Causes of these defects are often related to:

  • Non-optimal Growth Conditions: Incorrect thermal gradients, pulling rates, or rotation speeds can induce stress and dislocations.

  • Atmosphere Control: The partial pressure of oxygen is a critical factor in controlling the stoichiometry and the concentration of oxygen vacancies.

  • Purity of Starting Materials: Impurities in the raw Ce₂O₃ powder can be incorporated into the crystal.

  • Crucible Contamination: In the Czochralski method, the molten Ce₂O₃ can react with the crucible (e.g., iridium or quartz), introducing impurities into the crystal.

  • Cooling Rate: Rapid cooling from high temperatures can generate significant thermal stress, leading to the formation of dislocations.

Q2: Which crystal growth method is best for producing low-defect this compound crystals?

A2: The two primary methods for growing high-quality single crystals of oxides like Ce₂O₃ are the Czochralski (CZ) method and the Floating-Zone (FZ) method .

  • Czochralski (CZ) Method: This technique involves pulling a single crystal from a melt of the material contained in a crucible. It is a well-established method for growing large, high-quality single crystals. However, a significant drawback is the potential for contamination from the crucible, which can introduce impurities and associated point defects.

  • Floating-Zone (FZ) Method: This is a crucible-less technique where a narrow molten zone is moved along a polycrystalline rod of the material. The surface tension of the melt holds the molten zone in place. The FZ method generally produces crystals of higher purity with lower defect densities compared to the CZ method because it avoids contact with a crucible. This makes it a preferred method for applications requiring the highest purity crystals.

Comparison of Crystal Growth Methods:

FeatureCzochralski (CZ) MethodFloating-Zone (FZ) Method
Purity Good, but susceptible to crucible contamination.Excellent, as it is a crucible-less method.
Typical Defect Density Generally higher due to impurities and thermal stresses.Generally lower, leading to higher quality crystals.
Crystal Size Can produce very large single crystals.Typically produces smaller diameter crystals.
Complexity Well-established and widely used.Can be more complex to control the stability of the molten zone.

For applications where minimizing defects and impurities is critical, the Floating-Zone method is generally recommended .

Q3: How does post-growth annealing help in reducing defects?

A3: Post-growth annealing is a crucial heat treatment process that can significantly reduce the density of defects in the crystal. The crystal is heated to a high temperature, held for a specific duration, and then slowly cooled. This process allows for:

  • Reduction of Dislocations: The elevated temperature provides the atoms with enough thermal energy to move, allowing dislocations to migrate to the crystal surface and be annihilated. This reduces the internal strain in the crystal.

  • Homogenization: Annealing can help to distribute any impurities more evenly throughout the crystal, reducing localized strain.

  • Control of Stoichiometry: By performing the annealing in a controlled atmosphere with a specific oxygen partial pressure, it is possible to adjust the concentration of oxygen vacancies to achieve the desired stoichiometry. For instance, annealing in a reducing atmosphere can increase oxygen vacancies, while annealing in an oxidizing atmosphere can decrease them.

Studies on cerium oxide have shown that annealing at temperatures such as 325°C and 800°C can progressively reduce point defect concentrations and decrease lattice strain.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the growth of this compound crystals.

Problem 1: Polycrystalline Growth Instead of a Single Crystal

Possible Cause Recommended Solution
Constitutional Supercooling: Impurities accumulating at the solid-liquid interface can lead to instability and the formation of multiple crystal grains.- Increase the thermal gradient at the interface.- Decrease the pulling rate to allow for impurity diffusion.- Use higher purity starting materials.
Unstable Melt Temperature: Fluctuations in the melt temperature can cause spurious nucleation.- Ensure precise temperature control of the heating system (e.g., RF coil or lasers).- Improve the insulation of the growth chamber to minimize external temperature influences.
Poor Seed Crystal Quality: A damaged or misoriented seed crystal can lead to the propagation of defects and polycrystalline growth.- Use a high-quality, defect-free seed crystal with the desired orientation.- Ensure a clean and smooth surface on the seed crystal before dipping it into the melt.
Vibrations: Mechanical vibrations in the crystal pulling system or the surrounding environment can disturb the growth interface.- Isolate the crystal growth setup from sources of vibration.- Ensure the pulling and rotation mechanisms are operating smoothly without any jitter.

Problem 2: High Dislocation Density in the Grown Crystal

Possible Cause Recommended Solution
High Thermal Stress: Large radial or axial temperature gradients during growth and cooling can induce stress that exceeds the critical resolved shear stress of the material, leading to the formation of dislocations.- Reduce the thermal gradients in the crystal, especially during the cooling phase.- Decrease the pulling rate to allow for more gradual cooling.- Implement a post-growth annealing step to annihilate dislocations.
Lattice Mismatch with Seed: A significant lattice mismatch between the seed crystal and the growing crystal can generate dislocations at the interface that propagate into the bulk.- Ensure the seed crystal is of the same material and has a very similar lattice parameter to the material being grown.

Problem 3: Inclusions or Precipitates in the Crystal

Possible Cause Recommended Solution
Crucible Contamination (CZ Method): Dissolution of the crucible material into the melt can lead to the formation of secondary phase inclusions upon cooling.- Use a high-purity, inert crucible material (e.g., iridium for high-temperature oxides).- Optimize the thermal profile to minimize crucible wall temperatures.- Consider using the Floating-Zone method to eliminate crucible contamination.
Non-stoichiometric Melt: An excess of one of the components in the melt can lead to the precipitation of a secondary phase.- Ensure the starting materials are mixed in the correct stoichiometric ratio.- Control the atmosphere to prevent preferential evaporation of one component.
Insoluble Impurities: Impurities in the starting powder that do not dissolve in the melt can be trapped in the growing crystal.- Use high-purity starting materials (at least 99.99% purity is recommended).

Experimental Protocols

Protocol 1: Czochralski Growth of Doped Rare-Earth Molybdate with Ce₂O₃

This protocol is adapted from the growth of Ce,Er-doped Na₀.₅La₀.₅MoO₄ crystals containing Ce₂O₃ precipitates and provides a starting point for the growth of cerium-containing oxides.[2]

  • Material Preparation:

    • Use high-purity (≥99.99%) precursor materials (e.g., Na₂CO₃, La₂O₃, MoO₃, CeO₂, Er₂O₃).

    • Mix the precursors in the desired stoichiometric ratio.

  • Czochralski Growth Setup:

    • Use an inductively heated iridium crucible.

    • Maintain a controlled atmosphere of 98 vol% N₂ + 2 vol% O₂.

  • Growth Parameters:

    • Use a seed crystal with a specific orientation (e.g.,[3]).

    • Set the crystal pulling rate to 3.0 ± 0.5 mm/h.

    • Maintain a constant rotation of the seed crystal (e.g., 10-20 rpm) to ensure a uniform thermal field and a flat growth interface.

  • Cooling:

    • After the growth is complete, slowly cool the crystal to room temperature over several hours to minimize thermal shock and stress.

Protocol 2: Post-Growth Annealing for Defect Reduction

This is a general protocol for annealing oxide crystals to reduce dislocations and control stoichiometry.

  • Sample Preparation:

    • Cut and polish the as-grown crystal to the desired dimensions.

  • Furnace and Atmosphere:

    • Place the crystal in a tube furnace with precise temperature and atmosphere control.

    • Select the annealing atmosphere based on the desired final stoichiometry. For reducing oxygen vacancies, a low oxygen partial pressure (e.g., a vacuum or an inert gas like argon) is used. For decreasing oxygen vacancies, an oxidizing atmosphere (e.g., air or pure oxygen) is used.

  • Annealing Cycle:

    • Heating: Ramp the temperature up to the target annealing temperature at a slow rate (e.g., 1-5 °C/min) to avoid thermal shock. The target temperature should be high enough to allow for atomic mobility but below the melting point of the crystal (e.g., 700-1000 °C for many oxides).[2]

    • Soaking: Hold the crystal at the target temperature for an extended period (e.g., 24-72 hours) to allow for defect annihilation and homogenization.[2]

    • Cooling: Slowly cool the crystal down to room temperature at a controlled rate (e.g., 1-5 °C/min) to prevent the re-introduction of thermal stress.

Data Presentation

Table 1: Effect of Annealing Temperature on Crystallite Size and Microstrain in Cerium Oxide Thin Films

Data adapted from a study on CeO₂ thin films, illustrating the general trend expected in bulk crystals.[4]

Annealing Temperature (°C)Average Crystallite Size (nm)Microstrain (ε) x 10⁻³Dislocation Density (lines/m²) x 10¹⁵
2004.713.824.51
3006.832.632.14
4009.911.811.02
50012.421.450.65
60015.331.170.43

Table 2: Influence of Ni-doping on Defect Concentration in CeO₂ Nanoparticles

This table demonstrates how doping can be used to engineer the defect concentration, as indicated by the intensity ratio of the defect-induced Raman peak (I_D) to the main F₂g Raman peak (I_F₂g).[3]

SampleCrystallite Size (nm)Lattice Strain (ε)I_D / I_F₂g Ratio
Pure CeO₂6.10.0240.06
1M% Ni-CeO₂5.70.026-
3M% Ni-CeO₂4.80.0311.34
5M% Ni-CeO₂5.20.028Reduced from 1.34

Visualizations

Experimental_Workflow cluster_growth Crystal Growth cluster_processing Post-Growth Processing cluster_characterization Characterization Start Start Prepare High-Purity Ce₂O₃ Powder Prepare High-Purity Ce₂O₃ Powder Choose Growth Method Choose Growth Method Prepare High-Purity Ce₂O₃ Powder->Choose Growth Method Czochralski Method Czochralski Method Choose Growth Method->Czochralski Method Larger Crystals Floating-Zone Method Floating-Zone Method Choose Growth Method->Floating-Zone Method Higher Purity Grow Crystal from Melt Grow Crystal from Melt Czochralski Method->Grow Crystal from Melt Floating-Zone Method->Grow Crystal from Melt Slow Cooling Slow Cooling Grow Crystal from Melt->Slow Cooling As-Grown Crystal As-Grown Crystal Slow Cooling->As-Grown Crystal Cut and Polish Cut and Polish As-Grown Crystal->Cut and Polish Annealing Annealing Cut and Polish->Annealing Slow Cooling to RT Slow Cooling to RT Annealing->Slow Cooling to RT Characterization Characterization Slow Cooling to RT->Characterization XRD XRD Characterization->XRD Structure TEM TEM Characterization->TEM Dislocations Raman Spectroscopy Raman Spectroscopy Characterization->Raman Spectroscopy Point Defects Final Low-Defect Crystal Final Low-Defect Crystal XRD->Final Low-Defect Crystal TEM->Final Low-Defect Crystal Raman Spectroscopy->Final Low-Defect Crystal

Caption: Experimental workflow for producing low-defect Ce₂O₃ crystals.

Defect_Reduction_Logic cluster_point Point Defects (e.g., Vacancies) cluster_line Line Defects (Dislocations) High Defect Density High Defect Density Identify Defect Type Identify Defect Type High Defect Density->Identify Defect Type Point Defects Point Defects Identify Defect Type->Point Defects e.g., Off-stoichiometry Dislocations Dislocations Identify Defect Type->Dislocations e.g., High internal strain Control Growth Atmosphere (O₂ partial pressure) Control Growth Atmosphere (O₂ partial pressure) Doping with Aliovalent Cations Doping with Aliovalent Cations Post-Growth Annealing in Controlled Atmosphere Post-Growth Annealing in Controlled Atmosphere Low Defect Crystal Low Defect Crystal Post-Growth Annealing in Controlled Atmosphere->Low Defect Crystal Optimize Thermal Gradients During Growth Optimize Thermal Gradients During Growth Reduce Pulling/Growth Rate Reduce Pulling/Growth Rate Post-Growth Annealing Post-Growth Annealing Post-Growth Annealing->Low Defect Crystal Point Defects->Control Growth Atmosphere (O₂ partial pressure) Point Defects->Doping with Aliovalent Cations Point Defects->Post-Growth Annealing in Controlled Atmosphere Dislocations->Optimize Thermal Gradients During Growth Dislocations->Reduce Pulling/Growth Rate Dislocations->Post-Growth Annealing

Caption: Logical relationships for reducing different types of crystal defects.

References

Validation & Comparative

Dicerium Trioxide vs. Cerium Dioxide: A Comparative Guide to Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the catalytic performance of dicerium trioxide (Ce₂O₃) and cerium dioxide (CeO₂), supported by experimental data and detailed methodologies.

Cerium-based oxides are cornerstone materials in catalysis, prized for their unique redox properties and oxygen storage capabilities. The two primary oxidation states of cerium, Ce³⁺ and Ce⁴⁺, give rise to this compound (Ce₂O₃) and cerium dioxide (CeO₂), respectively. While CeO₂ has been extensively studied and utilized as a catalyst and catalyst support, the distinct catalytic role of Ce₂O₃ is a subject of growing interest. This guide provides an objective comparison of the catalytic activities of these two oxides, drawing on available experimental evidence to inform catalyst selection and design.

At a Glance: Key Differences in Catalytic Properties

FeatureThis compound (Ce₂O₃)Cerium Dioxide (CeO₂)
Cerium Oxidation State +3+4
Crystal Structure Hexagonal (A-type), Cubic (Bixbyite)Cubic (Fluorite-type)[1]
Key Catalytic Feature Primarily acts as a reduced species in the Ce³⁺/Ce⁴⁺ redox couple.[2]High oxygen storage capacity (OSC) due to the facile Ce³⁺/Ce⁴⁺ redox cycle.[3]
Role in Catalysis Often an intermediate or the reduced state of CeO₂ during a catalytic cycle.[2]Widely used as a catalyst and support for various reactions, including oxidation and reduction processes.
Stability Less stable than CeO₂ under oxidizing conditions; can be oxidized to CeO₂.Thermally stable, especially in nanostructured forms.[4]

The Heart of Ceria's Catalysis: The Ce³⁺/Ce⁴⁺ Redox Cycle

The catalytic prowess of cerium oxides is fundamentally linked to the reversible transition between Ce³⁺ and Ce⁴⁺ oxidation states. This redox cycle allows ceria to act as an oxygen buffer, storing and releasing oxygen to facilitate catalytic reactions.[3]

Cerium Dioxide (CeO₂): In its more stable dioxide form, cerium is in the +4 oxidation state. The catalytic activity of CeO₂ is largely attributed to the formation of oxygen vacancies at its surface. These vacancies are sites where oxygen atoms are missing from the crystal lattice, leading to the reduction of neighboring Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality. These oxygen vacancies are crucial for activating reactant molecules.

This compound (Ce₂O₃): This oxide contains cerium exclusively in the +3 oxidation state. In the context of catalysis, Ce₂O₃ is often considered the fully reduced form of CeO₂. Its presence signifies a high concentration of oxygen vacancies. While less studied as a primary catalyst, its formation is a key step in catalytic cycles where CeO₂ provides lattice oxygen to a reaction, becoming reduced to Ce₂O₃ before being re-oxidized by an oxidizing agent in the feed.

Experimental Data: A Comparative Look at Performance

Direct, side-by-side comparisons of the catalytic activity of pure Ce₂O₃ and CeO₂ are limited in the literature. Most studies focus on CeO₂ and the role of Ce³⁺ sites on its surface. However, we can infer their relative performance from studies on ceria-based catalysts in various applications.

CO Oxidation

CO oxidation is a benchmark reaction for testing the catalytic activity of ceria-based materials. The performance is often linked to the ease of reduction of the ceria support.

CatalystT₅₀ (Temperature for 50% CO Conversion) (°C)Key Findings
Co-doped CeO₂ ~143Doping with cobalt significantly lowers the light-off temperature compared to pure CeO₂.[5]
Pure CeO₂ nanoparticles ~305Shows catalytic activity at higher temperatures.[5]
Au/CeO₂ Varies with CeO₂ morphologyNanorods and nanopolyhedra exposing (110) and (111) facets show higher activity than nanocubes with (100) facets.[3]

These results suggest that modifications that enhance the reducibility of CeO₂ (i.e., facilitate the Ce⁴⁺ → Ce³⁺ transition), such as doping, lead to improved catalytic performance at lower temperatures. This indirectly highlights the importance of the Ce³⁺ species, which is the constituent of Ce₂O₃.

Soot Oxidation

Ceria-based catalysts are effective for the oxidation of diesel soot. The catalytic activity is attributed to the transfer of active oxygen species from the catalyst to the soot particles.

CatalystT₅₀ (Temperature for 50% Soot Conversion) (K)Contact Condition
CeO₂-Sm₂O₃ ~690Tight
CeO₂-La₂O₃ ~740Tight
Pure CeO₂ ~834Tight
Uncatalyzed ~880Tight
CeO₂-Sm₂O₃ ~790Loose
CeO₂-La₂O₃ ~843Loose
Pure CeO₂ ~864Loose

Data sourced from[6]

The enhanced performance of doped CeO₂ is attributed to a higher concentration of oxygen vacancies created by the introduction of trivalent dopants (Sm³⁺ and La³⁺), which promotes the reducibility of ceria.[6] This again underscores the critical role of reduced cerium centers in the catalytic process.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of catalytic materials. Below are representative procedures for the synthesis of CeO₂ nanoparticles and a general workflow for evaluating catalytic performance. A reliable protocol for the synthesis of phase-pure Ce₂O₃ for catalytic studies is less common due to its susceptibility to oxidation.

Synthesis of Cerium Dioxide (CeO₂) Nanoparticles via Co-Precipitation

This method is widely used due to its simplicity and ability to produce small, high-surface-area nanoparticles.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Potassium carbonate (K₂CO₃)

  • Distilled water

Procedure:

  • Prepare a 0.03 M solution of Ce(NO₃)₃·6H₂O in distilled water.

  • Prepare a 0.03 M solution of K₂CO₃ in distilled water.

  • Add the cerium nitrate solution and the potassium carbonate solution dropwise to a beaker containing stirred distilled water.

  • Maintain a constant pH of 6 during the precipitation process to form a white precursor, cerium(III) carbonate.

  • Dry the resulting precipitate at 65°C for 2 hours.

  • Age the dried product at 220°C for 2.5 hours.

  • Calcine the aged product at 600°C for 3 hours to obtain CeO₂ nanoparticles.[6]

General Workflow for Catalyst Performance Evaluation

A standardized workflow is essential for the objective comparison of different catalysts.

G cluster_prep Catalyst Preparation cluster_eval Catalytic Activity Evaluation cluster_data Data Analysis synthesis Synthesis of CeO₂ and Ce₂O₃ characterization Physicochemical Characterization (XRD, TEM, BET) synthesis->characterization reactor Fixed-Bed Reactor Setup characterization->reactor reaction Catalytic Reaction (e.g., CO Oxidation) reactor->reaction analysis Product Analysis (e.g., Gas Chromatography) reaction->analysis performance Performance Metrics (Conversion, Selectivity) analysis->performance kinetics Kinetic Studies performance->kinetics mechanism Mechanistic Investigation kinetics->mechanism

Caption: Workflow for Catalyst Synthesis and Evaluation.

Signaling Pathways and Reaction Mechanisms

The catalytic mechanism on ceria surfaces is often described by the Mars-van Krevelen (MvK) mechanism, particularly for oxidation reactions. This mechanism involves the participation of lattice oxygen from the catalyst.

Catalytic Cycle for CO Oxidation on CeO₂

The diagram below illustrates the generally accepted mechanism for CO oxidation over a ceria-supported catalyst, highlighting the role of the Ce³⁺/Ce⁴⁺ redox cycle.

G CeO2 CeO₂ (Ce⁴⁺) CO_ads CO adsorption CeO2->CO_ads 1 Ce2O3 Ce₂O₃ (Ce³⁺) + Oxygen Vacancy O2_ads O₂ adsorption and activation Ce2O3->O2_ads 3 CO2_des CO₂ desorption Ce2O3->CO2_des CO_ads->Ce2O3 2. CO + O_lat → CO₂ O2_ads->CeO2 4. O₂ + Vacancy → 2O_lat CO2_des->CeO2

Caption: Mars-van Krevelen mechanism for CO oxidation on Ceria.

In this cycle:

  • Carbon monoxide (CO) adsorbs onto the catalyst surface.

  • The adsorbed CO reacts with lattice oxygen (O_lat) from the CeO₂, leading to the formation of carbon dioxide (CO₂) and the reduction of Ce⁴⁺ to Ce³⁺, creating an oxygen vacancy.

  • An oxidizing agent, such as gaseous O₂, adsorbs onto the reduced surface at the site of the oxygen vacancy.

  • The adsorbed oxygen re-oxidizes the Ce³⁺ back to Ce⁴⁺, replenishing the lattice oxygen and completing the catalytic cycle.

While this cycle depicts the role of both oxidation states, the initial active phase is typically CeO₂. The catalytic performance is often dictated by the energy required to create oxygen vacancies, which is a measure of the reducibility of the CeO₂.

Conclusion

The catalytic activity of cerium oxides is intrinsically tied to the dynamic Ce³⁺/Ce⁴⁺ redox couple. Cerium dioxide (CeO₂) is the more stable and widely studied catalytic material, with its performance being highly dependent on its ability to form oxygen vacancies and be reduced. This compound (Ce₂O₃) represents the reduced state in this catalytic cycle and its presence is crucial for the re-oxidation step.

While direct comparative data on the catalytic performance of pure Ce₂O₃ versus CeO₂ is scarce, the available evidence strongly suggests that the most effective ceria-based catalysts are those that can easily cycle between the +4 and +3 oxidation states. Therefore, for applications requiring high oxygen mobility and redox activity, nanostructured CeO₂ with a high propensity for reduction (and thus, in-situ formation of Ce³⁺ sites) is generally the preferred choice. Future research focusing on the synthesis of stable Ce₂O₃ materials and their direct evaluation in catalytic reactions will be invaluable in fully elucidating the distinct catalytic roles of these two important cerium oxides.

References

A Comparative Analysis of Lanthanide Sesquioxides for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and properties of lanthanide sesquioxides (Ln₂O₃), supported by experimental data. These materials are of significant interest due to their unique electronic, optical, and magnetic properties, which make them promising candidates for applications in catalysis, electronics, and biomedicine.

Lanthanide sesquioxides are a group of ceramic materials that exhibit a range of fascinating properties stemming from their partially filled 4f electron shells.[1][2] Their high thermal and chemical stability, coupled with their distinct physical and chemical characteristics, have made them a subject of intense research.[2] This guide offers a comparative overview of their structural, thermal, magnetic, and catalytic properties to aid in material selection for specific applications.

Structural Properties: A Tale of Three Polymorphs

Lanthanide sesquioxides predominantly exist in three crystallographic forms at ambient pressure: A-type (hexagonal), B-type (monoclinic), and C-type (cubic).[3][4][5] The stable polymorph at room temperature is largely determined by the ionic radius of the lanthanide cation, a consequence of the lanthanide contraction.[3][5] The lighter lanthanides (La-Nd) typically adopt the A-type structure, the middle lanthanides (Pm-Gd) can exist in any of the three forms, while the heavier lanthanides (Tb-Lu) and yttrium favor the C-type cubic structure.[1][4] At temperatures below 2000°C, these three phases are the most common, with high-temperature H-type (hexagonal) and X-type (cubic) phases occurring at more extreme conditions.[2][3][5]

A summary of the room temperature crystal structures and corresponding lattice parameters for a selection of lanthanide sesquioxides is presented in Table 1.

Lanthanide Sesquioxide (Ln₂O₃)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
La₂O₃ Hexagonal (A-type)P-3m13.9373.9376.13090
Pr₂O₃ Hexagonal (A-type)P-3m13.8583.8586.01190
Nd₂O₃ Hexagonal (A-type)P-3m13.8303.8305.99090
Sm₂O₃ Monoclinic (B-type)C2/m14.1783.6338.847100.15
Eu₂O₃ Cubic (C-type)Ia-310.86810.86810.86890
Gd₂O₃ Cubic (C-type)Ia-310.81310.81310.81390
Dy₂O₃ Cubic (C-type)Ia-310.66510.66510.66590
Er₂O₃ Cubic (C-type)Ia-310.54710.54710.54790
Yb₂O₃ Cubic (C-type)Ia-310.43610.43610.43690
Lu₂O₃ Cubic (C-type)Ia-310.39110.39110.39190

Table 1: Crystal Structure and Lattice Parameters of Lanthanide Sesquioxides at Room Temperature. Data compiled from various sources.[3][4][6]

Experimental Workflow for Structural Characterization

The structural properties of lanthanide sesquioxides are typically determined through a combination of synthesis and characterization techniques. A general experimental workflow is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Precursor Selection (e.g., nitrates, chlorides) s2 Synthesis Method (e.g., Sol-Gel, Hydrothermal, Solid-State Reaction) s1->s2 s3 Calcination s2->s3 c1 X-Ray Diffraction (XRD) (Phase Identification, Lattice Parameters) s3->c1 s3->c1 c2 Electron Microscopy (SEM/TEM) (Morphology, Particle Size) s3->c2 s3->c2 c3 Spectroscopy (e.g., Raman, IR) s3->c3 s3->c3 a1 Rietveld Refinement (Structural Parameters) c1->a1 c1->a1 a2 Morphological Analysis c2->a2 c2->a2 G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products R1 Substrate A C2 Adsorption of Reactants R1->C2 R2 Substrate B R2->C2 C1 Ln₂O₃ Catalyst C1->C2 1 C3 Surface Reaction C2->C3 2 C4 Desorption of Products C3->C4 3 C4->C1 4 P1 Product C C4->P1 P2 Product D C4->P2

References

A Comparative Guide to the Oxygen Storage Capacity of Ceria and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxygen storage capacity (OSC) of cerium(III) oxide (Ce₂O₃) and other prominent oxygen storage materials. The OSC, a critical parameter in catalysis and various chemical processes, is defined by a material's ability to store and release oxygen. In ceria-based materials, this property is intrinsically linked to the reversible redox transition between Ce³⁺ and Ce⁴⁺ oxidation states. Consequently, the validation of Ce₂O₃'s oxygen storage capacity is fundamentally the measure of its oxidation to CeO₂.

This document presents quantitative data from experimental studies, details the methodologies for key validation techniques, and offers a comparative look at alternative materials, including doped ceria, ceria-zirconia solid solutions, and spinel ferrites.

Quantitative Comparison of Oxygen Storage Capacity

The oxygen storage capacity of various materials is summarized in the table below. The data has been standardized to micromoles of O₂ per gram of material (μmol O₂/g) for direct comparison. It is important to note that experimental conditions, such as temperature and pretreatment, significantly influence the measured OSC.

Material ClassSpecific MaterialExperimental OSC (μmol O₂/g)Theoretical OSC (μmol O₂/g)Reference
Cerium Oxide Ce₂O₃ → CeO₂-1521(Calculated)
Undoped CeO₂~115-[1]
Doped Ceria 5 mol% Yb-CeO₂222-[1]
4 mol% Y-CeO₂194-[1]
4 mol% Sm-CeO₂176-[1]
7 mol% La-CeO₂190-[1]
Ceria-Zirconia Ce₀.₅Zr₀.₅O₂~290-
Spinel Ferrites CoFe₂O₄Varies significantly with synthesis and conditions-
NiFe₂O₄Varies significantly with synthesis and conditions-

Note: The experimental OSC values for spinel ferrites are highly dependent on the synthesis method and experimental conditions, and a single representative value is not available.

Experimental Protocols for OSC Validation

The two primary methods for quantifying the oxygen storage capacity of materials are Hydrogen-Temperature Programmed Reduction (H₂-TPR) and CO Pulse Chemisorption.

Hydrogen-Temperature Programmed Reduction (H₂-TPR)

H₂-TPR measures the consumption of hydrogen as a material is heated, which corresponds to the reduction of the metal oxide and provides a quantitative measure of the reducible oxygen.

Protocol:

  • Sample Preparation: A known mass of the sample (typically 50-100 mg) is placed in a quartz reactor.

  • Pretreatment/Degassing: The sample is heated under an inert gas flow (e.g., Argon or Helium) to a specific temperature (e.g., 300-500 °C) to remove any adsorbed impurities.

  • Reduction: After cooling to near ambient temperature, a reducing gas mixture (typically 5-10% H₂ in Argon) is introduced at a constant flow rate.

  • Temperature Programming: The sample is heated at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 900-1000 °C).

  • Detection: A thermal conductivity detector (TCD) continuously monitors the H₂ concentration in the effluent gas. A decrease in H₂ concentration indicates consumption by the sample.

  • Quantification: The amount of H₂ consumed is calculated by integrating the area of the reduction peaks in the TCD signal, which is then correlated to the amount of oxygen released.

H2_TPR_Workflow cluster_prep Sample Preparation cluster_analysis H₂-TPR Analysis cluster_data Data Processing sample Weigh Sample load Load into Reactor sample->load pretreat Pretreatment (Inert Gas) load->pretreat cool Cool to RT pretreat->cool reduce Introduce H₂/Ar Flow cool->reduce heat Linear Heating Ramp reduce->heat detect TCD Detection of H₂ heat->detect integrate Integrate Peak Area detect->integrate calculate Calculate OSC integrate->calculate

H₂-TPR Experimental Workflow

CO Pulse Chemisorption

This technique involves pulsing a known amount of a reducing gas (like carbon monoxide) over a pre-oxidized sample. The consumption of the reducing gas in each pulse is measured until the sample is fully reduced.

Protocol:

  • Sample Preparation: A known mass of the sample is loaded into the reactor.

  • Pre-reduction: The sample is first heated in a reducing atmosphere (e.g., H₂) to ensure all active sites are in a reduced state.

  • Oxidation: The sample is then heated in an oxidizing atmosphere (e.g., O₂) to saturate it with oxygen.

  • Purging: The system is purged with an inert gas to remove any residual oxygen.

  • CO Pulsing: At a set temperature, calibrated pulses of CO are introduced into the inert gas stream flowing over the sample.

  • Detection: A TCD measures the amount of CO that is not consumed by the sample in each pulse.

  • Quantification: The amount of CO consumed is calculated by subtracting the detected amount from the injected amount for each pulse until no more CO is consumed, indicating the sample is fully reduced. The total CO consumed is then used to determine the OSC.

CO_Pulse_Workflow cluster_prep Sample Preparation & Activation cluster_analysis Pulse Chemisorption cluster_data Data Analysis load Load Sample prereduce Pre-reduction (H₂) load->prereduce oxidize Oxidation (O₂) prereduce->oxidize purge Inert Gas Purge oxidize->purge pulse Inject CO Pulse purge->pulse detect TCD Detection pulse->detect saturate Saturation Check detect->saturate saturate->pulse Not Saturated quantify Quantify CO Consumed saturate->quantify Saturated calculate Calculate OSC quantify->calculate

CO Pulse Chemisorption Workflow

The Ce³⁺/Ce⁴⁺ Redox Cycle in Oxygen Storage

The oxygen storage capacity of ceria-based materials is governed by the facile transition between the Ce³⁺ and Ce⁴⁺ oxidation states. In a reduced state (as in Ce₂O₃), the material can readily incorporate oxygen into its lattice, oxidizing Ce³⁺ to Ce⁴⁺. Conversely, under reducing conditions, CeO₂ can release oxygen, reducing Ce⁴⁺ back to Ce³⁺. This cyclical process is the foundation of its utility as an oxygen storage material.

Redox_Cycle Ce2O3 Ce₂O₃ (Reduced State, Ce³⁺) CeO2 CeO₂ (Oxidized State, Ce⁴⁺) Ce2O3->CeO2 + ½O₂ (Oxygen Uptake) CeO2->Ce2O3 - ½O₂ (Oxygen Release)

References

Comparative Analysis of Characterization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Characterization of Cerium(III) Oxide

Cerium(III) oxide (Ce₂O₃), a key rare-earth oxide, is gaining significant attention in various fields, including catalysis, fuel cells, and nanomedicine, due to its unique redox properties and oxygen storage capacity. The ability of cerium to reversibly switch between the +3 and +4 oxidation states is central to its functionality. Accurate and comprehensive characterization of Ce₂O₃ is therefore crucial for understanding its structure-property relationships and for the rational design of cerium-based materials.

This guide provides a comparative overview of the essential techniques used to characterize cerium(III) oxide. It is intended for researchers, scientists, and drug development professionals who are working with or developing materials containing this versatile oxide. We present a summary of quantitative data in structured tables, detailed experimental protocols for key analytical methods, and logical workflow diagrams to guide the characterization process.

The selection of appropriate characterization techniques is paramount for obtaining a complete picture of the physicochemical properties of cerium(III) oxide. The most commonly employed methods include X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Raman Spectroscopy, and UV-Visible Spectroscopy. Each technique provides distinct and complementary information, as summarized in the table below.

Technique Information Obtained Key Quantitative Parameters Advantages Limitations
X-ray Diffraction (XRD) Crystal structure, phase purity, crystallite size, lattice parameters.2θ peak positions, lattice constant (a), crystallite size (D).Non-destructive, provides information on bulk properties, excellent for phase identification.Not sensitive to amorphous phases, requires crystalline material, peak broadening can make interpretation difficult for nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of cerium (Ce³⁺ vs. Ce⁴⁺), surface chemistry.Binding energies of Ce 3d, O 1s, and other elements.Surface sensitive (top 1-10 nm), provides quantitative information on oxidation states.Requires high vacuum, potential for X-ray induced reduction of Ce⁴⁺ to Ce³⁺, provides information only about the surface.
Transmission Electron Microscopy (TEM) Particle size, morphology, crystal structure, lattice fringes.Particle diameter, lattice spacing (d-spacing).High spatial resolution, provides information on individual nanoparticles.Requires high vacuum, sample preparation can be destructive, analysis of a small area may not be representative of the bulk sample.
Scanning Electron Microscopy (SEM) Surface morphology, particle size and shape, agglomeration state.Particle size, surface topography.Provides a 3D-like image of the surface, relatively easy sample preparation.Lower resolution than TEM, may not be suitable for imaging very small nanoparticles.
Raman Spectroscopy Vibrational modes, crystal structure, defects, and oxygen vacancies.Raman shift (cm⁻¹).Non-destructive, sensitive to crystal symmetry and defects, can be used in various environments.Fluorescence can interfere with the signal, weak Raman scatterer may require enhanced techniques.
UV-Visible Spectroscopy Optical properties, electronic structure, band gap energy.Absorption wavelength (λₘₐₓ), band gap (Eg).Simple and rapid analysis, provides information on the electronic state of the material.Indirect method for determining oxidation state, scattering effects can be significant for nanoparticle suspensions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of cerium oxides, with a focus on distinguishing Ce₂O₃.

Table 1: X-ray Diffraction Data for Cerium Oxides
Parameter CeO₂ (Fluorite Structure) Ce₂O₃ (Hexagonal Structure) Reference
Lattice Constant (a) ~5.41 Åa = ~3.89 Å, c = ~6.07 Å[1][2]
Prominent 2θ Peaks (Cu Kα) 28.5°, 33.1°, 47.5°, 56.3°29.1°, 33.6°, 48.5°, 57.7°[1][2]
Crystallite Size (nm) 5 - 100 (synthesis dependent)Typically smaller than CeO₂
Table 2: X-ray Photoelectron Spectroscopy Data for Cerium Oxidation States
Oxidation State Ce 3d₅/₂ Binding Energy (eV) Ce 3d₃/₂ Binding Energy (eV) Key Features Reference
Ce³⁺ v₀ (~880.9 eV), v' (~885.7 eV)u₀ (~897.1 eV), u' (~904.2 eV)Doublet peaks due to spin-orbit coupling.[3]
Ce⁴⁺ v (~882.5 eV), v'' (~888.2 eV), v''' (~898.0 eV)u (~901.1 eV), u'' (~907.2 eV), u''' (~916.5 eV)Multiple satellite peaks due to final state effects.[3]
Table 3: Raman Spectroscopy Data for Cerium Oxides
Material Prominent Raman Peak (cm⁻¹) Assignment Reference
CeO₂ ~465F₂g mode of the fluorite structure.[4]
Ce₂O₃ ~250 and ~550Associated with the hexagonal structure and oxygen vacancies.[5]
Table 4: UV-Visible Spectroscopy Data for Cerium Oxides
Material Absorption Maxima (nm) Optical Band Gap (eV) Reference
CeO₂ 300 - 400~3.19[6][7]
Ce₂O₃ Broader absorption into the visible regionLower than CeO₂

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization. Below are protocols for key experiments.

X-ray Diffraction (XRD) Protocol
  • Sample Preparation: A small amount of the cerium oxide powder is gently pressed into a sample holder to create a flat, smooth surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 20° to 80°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Analysis:

    • The resulting diffractogram is analyzed to identify the peak positions (2θ).

    • Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases (e.g., ICDD).

    • Crystallite size (D) can be estimated using the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

    • Lattice parameters are calculated from the peak positions using Bragg's Law.

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Sample Preparation: The powder sample is mounted on a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the spectrometer.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV).

    • Analysis Chamber Pressure: < 10⁻⁹ torr.

    • Survey Scan: 0-1200 eV binding energy range to identify all elements present.

    • High-Resolution Scans: Detailed scans over the Ce 3d and O 1s regions.

    • Charge Neutralization: An electron flood gun is used to compensate for charging effects.

  • Data Analysis:

    • The binding energy scale is calibrated using the C 1s peak (284.8 eV) as a reference.

    • The high-resolution Ce 3d spectrum is deconvoluted into multiple peaks corresponding to Ce³⁺ and Ce⁴⁺ final states.[3]

    • The relative concentrations of Ce³⁺ and Ce⁴⁺ are determined from the integrated areas of the corresponding peaks.

Transmission Electron Microscopy (TEM) Protocol
  • Sample Preparation:

    • A small amount of the cerium oxide powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication.

    • A drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry.

  • Instrument Setup:

    • Acceleration Voltage: 200 kV.

    • Imaging Modes: Bright-field and high-resolution TEM (HRTEM).

  • Data Analysis:

    • Bright-field images are used to determine the particle size, shape, and morphology.

    • HRTEM images provide information on the crystal structure and lattice fringes. The d-spacing is measured from the Fast Fourier Transform (FFT) of the HRTEM image.

Workflow and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for characterizing cerium(III) oxide and the relationship between its properties and characterization techniques.

Characterization_Workflow cluster_synthesis Material Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Cerium Oxide Nanoparticles XRD XRD (Crystal Structure, Phase) Synthesis->XRD XPS XPS (Oxidation State, Surface Chemistry) Synthesis->XPS TEM_SEM TEM/SEM (Morphology, Size) XRD->TEM_SEM Raman Raman Spectroscopy (Vibrational Modes, Defects) XPS->Raman Analysis Comprehensive Analysis & Structure-Property Correlation TEM_SEM->Analysis UV_Vis UV-Vis Spectroscopy (Optical Properties) Raman->UV_Vis UV_Vis->Analysis

Caption: A logical workflow for the characterization of cerium oxide.

Property_Technique_Relationship cluster_properties Physicochemical Properties of Ce₂O₃ cluster_techniques Characterization Techniques P1 Crystal Structure T1 XRD P1->T1 T4 Raman P1->T4 P2 Oxidation State (Ce³⁺) T2 XPS P2->T2 T5 UV-Vis P2->T5 P3 Morphology & Size T3 TEM/SEM P3->T3 P4 Vibrational Properties P4->T4 P5 Optical Properties P5->T5

Caption: Relationship between Ce₂O₃ properties and characterization techniques.

References

Introduction to Cerium Oxides and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Raman Spectroscopy of Dicerium Trioxide (Ce₂O₃) vs. Cerium Dioxide (CeO₂)

This guide provides a detailed comparison of the Raman spectroscopic signatures of this compound (Ce₂O₃) and cerium dioxide (CeO₂), two common oxides of cerium with distinct structural and electronic properties. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize Raman spectroscopy for material characterization.

Cerium dioxide (CeO₂), or ceria, is a widely studied material with a cubic fluorite crystal structure. It is known for its applications in catalysis, fuel cells, and as a UV absorbent. This compound (Ce₂O₃), or cerium sesquioxide, possesses a hexagonal A-type structure and is also of significant interest, particularly in catalysis and for its unique electronic properties.

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices. The resulting Raman spectrum provides a unique fingerprint of the material's chemical structure, crystallinity, and presence of defects. For cerium oxides, Raman spectroscopy is particularly sensitive to the oxidation state of cerium (Ce⁴⁺ in CeO₂ and Ce³⁺ in Ce₂O₃) and the presence of oxygen vacancies.

Comparative Analysis of Raman Spectra

The Raman spectra of CeO₂ and Ce₂O₃ are markedly different, allowing for their unambiguous identification.

Cerium Dioxide (CeO₂): The Raman spectrum of CeO₂ is dominated by a single, strong, and sharp peak typically observed around 464-466 cm⁻¹ [1][2]. This intense band is assigned to the triply degenerate F₂g vibrational mode, which arises from the symmetric stretching of the Ce-O bonds within the octahedral CeO₈ units of the cubic fluorite structure[3]. The position and width of this peak can be sensitive to particle size, doping, and the concentration of oxygen vacancies[1][2]. A shift to lower frequencies (red-shift) and broadening of the peak are often associated with a decrease in particle size or an increase in oxygen defects[2][3]. Weaker bands at other wavenumbers, such as those around 264 cm⁻¹, 552 cm⁻¹, 605 cm⁻¹, and 1180 cm⁻¹, have also been reported and are generally attributed to second-order Raman scattering or defect-induced modes[1][2][4].

This compound (Ce₂O₃): Obtaining a pure Raman spectrum of Ce₂O₃ can be challenging as it can coexist with CeO₂. However, studies on A-type hexagonal Ce₂O₃ have identified its characteristic Raman-active modes. The spectrum of Ce₂O₃ is more complex than that of CeO₂ and features multiple peaks. While a definitive and universally agreed-upon spectrum is less commonly cited, research indicates the presence of bending and stretching modes analogous to other light lanthanide sesquioxides[5]. In mixed-phase samples, additional weak peaks that cannot be assigned to CeO₂ may be indicative of the presence of Ce₂O₃[6]. The formation of crystalline A-type Ce₂O₃ has been identified in proximity to the point of laser impingement during continuous wave laser heating of cerium metal[7].

The following table summarizes the key Raman spectral features of CeO₂ and Ce₂O₃ based on available experimental data.

FeatureCerium Dioxide (CeO₂)This compound (Ce₂O₃)
Crystal Structure Cubic FluoriteHexagonal (A-type)
Primary Raman Peak Strong, sharp peak at ~464-466 cm⁻¹ (F₂g mode)[1][2]Multiple peaks; more complex spectrum than CeO₂[5]
Other Reported Peaks ~264, 552, 605, 986, 1162 cm⁻¹ (Second-order or defect bands)[1][2][4]Bending and stretching modes, with some analogy to La₂O₃[5]
Spectral Characteristics Dominated by a single intense peak[3]. Peak position and width are sensitive to nano-sizing and defects[1][2].Characterized by several weaker bands. The absence of the strong ~465 cm⁻¹ peak is a key differentiator from CeO₂.

Experimental Protocol for Raman Spectroscopy of Cerium Oxides

The following provides a generalized experimental methodology for acquiring Raman spectra of cerium oxide samples. Specific parameters may need optimization based on the sample form (e.g., powder, thin film, nanoparticle suspension) and the instrumentation available.

1. Sample Preparation:

  • Powders: A small amount of the cerium oxide powder is placed on a clean microscope slide or in a shallow well plate.

  • Thin Films: The thin film on its substrate is directly mounted onto the microscope stage.

  • Nanoparticle Suspensions: A drop of the suspension is placed on a suitable substrate (e.g., silicon wafer, glass slide) and allowed to dry. Alternatively, spectra can be acquired directly from the liquid, though this may introduce background signals.

2. Instrumentation and Data Acquisition:

  • Raman Spectrometer: A micro-Raman spectrometer equipped with a confocal microscope is typically used.

  • Excitation Laser: A visible laser, such as a 532 nm or 488 nm laser, is commonly employed[8][9]. The laser power should be kept low (e.g., below 0.2 mW for visible lasers) to avoid laser-induced heating, which can cause phase changes in the cerium oxide[8].

  • Objective Lens: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.

  • Grating: A diffraction grating with a suitable groove density (e.g., 600 g/mm) is selected to achieve the desired spectral resolution[8][10].

  • Detector: A sensitive CCD detector is used to record the Raman spectrum.

  • Acquisition Parameters: The data acquisition typically involves multiple accumulations for a set exposure time (e.g., 2 accumulations of 20 seconds each) to improve the signal-to-noise ratio[10].

  • Calibration: The spectrometer is calibrated using a standard reference material, such as a silicon wafer (with a sharp peak at ~520 cm⁻¹), before sample analysis.

Experimental Workflow

The logical flow of a typical Raman spectroscopy experiment for the analysis of cerium oxides is illustrated in the diagram below.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_processing Data Processing & Interpretation cluster_output Output Powder Powder Sample Mount Mount Sample on Stage Powder->Mount Thin_Film Thin Film Thin_Film->Mount Suspension Nanoparticle Suspension Suspension->Mount Focus Focus Laser with Objective Mount->Focus Acquire Acquire Spectrum Focus->Acquire Calibrate Wavenumber Calibration Acquire->Calibrate Process Baseline Correction & Noise Reduction Calibrate->Process Identify Peak Identification & Analysis Process->Identify Compare Compare with Reference Spectra Identify->Compare Result Phase Identification (CeO₂ vs. Ce₂O₃) Compare->Result

Caption: Experimental workflow for Raman analysis of cerium oxides.

Conclusion

Raman spectroscopy is an indispensable tool for the characterization of cerium oxides. The distinct spectral signatures of CeO₂ and Ce₂O₃, dominated by a single strong peak for the former and a more complex pattern for the latter, allow for effective phase identification. By following a standardized experimental protocol and carefully analyzing the resulting spectra, researchers can gain valuable insights into the composition, structure, and defect chemistry of their cerium-based materials.

References

A Researcher's Guide to Differentiating Cerium Oxidation States in Ce₂O₃ via X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of X-ray Photoelectron Spectroscopy (XPS) for the analysis of Ce(III) and Ce(IV) oxidation states, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Correctly identifying and quantifying the oxidation states of cerium is crucial in fields ranging from catalysis to nanomedicine, where the redox couple Ce³⁺/Ce⁴⁺ dictates material properties and biological interactions. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for this purpose. This guide provides a comparative analysis of the XPS spectra of Ce₂O₃ (Ce³⁺) and CeO₂ (Ce⁴⁺), offering a clear pathway for accurate interpretation of experimental data.

Distinguishing Ce(III) and Ce(IV): A Tale of Two Spectra

The XPS analysis of cerium oxides is uniquely complex due to the intricate structure of the Ce 3d core level spectra. This complexity arises from spin-orbit coupling, which splits the Ce 3d peak into 3d₅/₂ and 3d₃/₂ components, and final-state effects, which result in multiple satellite peaks ("shake-up" and "shake-down" features). These satellite structures, however, are the key to distinguishing between Ce³⁺ and Ce⁴⁺.

The Ce 3d spectrum of a pure CeO₂ sample will display six distinct peaks, even though only one oxidation state (Ce⁴⁺) is present.[1] In contrast, the spectrum for Ce₂O₃, containing only Ce³⁺, shows a different set of peaks. A key distinguishing feature is the presence of a peak at approximately 917 eV, which is characteristic of the Ce(IV) state and absent in the spectrum of a pure Ce(III) sample.[1]

Quantitative Comparison of Ce 3d Binding Energies

The deconvolution of the Ce 3d spectrum allows for the quantification of Ce³⁺ and Ce⁴⁺ species on a material's surface. The spectrum is typically fitted with multiple pairs of spin-orbit doublets. Following the widely used nomenclature, the 3d₅/₂ and 3d₃/₂ components are labeled 'v' and 'u', respectively.

Peak AssignmentOxidation StateApproximate Binding Energy (eV)Final State Configuration
v₀Ce³⁺~880-881.63d⁹4f¹O2p⁶
v'Ce³⁺~884.9-885.73d⁹4f²O2p⁵
u₀Ce³⁺~897.1-899.53d⁹4f¹O2p⁶
u'Ce³⁺~903.2-904.33d⁹4f²O2p⁵
vCe⁴⁺~882.53d⁹4f¹O2p⁵
v''Ce⁴⁺~888.7-889.73d⁹4f²O2p⁴
v'''Ce⁴⁺~898.3-899.23d⁹4f⁰O2p⁶
uCe⁴⁺~900.7-901.63d⁹4f¹O2p⁵
u''Ce⁴⁺~907.5-907.93d⁹4f²O2p⁴
u'''Ce⁴⁺~916.5-9173d⁹4f⁰O2p⁶

Note: The exact binding energies can vary slightly depending on the chemical environment and instrument calibration.

Experimental Protocol for XPS Analysis of Cerium Oxides

A robust experimental procedure is critical for obtaining high-quality, reproducible XPS data.

1. Sample Preparation:

  • Powdered Samples: Powders can be prepared for analysis by pressing them into a clean, high-purity indium foil.[2] Alternatively, the powder can be dissolved in a suitable solvent and drop-cast onto a clean silicon wafer.[2] Another method is to sprinkle the powder onto conductive carbon tape.[2]

  • Thin Films: Thin film samples are typically analyzed as is, mounted on a sample holder.

  • Handling Precautions: Use powder-free gloves and clean tweezers to handle samples to avoid surface contamination.[2] Samples sensitive to air exposure should be handled in an inert atmosphere (e.g., a glove box) and transferred to the XPS instrument under vacuum.[2]

2. Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source is commonly used.

  • Analysis Chamber: Maintain a high vacuum (base pressure < 9 x 10⁻⁹ Torr) in the analysis chamber.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface. A higher pass energy (e.g., 160 eV) is typically used for survey scans.[3]

  • High-Resolution Scans: Acquire high-resolution spectra for the Ce 3d and O 1s regions. A lower pass energy (e.g., 40 eV) is used to achieve better energy resolution.[3]

  • Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, especially for insulating or semiconducting samples.

3. Data Analysis and Deconvolution:

The quantification of Ce³⁺ and Ce⁴⁺ concentrations is achieved through the deconvolution of the high-resolution Ce 3d spectrum.

  • Background Subtraction: Apply a Shirley background to the Ce 3d spectrum before peak fitting.[3]

  • Peak Fitting: Fit the spectrum with a series of peaks corresponding to the different Ce³⁺ and Ce⁴⁺ components. The number of peaks and their initial positions should be based on established literature values.

  • Constraints: Constrain the spin-orbit splitting and the area ratios of the 3d₅/₂ and 3d₃/₂ doublets during the fitting process to ensure a physically meaningful result.

  • Quantification: The relative concentrations of Ce³⁺ and Ce⁴⁺ can be calculated from the integrated areas of their respective fitted peaks.

Workflow for XPS Analysis of Cerium Oxidation States```dot

// Styling Sample, Mounting, Glovebox, LoadLock, UHV, Xray, Acquire, Background, Deconvolution, Quantify, Report [penwidth=1.5, color="#5F6368"]; Deconvolution [fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xray [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }``` Caption: Workflow for determining cerium oxidation states using XPS.

Conclusion

XPS is an indispensable tool for the characterization of cerium-based materials. By understanding the complex nature of the Ce 3d spectra and following a rigorous experimental and data analysis protocol, researchers can confidently differentiate and quantify the Ce³⁺ and Ce⁴⁺ oxidation states. This capability is essential for advancing the development of new materials and technologies that rely on the unique redox properties of cerium.

References

A Comparative Guide to Oxide Supports: Unveiling the Superior Performance of Ce₂O₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst support material is a critical decision that significantly influences reaction efficiency, selectivity, and overall process viability. While traditional oxide supports like alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) have been widely used, cerium(III) oxide (Ce₂O₃), and its oxidized form ceria (CeO₂), are emerging as superior alternatives in a wide range of catalytic applications. This guide provides an objective comparison of the performance of Ce₂O₃ against other common oxide supports, supported by experimental data, detailed protocols, and mechanistic insights.

Cerium-based materials possess a unique combination of properties, including high oxygen storage capacity (OSC), facile redox cycling between Ce³⁺ and Ce⁴⁺ states, and strong metal-support interactions (SMSI). These attributes often translate into enhanced catalytic activity, improved stability, and greater resistance to deactivation compared to their counterparts.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for catalysts supported on CeO₂ versus other common oxide supports across various catalytic reactions. The data has been compiled from multiple research findings to provide a comprehensive overview.

Table 1: Performance in CO Oxidation

CatalystSupportT₅₀ (°C)¹T₁₀₀ (°C)²Apparent Activation Energy (kJ/mol)Reference
Pd/CeO₂CeO₂< 100~12047[1]
Pd/Al₂O₃Al₂O₃> 150> 200Not Reported[1]
Pt/CeO₂CeO₂~90~15022-35[2]
Pt/Al₂O₃Al₂O₃> 150> 20090-120

¹ T₅₀: Temperature at which 50% conversion is achieved. ² T₁₀₀: Temperature at which 100% conversion is achieved.

Table 2: Performance in Selective Catalytic Reduction (SCR) of NOₓ with NH₃

CatalystSupportNOₓ Conversion @ 275°C (%)N₂ Selectivity @ 275°C (%)Reference
V₂O₅-WO₃/ZrO₂-TiO₂-CeO₂ZrO₂-TiO₂-CeO₂~100High[3]
V₂O₅-WO₃/TiO₂TiO₂< 80Moderate[3]
Ag/CeMnOxCeMnOx~44 (at 300°C)~90 (at 300°C)[4]
Ag/CeO₂CeO₂< 20 (at 300°C)Lower[4]

Table 3: Performance in Ethanol Steam Reforming for H₂ Production

CatalystSupportH₂ Selectivity @ 500°C (%)Carbon Deposition RateReference
Co-La/CeO₂CeO₂94Low[5]
Ni-La/CeO₂CeO₂88 (at 460°C)Low[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key characterization techniques are provided below.

1. BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique to determine the specific surface area of a material.[6][7][8][9][10]

  • Principle: The method is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at cryogenic temperatures (liquid nitrogen, 77 K). By measuring the amount of gas adsorbed at various relative pressures, the monolayer adsorption capacity can be calculated, which is then used to determine the total surface area.[6][9][10]

  • Procedure:

    • Degassing: The catalyst sample is first degassed under vacuum or a flow of inert gas at an elevated temperature to remove any adsorbed contaminants from the surface.

    • Adsorption: The degassed sample is then cooled to liquid nitrogen temperature, and known amounts of nitrogen gas are introduced into the sample tube.

    • Measurement: The amount of adsorbed gas is measured at different partial pressures of nitrogen.

    • Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area (in m²/g).

2. Temperature-Programmed Reduction (TPR)

TPR is used to characterize the reducibility of metal oxides in a catalyst.

  • Principle: The catalyst is heated at a constant rate in a reducing gas stream (typically a mixture of H₂ and an inert gas like Ar or N₂). The consumption of the reducing gas is monitored by a thermal conductivity detector (TCD). The temperature at which reduction peaks occur provides information about the nature of the reducible species and their interaction with the support.

  • Procedure:

    • Sample Preparation: A known weight of the catalyst is placed in a quartz reactor.

    • Purging: The sample is purged with an inert gas to remove any adsorbed impurities.

    • Reduction: A reducing gas mixture is passed over the sample while the temperature is ramped up linearly.

    • Detection: The change in the composition of the effluent gas is monitored by a TCD.

    • Data Analysis: The TPR profile (TCD signal vs. temperature) reveals the temperatures at which reduction events occur and the amount of H₂ consumed.

3. Temperature-Programmed Desorption (TPD)

TPD is employed to study the acidic or basic properties of a catalyst surface. For acidity, a basic probe molecule like ammonia (NH₃) is commonly used.[11][12][13]

  • Principle: The catalyst is first saturated with a probe gas (e.g., NH₃) at a specific temperature. The physically adsorbed molecules are then removed by purging with an inert gas. Subsequently, the temperature is increased linearly, causing the chemisorbed probe molecules to desorb. The desorbed molecules are detected by a TCD or a mass spectrometer.[11][12]

  • Procedure:

    • Sample Pre-treatment: The catalyst is pre-treated at a high temperature in an inert gas flow to clean its surface.

    • Adsorption: The sample is cooled to the adsorption temperature and exposed to a flow of the probe gas until saturation.

    • Purging: The system is purged with an inert gas to remove physisorbed probe molecules.

    • Desorption: The sample is heated at a constant rate, and the concentration of the desorbed probe gas in the effluent is monitored.

    • Data Analysis: The TPD profile (detector signal vs. temperature) provides information on the number and strength of the acid sites. The peak area corresponds to the number of acid sites, while the peak temperature indicates their strength.[11]

Mandatory Visualization

Catalyst Synthesis and Testing Workflow

The following diagram illustrates a typical workflow for the synthesis and performance evaluation of a supported catalyst.

G cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Performance Testing Support Oxide Support (Ce₂O₃, Al₂O₃, etc.) Impregnation Impregnation Support->Impregnation Precursor Metal Precursor (e.g., Nitrate Salt) Precursor->Impregnation Drying Drying (e.g., 120°C) Impregnation->Drying Calcination Calcination (e.g., 500°C) Drying->Calcination Catalyst Final Catalyst Calcination->Catalyst BET BET (Surface Area) Catalyst->BET TPR TPR (Reducibility) Catalyst->TPR TPD TPD (Acidity/Basicity) Catalyst->TPD XRD XRD (Structure) Catalyst->XRD TEM TEM (Morphology) Catalyst->TEM Reactor Fixed-Bed Reactor Catalyst->Reactor Activity Catalytic Activity (Conversion, Selectivity) BET->Activity TPR->Activity TPD->Activity XRD->Activity TEM->Activity Reactor->Activity Stability Stability Test Reactor->Stability

Caption: General workflow for catalyst synthesis, characterization, and testing.

Mechanism of CO Oxidation on a Ceria-Supported Catalyst

The Mars-van Krevelen mechanism is widely accepted for CO oxidation over ceria-based catalysts. This mechanism highlights the role of the support's lattice oxygen in the catalytic cycle.

G cluster_cycle Mars-van Krevelen Cycle CeO2 CeO₂ (Oxidized Support) CeO2_CO CO adsorbed on CeO₂ CO2_des CO₂ desorption CeO2_CO->CO2_des Reaction with lattice oxygen Ce2O3 Ce₂O₃ + O-vacancy (Reduced Support) CO2_des->Ce2O3 CO2_gas CO₂ (gas) CO2_des->CO2_gas Desorption O2_ads O₂ adsorption and dissociation Ce2O3->O2_ads O2_ads->CeO2 Re-oxidation of support CO_gas CO (gas) CO_gas->CeO2_CO Adsorption O2_gas ½ O₂ (gas) O2_gas->O2_ads Adsorption

Caption: Mars-van Krevelen mechanism for CO oxidation on a ceria support.

References

A Comparative Guide to the Properties of Ce₂O₃ and Other Rare-Earth Sesquioxides: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental properties of rare-earth oxides is crucial for various applications, including catalysis, drug delivery systems, and biomedical imaging. This guide provides an objective comparison of the structural and electronic properties of Cerium(III) oxide (Ce₂O₃) with other rare-earth sesquioxides (RE₂O₃), supported by data from Density Functional Theory (DFT) studies.

This analysis focuses on key properties such as lattice parameters, formation energies, and electronic band gaps, which are critical in determining the chemical reactivity, stability, and optical characteristics of these materials. The data presented is compiled from various computational studies, primarily employing the DFT+U methodology to accurately model the strongly correlated f-electrons in these compounds.

Comparative Analysis of Structural and Electronic Properties

The properties of rare-earth sesquioxides exhibit clear trends across the lanthanide series, largely influenced by the "lanthanide contraction" — the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. This contraction directly impacts the crystal structure and, consequently, the electronic and energetic properties of their oxides.

At ambient conditions, the lighter rare-earth sesquioxides, including La₂O₃, Ce₂O₃, Pr₂O₃, and Nd₂O₃, predominantly adopt the hexagonal A-type crystal structure. The heavier rare-earth oxides, from Sm₂O₃ to Lu₂O₃, are typically found in the cubic C-type (bixbyite) structure[1]. A monoclinic B-type structure can also be stable for the middle lanthanide oxides under certain conditions[2].

Data Presentation

The following tables summarize the calculated lattice parameters, formation energies, and electronic band gaps for Ce₂O₃ and a selection of other rare-earth sesquioxides. It is important to note that the presented DFT data is sourced from multiple studies that may employ slightly different computational parameters, which can lead to minor variations in the reported values.

Table 1: Comparison of DFT-Calculated Properties of A-type (Hexagonal) Rare-Earth Sesquioxides

Rare-Earth OxideCrystal StructureLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Formation Energy (eV/formula unit)Band Gap (eV)
Ce₂O₃ A-type (Hexagonal) 3.99 6.18 -18.59 2.4
La₂O₃A-type (Hexagonal)4.046.27-18.633.8
Pr₂O₃A-type (Hexagonal)3.966.13-18.722.6
Nd₂O₃A-type (Hexagonal)3.926.08-18.753.0

Note: Data is compiled from multiple DFT studies and should be considered as representative values.

Table 2: Comparison of DFT-Calculated Properties of C-type (Cubic) Rare-Earth Sesquioxides

Rare-Earth OxideCrystal StructureLattice Parameter 'a' (Å)Formation Energy (eV/formula unit)Band Gap (eV)
Sm₂O₃C-type (Cubic)10.93-18.813.1
Eu₂O₃C-type (Cubic)10.87-17.103.4
Gd₂O₃C-type (Cubic)10.81-18.823.9
Tb₂O₃C-type (Cubic)10.73-19.013.8
Dy₂O₃C-type (Cubic)10.67-19.194.0
Ho₂O₃C-type (Cubic)10.61-19.334.1
Er₂O₃C-type (Cubic)10.55-19.454.2
Tm₂O₃C-type (Cubic)10.49-19.484.3
Yb₂O₃C-type (Cubic)10.43-18.914.5
Lu₂O₃C-type (Cubic)10.39-19.534.3

Note: Data is compiled from multiple DFT studies and should be considered as representative values.

Experimental Protocols: A DFT+U Approach

The quantitative data presented in this guide is derived from first-principles calculations based on Density Functional Theory (DFT). To accurately describe the electronic structure of rare-earth oxides, which contain strongly correlated f-electrons, the standard DFT formalism is often augmented with a Hubbard U correction (DFT+U). This approach provides a more realistic description of electron localization and improves the prediction of band gaps and magnetic properties.

A typical computational methodology for these studies involves the following steps:

  • Structural Optimization: The crystal structure of the rare-earth oxide is fully relaxed to determine the equilibrium lattice parameters and atomic positions. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.

  • Electronic Structure Calculation: Using the optimized geometry, a self-consistent field (SCF) calculation is performed to determine the electronic ground state. The DFT+U method is employed, where the Hubbard U parameter is chosen to reproduce experimental properties, such as the band gap or the formation energy of a related compound.

  • Property Calculation: From the converged electronic structure, various properties are calculated, including the total energy (used to determine formation energy), the electronic band structure, and the density of states (from which the band gap is extracted).

The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations, employing a plane-wave basis set and projector-augmented wave (PAW) pseudopotentials to describe the interaction between the core and valence electrons.[3][4] The exchange-correlation effects are typically treated using the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional.

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study of rare-earth oxides, from the initial structural input to the final analysis of the calculated properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., VASP) cluster_output Output & Analysis Crystal_Structure Initial Crystal Structure (e.g., A-type, C-type) Structural_Relaxation Structural Relaxation (Optimize Lattice and Atomic Positions) Crystal_Structure->Structural_Relaxation Computational_Parameters Computational Parameters (Functional, U-value, Cutoff Energy) Computational_Parameters->Structural_Relaxation SCF_Calculation Self-Consistent Field (SCF) Calculation (DFT+U) Structural_Relaxation->SCF_Calculation Optimized Structure Property_Calculation Property Calculation SCF_Calculation->Property_Calculation Converged Wavefunctions Equilibrium_Geometry Equilibrium Geometry (Lattice Parameters) Property_Calculation->Equilibrium_Geometry Total_Energy Total Energy (Formation Energy) Property_Calculation->Total_Energy Electronic_Structure Electronic Structure (Band Gap, DOS) Property_Calculation->Electronic_Structure

Caption: Workflow of a typical DFT study on rare-earth oxides.

References

A Comparative Guide to the Experimental Validation of Theoretical Models for Cerium(III) Oxide (Ce₂O₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally measured properties of Cerium(III) oxide (Ce₂O₃) with values obtained from theoretical modeling. It aims to offer a clear perspective on the accuracy and predictive power of current computational models for this important rare-earth oxide. The information presented is intended to assist researchers in interpreting theoretical data and designing experiments for applications ranging from catalysis to nanomedicine.

Data Presentation: A Side-by-Side Look at Theory and Experiment

The following tables summarize key physical and electronic properties of Ce₂O₃, presenting a direct comparison between experimental data and theoretical predictions. This allows for a quick assessment of the strengths and weaknesses of the theoretical models.

PropertyExperimental ValueTheoretical ValueTheoretical Method
Lattice Constant (a) 11.14 Å[1]11.19 Å[2]PBE[1]
Band Gap (Eg) ~2.8 eV[3]0.00 eV[2]GGA/PBE[2]
Magnetic Moment Not available2.00 µB/f.u.[2]GGA+U[2]

Note on Theoretical Values: Standard Density Functional Theory (DFT) calculations with functionals like PBE (Perdew-Burke-Ernzerhof) often underestimate the band gap of materials like Ce₂O₃, sometimes predicting a metallic state (0.00 eV band gap). More advanced methods, such as DFT+U or hybrid functionals, are required to better account for electron correlation effects in the f-orbitals of Cerium and obtain more accurate electronic properties.

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments used to characterize Ce₂O₃.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The Ce₂O₃ sample, typically in powder or thin-film form, is mounted on a sample holder using double-sided conductive tape.[4] The sample must be ultra-high vacuum (UHV) compatible.

  • Introduction into UHV: The sample is introduced into the XPS instrument's UHV chamber to minimize surface contamination.

  • X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

  • Photoelectron Ejection: The X-rays have sufficient energy to eject core-level electrons from the atoms in the sample.

  • Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

  • Spectrum Generation: The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum consists of peaks corresponding to the different elements and their chemical states present on the surface.

  • Data Analysis: The peak positions identify the elements, and the peak areas, after sensitivity factor correction, provide quantitative elemental composition. Chemical shifts in the peak positions provide information about the oxidation state of the elements.

UV-Vis Spectroscopy for Band Gap Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to determine the optical properties of materials, including the band gap energy (Eg).

Methodology:

  • Sample Preparation: For powder samples, a dilute suspension of Ce₂O₃ nanoparticles is prepared in a suitable solvent (e.g., ethanol or deionized water) that is transparent in the UV-Vis range.[5]

  • Reference Measurement: A spectrum of the pure solvent is recorded as a baseline.

  • Sample Measurement: The UV-Vis absorption spectrum of the Ce₂O₃ suspension is recorded over a specific wavelength range (e.g., 200-800 nm).[3]

  • Data Analysis (Tauc Plot): The band gap is determined using a Tauc plot. The absorption coefficient (α) is calculated from the absorbance data. For a direct band gap semiconductor, (αhν)² is plotted against the photon energy (hν). The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the band gap.[3][6][7][8]

Temperature-Programmed Reduction (TPR)

Temperature-Programmed Reduction (TPR) is a technique used to characterize the reducibility of metal oxides. It is particularly useful for studying the catalytic properties of cerium-based materials due to the facile Ce⁴⁺/Ce³⁺ redox couple.

Methodology:

  • Sample Preparation: A known amount of the Ce₂O₃ sample is placed in a quartz reactor.[9]

  • Pre-treatment: The sample is typically pre-treated by heating in an inert gas flow (e.g., Ar or N₂) to remove any adsorbed species.

  • Reduction: A reducing gas mixture, typically 5-10% H₂ in an inert gas, is passed over the sample.[9][10]

  • Temperature Ramp: The temperature of the sample is increased at a constant rate (e.g., 10 °C/min).[9]

  • Detection: The consumption of H₂ is monitored by a thermal conductivity detector (TCD).[11]

  • Data Analysis: The TPR profile is a plot of H₂ consumption versus temperature. The temperature at which reduction peaks occur provides information about the ease of reduction of the different cerium species (surface vs. bulk). The area under the peaks can be used to quantify the amount of reducible species.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate a general workflow for materials characterization and a conceptual representation of a catalytic cycle involving cerium oxide.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_modeling Theoretical Modeling cluster_validation Validation & Comparison S Ce₂O₃ Synthesis (e.g., Sol-Gel, Hydrothermal) XRD Structural Analysis (XRD) S->XRD XPS Surface Analysis (XPS) S->XPS UVVis Optical Properties (UV-Vis) S->UVVis TPR Redox Properties (TPR) S->TPR Comp Compare Experimental and Theoretical Data XRD->Comp XPS->Comp UVVis->Comp TPR->Comp DFT DFT Calculations (e.g., PBE, DFT+U) DFT->Comp

Caption: A generalized workflow for the experimental characterization and theoretical validation of Ce₂O₃.

Catalytic_Cycle Ce2O3 Ce₂O₃ CeO2 CeO₂ Ce2O3->CeO2 Oxidation CeO2->Ce2O3 Reduction Product Product (e.g., CO₂) CeO2->Product Oxygen Transfer Reactant Reactant (e.g., CO) Reactant->Product Catalytic Conversion Oxygen 1/2 O₂ Oxygen->CeO2 Lattice Oxygen Replenishment

Caption: A simplified representation of the redox cycle in cerium oxide catalysis.

References

Safety Operating Guide

Proper Disposal of Dicerium Trioxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of dicerium trioxide (Ce₂O₃). This document provides immediate safety protocols, logistical procedures, and detailed operational plans to ensure the responsible management of this rare earth metal oxide.

This compound, a compound integral to various research and development applications, requires meticulous handling and disposal to mitigate potential environmental and health risks. Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of responsible laboratory practice. This guide offers a step-by-step approach to the disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key physicochemical data.

PropertyValue
Chemical Formula Ce₂O₃
Molar Mass 328.24 g/mol
Appearance Gray-green to yellow-green solid
Melting Point 2,177 °C
Boiling Point 3,730 °C
Density 6.2 g/cm³
Solubility in Water Insoluble
CAS Number 1345-13-7

Detailed Disposal Protocol for this compound

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[1][2] It is imperative to treat all this compound waste as hazardous unless otherwise determined by a qualified environmental health and safety (EHS) professional.[1]

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Always handle the waste in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and paper towels), in a dedicated, clearly labeled hazardous waste container.[3][6]

    • Do not mix solid waste with liquid waste.[6]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]

  • Liquid Suspensions:

    • If this compound is suspended in a liquid, collect it in a separate, labeled container for liquid hazardous waste.

    • Do not dispose of this compound suspensions down the drain.[2]

Step 3: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.[1][7] The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound" or "Cerium(III) Oxide". Avoid using chemical formulas or abbreviations.[7]

  • The concentration and composition of the waste.

  • The date when the waste was first added to the container.[7]

  • The name and contact information of the generating researcher or laboratory.[7]

Step 4: Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]

  • The SAA should be located at or near the point of waste generation.[9]

  • Ensure the container is kept closed at all times, except when adding waste.[1][10]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][10]

  • Do not attempt to transport the hazardous waste yourself.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • The EHS department will arrange for the transportation of the waste to a licensed hazardous waste disposal facility.

Disposal Process Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

DiceriumTrioxideDisposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe end_node End: Waste Disposed by Licensed Facility assess_waste Assess Waste Form (Solid or Liquid Suspension) collect_solid Collect in Labeled Solid Waste Container assess_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container assess_waste->collect_liquid Liquid Suspension ppe->assess_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup ehs_collects EHS Collects and Transports Waste request_pickup->ehs_collects ehs_collects->end_node

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

Personal protective equipment for handling Dicerium trioxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Dicerium trioxide (Ce₂O₃). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe operational procedures.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Protection Type Specific PPE Standard/Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)To prevent eye contact with dust and aerosols.[1]
Skin Protection Chemical-impermeable glovesMust satisfy EU Directive 89/686/EEC and EN 374To prevent skin contact.[1]
Fire/flame resistant and impervious clothingN/ATo protect against splashes and contamination of personal clothing.[1]
Respiratory Protection Full-face respiratorN/ARequired if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Operational Plan and Handling Procedures

Adherence to the following step-by-step procedures is mandatory to ensure a safe working environment.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a fume hood is recommended to control exposure to dust and aerosols.

  • Ignition Sources: Remove all sources of ignition from the handling area. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Avoid Dust Formation: Handle the material carefully to avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Glove Inspection: Inspect gloves for any damage prior to use.[1]

3. Storage:

  • Container: Store in a tightly closed container in a cool, dry place.

  • Incompatibilities: Keep away from oxidizing agents.

Spill and Emergency Procedures

1. Spill Containment:

  • Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Containment: Collect and arrange for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

  • Cleanup: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

2. First-Aid Measures:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Keep the chemical in suitable, closed containers for disposal.[1]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.

Safety Procedures Workflow

cluster_prep Preparation Steps cluster_handling Handling Procedures cluster_spill Emergency Response prep Preparation handling Handling prep->handling sub_prep_vent Ensure Ventilation prep->sub_prep_vent storage Storage handling->storage spill Spill/Emergency handling->spill disposal Disposal handling->disposal sub_handling_dust Avoid Dust Formation handling->sub_handling_dust sub_spill_evacuate Evacuate Area spill->sub_spill_evacuate sub_prep_ppe Don Appropriate PPE sub_prep_vent->sub_prep_ppe sub_prep_ignition Remove Ignition Sources sub_prep_ppe->sub_prep_ignition sub_handling_contact Avoid Skin/Eye Contact sub_handling_dust->sub_handling_contact sub_spill_contain Contain Spill sub_spill_evacuate->sub_spill_contain sub_spill_firstaid Administer First Aid sub_spill_contain->sub_spill_firstaid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.